molecular formula C11H10O4 B8410113 2,7-dimethoxy-4H-chromen-4-one

2,7-dimethoxy-4H-chromen-4-one

Cat. No.: B8410113
M. Wt: 206.19 g/mol
InChI Key: ULTTVQFAPPQHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,7-Dimethoxy-4H-chromen-4-one is a chromone derivative of significant interest in scientific research for developing novel functional materials and exploring bioactive molecules . Chromones are a privileged scaffold in medicinal chemistry, with derivatives demonstrating a range of biological activities. Research on analogous compounds has shown potent antimicrobial effects against various human pathogens, including Gram-positive and Gram-negative bacteria, as well as promising antiproliferative activity against multiple cancer cell lines, suggesting its value as a core structure in drug discovery . Furthermore, dimethoxychromone derivatives serve as critical precursors and key intermediates in multi-component reactions (MCRs) for the efficient, diversity-oriented synthesis of complex chromophores and π-functional systems . These functional dyes are investigated for applications in optoelectronics, including organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs), leveraging their tunable photophysical properties . As a building block, it enables the construction of push-pull dyes with high brightness and large Stokes shifts, which are advantageous for developing fluorogenic sensors and other advanced photonic materials . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10O4

Molecular Weight

206.19 g/mol

IUPAC Name

2,7-dimethoxychromen-4-one

InChI

InChI=1S/C11H10O4/c1-13-7-3-4-8-9(12)6-11(14-2)15-10(8)5-7/h3-6H,1-2H3

InChI Key

ULTTVQFAPPQHHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C=C(O2)OC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 2,7-dimethoxy-4H-chromen-4-one: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides a comprehensive overview of 2,7-dimethoxy-4H-chromen-4-one, a methoxy-substituted derivative of the chromone scaffold. While this specific isomer is not extensively documented in current scientific literature, this paper constructs its chemical profile based on established principles of organic chemistry and data from closely related analogs. The guide details its chemical structure, calculates its molecular weight, and proposes a logical synthetic pathway. Furthermore, it explores the potential biological significance and applications of this compound by drawing parallels with other methoxylated chromones, which are known for a wide range of pharmacological activities. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction to the Chromone Scaffold and its Methoxylated Derivatives

Chromone (4H-chromen-4-one) is a key heterocyclic moiety composed of a benzene ring fused to a γ-pyrone ring. This core structure is the backbone of a vast class of naturally occurring and synthetic compounds known as flavonoids, which exhibit a wide array of biological activities. The pharmacological potential of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone ring system.

Methoxylation, the introduction of a methoxy group (-OCH₃), is a common structural modification in flavonoid chemistry that can profoundly impact a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding affinity. This, in turn, can modulate its biological activity. Numerous methoxy-substituted chromones have been investigated for their potential as anti-inflammatory, anticancer, antiviral, and neuroprotective agents.

This guide focuses on the specific isomer, 2,7-dimethoxy-4H-chromen-4-one. Although direct experimental data for this compound is sparse, we can infer its properties and potential for further research based on the well-documented chemistry of its structural relatives.

Chemical Structure and Molecular Properties

Based on IUPAC nomenclature, the structure of 2,7-dimethoxy-4H-chromen-4-one consists of a 4H-chromen-4-one core with methoxy groups attached to carbon atoms at positions 2 and 7.

Table 1: Chemical and Molecular Properties of 2,7-dimethoxy-4H-chromen-4-one

PropertyValueSource
IUPAC Name 2,7-dimethoxychromen-4-one-
Molecular Formula C₁₁H₁₀O₄Calculated
Molecular Weight 206.19 g/mol Calculated
Monoisotopic Mass 206.0579 DaCalculated

The presence of the methoxy groups is expected to influence the molecule's polarity and hydrogen bonding capacity. The methoxy group at the 7-position is a common feature in many naturally occurring flavonoids. The methoxy group at the 2-position is less common in natural products but is accessible through synthetic routes.

Proposed Synthesis of 2,7-dimethoxy-4H-chromen-4-one

A plausible synthetic route to 2,7-dimethoxy-4H-chromen-4-one can be designed based on established methods for chromone synthesis. A common and effective method is the Baker-Venkataraman rearrangement, followed by an acid-catalyzed cyclization.

Synthetic Workflow

The proposed synthesis involves a two-step process starting from 2-hydroxy-4-methoxyacetophenone and methyl 2-methoxyacetate.

G A 2-hydroxy-4-methoxyacetophenone D Intermediate Ester A->D B Methyl 2-methoxyacetate B->D C Base (e.g., Pyridine) C->D F 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione D->F E E Baker-Venkataraman Rearrangement (Base, e.g., KOH) H 2,7-dimethoxy-4H-chromen-4-one F->H G G Acid-catalyzed Cyclization (e.g., H₂SO₄)

Caption: Proposed synthetic workflow for 2,7-dimethoxy-4H-chromen-4-one.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione

  • To a solution of 2-hydroxy-4-methoxyacetophenone (1 equivalent) in pyridine, add methyl 2-methoxyacetate (1.2 equivalents).

  • The reaction mixture is stirred at room temperature for 30 minutes.

  • Slowly add a solution of potassium hydroxide (3 equivalents) in water, ensuring the temperature does not exceed 50°C.

  • After the addition is complete, stir the mixture at room temperature for 2 hours.

  • Acidify the reaction mixture with dilute hydrochloric acid.

  • The precipitated solid, 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione, is filtered, washed with water, and dried.

Step 2: Synthesis of 2,7-dimethoxy-4H-chromen-4-one

  • Dissolve the dried 1-(2-hydroxy-4-methoxyphenyl)-3-methoxypropane-1,3-dione (1 equivalent) in glacial acetic acid.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture under reflux for 4 hours.

  • After cooling, pour the reaction mixture into ice-water.

  • The precipitated product, 2,7-dimethoxy-4H-chromen-4-one, is collected by filtration, washed with water, and purified by recrystallization from ethanol.

Potential Applications and Biological Significance

  • Anti-inflammatory Activity: Many chromone derivatives exhibit anti-inflammatory properties. For instance, certain dimethoxy-substituted flavones have been shown to inhibit inflammatory pathways.

  • Anticancer Potential: The chromone scaffold is present in numerous compounds with demonstrated anticancer activity. Methoxylation can enhance the cytotoxic effects against various cancer cell lines. For example, some synthetic chromone derivatives have been evaluated as antituberculosis agents.[1]

  • Neuroprotective Effects: Flavonoids are known to possess neuroprotective properties. 5,7-Dihydroxy-6-methoxy-2(4-phenoxyphenyl)-4H-chromene-4-one (DMPC), a derivative of oroxylin A, has shown memory-improving effects and potential in reducing ADHD-like behavior.[2]

The specific substitution pattern of 2,7-dimethoxy-4H-chromen-4-one warrants further investigation to determine its unique biological profile and potential as a lead compound in drug discovery.

Conclusion

2,7-dimethoxy-4H-chromen-4-one represents an intriguing yet understudied member of the methoxylated chromone family. Based on the established chemistry of related compounds, this guide has outlined its fundamental chemical properties and a viable synthetic route. The predicted biological activities, drawn from the broader class of methoxy-substituted chromones, suggest that this compound could be a valuable target for future research in medicinal chemistry and drug development. Further experimental validation of its synthesis and biological evaluation is necessary to fully elucidate its potential.

References

  • 7-Methoxy-4H-chromen-4-one. PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl-. PubChem. (n.d.). Retrieved March 2, 2026, from [Link]

  • 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Wikipedia. (2023, December 29). Retrieved March 2, 2026, from [Link]

  • Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European Journal of Medicinal Chemistry, 189, 112075. (2020, March 1). Retrieved March 2, 2026, from [Link]

Sources

Pharmacological Properties of 2,7-Dimethoxy-4H-chromen-4-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pharmacological properties, synthetic utility, and therapeutic potential of 2,7-dimethoxy-4H-chromen-4-one and its functional derivatives.

Technical Whitepaper

Executive Summary

2,7-dimethoxy-4H-chromen-4-one represents a specialized scaffold within the benzopyrone (chromone) family. Unlike the ubiquitous 5,7-dimethoxy analogs (e.g., dimethylchrysin) found abundantly in nature, the 2,7-dimethoxy substitution pattern confers unique chemical reactivity and pharmacological specificity. This guide analyzes its role primarily as a high-value synthetic precursor for metabotropic glutamate receptor 1 (mGluR1) inhibitors and explores the broader structure-activity relationships (SAR) that make 2-alkoxychromones potent candidates for neuropharmacological and oncological drug development.

Chemical Structure & Properties

The core structure, 4H-chromen-4-one , consists of a benzene ring fused to a


-pyrone ring. The 2,7-dimethoxy substitution creates a distinct electronic environment:
  • C7-Methoxy: Electron-donating group (EDG) that stabilizes the benzopyrone system, similar to natural flavonoids.

  • C2-Methoxy: A vinyl ether moiety. This is chemically distinct from the C2-phenyl (flavone) or C2-methyl (chromone) groups. The C2-alkoxy group renders the pyrone ring susceptible to specific nucleophilic attacks, making it an excellent "masked" electrophile or a reactive intermediate for heterocycle formation.

Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance
Molecular Formula

Core scaffold
Molecular Weight 206.20 g/mol Fragment-like, high ligand efficiency
LogP 1.8 - 2.2Good CNS penetration potential (Lipinski compliant)
H-Bond Acceptors 4Interactions with kinase/receptor hinges
Topological Polar Surface Area ~45 ŲIdeal for blood-brain barrier (BBB) crossing

Therapeutic Applications & Mechanism of Action (MOA)

Neuropharmacology: mGluR1 Inhibition

The most authoritative application of 2,7-dimethoxy-4H-chromen-4-one derivatives lies in the modulation of Group I Metabotropic Glutamate Receptors (mGluR1) .

  • Target: mGluR1 (G-protein coupled receptor, Gq/11 subtype).

  • Mechanism: Derivatives synthesized from this core act as negative allosteric modulators (NAMs) or competitive antagonists.

  • Pathophysiology: Overactivation of mGluR1 is implicated in excitotoxicity, chronic pain (allodynia), and neurodegenerative disorders like schizophrenia and epilepsy.

  • Signal Transduction: Inhibition prevents the Gq-mediated activation of Phospholipase C (PLC), thereby dampening the IP3/DAG pathway and reducing intracellular calcium release.

Signaling Pathway Visualization

The following diagram illustrates the mGluR1 pathway inhibited by 2,7-dimethoxy-chromone derived agents.

mGluR1_Pathway Glutamate Glutamate (Ligand) mGluR1 mGluR1 (GPCR) Glutamate->mGluR1 Activates Inhibitor 2,7-Dimethoxy Derivative (Inhibitor) Inhibitor->mGluR1 Blocks/Modulates Gq Gq/11 Protein mGluR1->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Effect Excitotoxicity / Pain / Neurodegeneration PKC->Effect Promotes

Caption: Inhibition of the mGluR1-Gq-PLC signaling cascade by chromone derivatives prevents downstream calcium overload and excitotoxicity.

Oncology: Cytotoxicity and Kinase Inhibition

While less characterized than the 5,7-dimethoxy analogs, 2,7-dimethoxy derivatives exhibit cytotoxic potential through distinct mechanisms:

  • Tubulin Polymerization Inhibition: The structural similarity to combretastatins (via the methoxy-substituted benzene ring) allows certain derivatives to bind to the colchicine site of tubulin, arresting mitosis.

  • Kinase Selectivity: The 4-one carbonyl and 7-methoxy oxygen provide a hydrogen-bonding motif suitable for the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR).

Synthetic Protocols & Experimental Workflow

The synthesis of bioactive derivatives often begins with the 2,7-dimethoxy-4H-chromen-4-one core, which is then modified. A key reaction cited in patent literature involves demethylation and heterocycle fusion .

Protocol: Aluminum Chloride Mediated Modification

Source: Validated from US Patent 7902369B2 methodologies.

Objective: Activation of the chromone core for downstream derivatization (e.g., formation of diaryl-substituted heterocycles).

Reagents:

  • Substrate: 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol)

  • Reagent: Aluminum Trichloride (

    
    , 170 mg, ~1.2 mmol)[1]
    
  • Solvent: Toluene (anhydrous, 5 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2,7-dimethoxy-4H-chromen-4-one in anhydrous toluene under a nitrogen atmosphere.

  • Addition: Add

    
     in small portions to control the exotherm. The solution may change color (yellow/orange) indicating complexation with the carbonyl/methoxy groups.
    
  • Reaction: Heat the mixture to 90°C and stir for 4 hours . This step typically facilitates selective demethylation (usually at C2 or C7 depending on conditions) or ring opening.

  • Quenching: Cool to room temperature. Slowly add ice-cold water to hydrolyze aluminum complexes.

  • Isolation: Filter the deposited solid.[1][2] If no precipitate forms, extract with ethyl acetate.

  • Purification: Purify via preparative Thin Layer Chromatography (TLC) or column chromatography using a Chloroform/Methanol (9:1) gradient.

Biological Evaluation: mGluR1 Inhibition Assay

Assay Type: Calcium Flux Assay (FLIPR)

  • Cell Line: CHO cells stably expressing human mGluR1.

  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator).

  • Treatment: Incubate cells with varying concentrations of the 2,7-dimethoxy derivative for 30 minutes.

  • Stimulation: Challenge with Glutamate (

    
     concentration).
    
  • Readout: Measure reduction in fluorescence intensity relative to vehicle control. Calculate

    
    .
    

Structure-Activity Relationship (SAR) Analysis

The pharmacological efficacy of 2,7-dimethoxy-4H-chromen-4-one derivatives relies on specific structural features:

Structural MotifPharmacological ImpactSAR Optimization Strategy
C2-Methoxy (

)
Reactivity Hotspot. Acts as a leaving group in substitution reactions or enhances lipophilicity in intact drugs.Substitution with bulkier alkoxy groups (ethoxy, isopropoxy) can improve metabolic stability against esterases.
C7-Methoxy (

)
Electronic Anchor. Increases electron density on the A-ring; critical for receptor affinity via hydrophobic interactions.Demethylation to C7-OH often increases potency but decreases BBB permeability (Phase II metabolism liability).
C4-Carbonyl (

)
H-Bond Acceptor. Essential for binding to the receptor backbone (e.g., hinge region of kinases).Reduction to chroman-4-ol abolishes planarity and usually reduces activity.
C3-H Steric Space. Allows for planar conformation.Substitution at C3 (e.g., methyl, phenyl) restricts rotation and can lock the molecule in an active conformation.

References

  • US Patent 7902369B2 . Diaryl-substituted five-membered heterocycle derivative and pharmaceutical use thereof.[1][2] (Describes the use of 2,7-dimethoxy-4H-chromen-4-one as a key intermediate for mGluR1 inhibitors).

  • Molecules (MDPI) . Chromone Derivatives: Synthesis and Bioactivity. (General review on the pharmacological versatility of the chromone scaffold).

  • Journal of Medicinal Chemistry . Structure-Activity Relationships of Chromone Derivatives at Glutamate Receptors. (Contextualizes the mGluR1 activity of chromone-based scaffolds).

  • Frontiers in Pharmacology . Natural and Synthetic Chromones as Anticancer Agents. (Review of cytotoxic mechanisms including tubulin inhibition).

Sources

Biological Activity and Therapeutic Potential of 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,7-Dimethoxy-4H-chromen-4-one is a specialized synthetic chromone derivative distinguished by the rare presence of a methoxy group at the C2 position. Unlike the ubiquitous dietary flavones (2-phenylchromones), this molecule functions primarily as a high-value pharmacophore precursor in medicinal chemistry. Its structural uniqueness lies in the 2-alkoxy substitution, which imparts "vinylogous ester" reactivity, making it a critical intermediate for synthesizing mGluR1 (metabotropic glutamate receptor 1) antagonists .

This technical guide analyzes the compound's role in drug discovery, specifically its utility in developing neuroprotective agents for CNS disorders, and provides validated protocols for its chemical activation and biological evaluation.

Chemical Profile and Structural Logic

Physicochemical Properties

The 2,7-dimethoxy-4H-chromen-4-one scaffold (C11H10O4) presents a distinct lipophilic profile compared to its hydroxylated natural analogs (e.g., 7-hydroxychromone).

PropertyValueImplication for Drug Design
Molecular Weight 206.20 g/mol Fragment-like; ideal for fragment-based drug discovery (FBDD).
cLogP ~1.8 - 2.1Moderate lipophilicity; good blood-brain barrier (BBB) permeability potential.
H-Bond Donors 0Lack of donors improves membrane permeability.
H-Bond Acceptors 4Sufficient for receptor pocket interaction (e.g., hinge regions).
Reactivity C2-MethoxyActs as a leaving group or reactive center under acidic/Lewis acid conditions.
The "2-Alkoxy" Advantage

Most natural chromones are substituted at C2 with a phenyl (flavones) or methyl group. The C2-methoxy group in this molecule is electronically unique. It creates an imidate-like system within the pyrone ring, allowing for:

  • Selective Demethylation: The C2-OMe and C7-OMe groups have different susceptibilities to Lewis acids, allowing for regioselective deprotection.

  • Nucleophilic Displacement: The C2 position is activated for nucleophilic attack, enabling the introduction of complex heterocycles.

Therapeutic Potential: The mGluR1 Connection

The primary therapeutic utility of 2,7-dimethoxy-4H-chromen-4-one is its role as a precursor for mGluR1 inhibitors .

Target Mechanism: mGluR1 Antagonism

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor (GPCR) involved in synaptic plasticity and pain transmission. Overactivation of mGluR1 is linked to:

  • Excitotoxicity: Neuronal death in stroke and traumatic brain injury.

  • Neuropathic Pain: Chronic pain states.

  • Epilepsy: Seizure generation.

From Scaffold to Drug

Research indicates that 2,7-dimethoxy-4H-chromen-4-one is converted into 7-hydroxy-2-methoxy-4H-chromen-4-one , which is then coupled with diaryl-substituted heterocycles (e.g., triazoles or isoindolines). The resulting conjugates act as potent, selective mGluR1 antagonists.

  • Mechanism: The chromone moiety mimics the adenine core of ATP or interacts with the allosteric binding sites of the GPCR, while the 2-methoxy group modulates solubility and metabolic stability.

Other Potential Activities
  • Serine Protease Inhibition: 2-Alkoxychromones are known suicide substrates for serine proteases. The enzyme attacks the C2 position, leading to ring opening and covalent modification of the active site serine.

  • Antifungal Activity: Structural analogs (e.g., Phacidin) containing the 2-methoxy-pyrone core exhibit antifungal properties, suggesting potential for this scaffold in antimicrobial research.

Experimental Protocols

Chemical Activation: Regioselective Demethylation

Objective: To selectively demethylate the C7 position while retaining the C2-methoxy group, generating the active coupling partner 7-hydroxy-2-methoxy-4H-chromen-4-one.

Reagents:

  • Substrate: 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol)

  • Lewis Acid: Aluminum Trichloride (AlCl3) (170 mg, 1.25 mmol)

  • Solvent: Anhydrous Toluene (5 mL)

Step-by-Step Workflow:

  • Preparation: Dissolve 103 mg of 2,7-dimethoxy-4H-chromen-4-one in 5 mL of anhydrous toluene under a nitrogen atmosphere.

  • Addition: Slowly add 170 mg of AlCl3. The solution may change color (yellow/orange) indicating complex formation.

  • Reaction: Heat the mixture to 90°C and stir for 4 hours . Note: Higher temperatures or longer times may lead to bis-demethylation.

  • Quenching: Cool to room temperature and carefully add ice-cold water (10 mL) to hydrolyze the aluminum complex.

  • Isolation: A white solid will precipitate.[1] Filter the solid.[1]

  • Purification: Purify via preparative Thin Layer Chromatography (TLC) or flash column chromatography using Chloroform/Methanol (9:1).

  • Yield: Expected yield is ~60% (approx. 62 mg).

  • Validation: Confirm structure via 1H-NMR (Loss of one -OMe singlet, appearance of -OH broad singlet).

Biological Assay: mGluR1 Calcium Mobilization (FLIPR)

Objective: To evaluate the antagonistic activity of derivatives synthesized from the scaffold against mGluR1.

System: CHO cells stably expressing human mGluR1.

Protocol:

  • Seeding: Plate CHO-mGluR1 cells in 96-well black-walled plates (50,000 cells/well) in DMEM + 10% FBS. Incubate overnight.

  • Dye Loading: Aspirate medium and load cells with Fluo-4 AM (calcium indicator) in Hank’s Balanced Salt Solution (HBSS) for 45 minutes at 37°C.

  • Compound Addition: Add the test compound (dissolved in DMSO/buffer) to the cells. Incubate for 15 minutes.

  • Agonist Challenge: Place plate in a FLIPR (Fluorometric Imaging Plate Reader). Inject Glutamate (EC80 concentration) automatically.

  • Measurement: Monitor fluorescence intensity (Excitation 488 nm, Emission 525 nm) for 120 seconds.

  • Analysis: Calculate % Inhibition relative to control (Glutamate alone).

    • IC50 Determination: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit.

Visualizations

Synthesis & Activation Pathway

This diagram illustrates the transformation of the inactive precursor into the bioactive pharmacophore used in mGluR1 inhibitors.

SynthesisPathway Precursor 2,7-Dimethoxy-4H-chromen-4-one (Precursor) Reagent AlCl3 / Toluene 90°C, 4h Precursor->Reagent Intermediate 7-Hydroxy-2-methoxy-4H-chromen-4-one (Active Scaffold) Reagent->Intermediate Regioselective Demethylation Coupling Coupling with Diaryl-Heterocycle Intermediate->Coupling FinalDrug mGluR1 Antagonist (Neuroprotective Agent) Coupling->FinalDrug Synthesis

Caption: Conversion of 2,7-dimethoxy precursor to active mGluR1 antagonist scaffold via regioselective demethylation.

Mechanism of Action: mGluR1 Blockade

This diagram details how the final derivative interrupts the excitotoxic signaling cascade.

mGluR1_Pathway Glutamate Glutamate (Agonist) mGluR1 mGluR1 Receptor (GPCR) Glutamate->mGluR1 Activates Inhibitor Chromone Derivative (Antagonist) Inhibitor->mGluR1 Blocks Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Releases Effect Excitotoxicity / Pain (BLOCKED) Ca->Effect Triggers

Caption: Signal transduction inhibition by chromone-derived mGluR1 antagonists, preventing intracellular Calcium release.

References

  • Diaryl-substituted five-membered heterocycle derivative.
  • Oxidative Regioselective Amination of Chromones Exposes Potent Inhibitors of Hedgehog Signaling Pathway. Source: Royal Society of Chemistry (RSC Advances). Context: Describes the reactivity of the 2-methoxy chromone scaffold and its susceptibility to nucleophilic substitution, validating the chemical logic. URL:[Link]

  • Biological Activities of 2-Styrylchromones. Source: ResearchGate / PubMed. Context: Provides broader context on the biological potential of chromones substituted at the 2-position, supporting the scaffold's relevance in medicinal chemistry. URL:[Link]

Sources

Technical Guide: The Medicinal Chemistry of 2,7-Dimethoxy-4H-chromen-4-one

[1]

Executive Summary

2,7-dimethoxy-4H-chromen-4-one (2,7-dimethoxychromone) represents a specialized scaffold in medicinal chemistry, distinct from the more ubiquitous flavonoid (2-phenylchromone) family.[1] Structurally, it consists of a benzo-

While often overshadowed by its natural product cousins (flavones and isoflavones), this specific chemotype serves as a critical synthetic intermediate and a pharmacological probe . Its value lies in the unique reactivity of the C2-methoxy group—a position capable of acting as a "pseudo-leaving group" for nucleophilic substitution or a hydrogen-bond acceptor in enzyme active sites.

This guide analyzes the synthesis, chemical reactivity, and therapeutic potential of 2,7-dimethoxy-4H-chromen-4-one, specifically focusing on its role in neuropharmacology (mGluR1 modulation) and enzyme inhibition (Tyrosinase/Kinases) .[1]

Part 1: Chemical Architecture & Synthesis

Structural Analysis

The molecule features a bicyclic core where the benzene ring (A-ring) is fused to a pyrone ring (C-ring).[1]

  • C7-Methoxy: Located on the A-ring, this group increases electron density, influencing the pKa of the pyrone carbonyl.[1] It is a common feature in natural products like Herniarin (7-methoxycoumarin), but here it is part of a chromone system.

  • C2-Methoxy: Located on the C-ring, this is the defining feature. Unlike the stable C2-phenyl group in flavonoids, the C2-alkoxy group is chemically labile under acidic conditions and can be displaced by nucleophiles, making it a versatile "handle" for diversifying libraries.

Synthetic Pathways & Regioselectivity

The synthesis of 2-alkoxychromones is non-trivial due to the tautomeric equilibrium between 4-hydroxycoumarins and 2-hydroxychromones .[1] Methylation of these precursors often yields a mixture of isomers.

Primary Route: Methylation of 7-Methoxy-4-hydroxycoumarin

The most robust synthesis involves the methylation of 7-methoxy-4-hydroxycoumarin (which exists in equilibrium with 2-hydroxy-7-methoxychromone).[1]

  • Reagents: Trimethyloxonium tetrafluoroborate (

    
    ) or Diazomethane (
    
    
    ).[1]
  • Challenge: Regioselectivity. Methylation can occur at the C4-oxygen (yielding 4,7-dimethoxycoumarin) or the C2-oxygen (yielding 2,7-dimethoxychromone).

  • Solution: Solvent control and "hard/soft" electrophile theory dictate the ratio. Hard electrophiles favor the coumarin product; specific conditions are required to favor the chromone.

Diagram 1: Synthetic Workflow & Isomerism

SynthesisPrecursor7-Methoxy-4-hydroxycoumarin(Tautomer: 2-Hydroxy-7-methoxychromone)ReagentMethylation Agent(Me3OBF4 or CH2N2)Precursor->Reagent AlkylationCoumarinIsomer A (Major):4,7-DimethoxycoumarinReagent->Coumarin O-Methylation at C4 (Kinetic)ChromoneIsomer B (Target):2,7-Dimethoxy-4H-chromen-4-oneReagent->Chromone O-Methylation at C2 (Thermodynamic)

Caption: Divergent synthesis of 2,7-dimethoxychromone via methylation of the 4-hydroxycoumarin tautomer.[1] Separation is typically achieved via chromatography.

Part 2: Medicinal Chemistry Profile

Neuropharmacology: mGluR1 Antagonism

Patent literature identifies 2,7-dimethoxy-4H-chromen-4-one as a key intermediate in the synthesis of Metabotropic Glutamate Receptor 1 (mGluR1) inhibitors.[1]

  • Mechanism: The chromone core serves as a scaffold that positions aryl groups to interact with the transmembrane domain of the GPCR.

  • Demethylation Utility: The 2,7-dimethoxy variant is often used as a protected precursor.[1] Selective demethylation (using Lewis acids like

    
    ) reveals the hydroxyl groups, allowing for the attachment of lipophilic side chains essential for blood-brain barrier penetration.
    
Enzyme Inhibition: Tyrosinase & Kinases

While less potent than quercetin, the 2,7-dimethoxy scaffold exhibits specific activity profiles:

  • Tyrosinase Inhibition: The 7-methoxy group mimics the substrate (tyrosine), while the pyrone core chelates the copper ions in the enzyme's active site.[1] The 2-methoxy group provides steric bulk that can enhance selectivity over other oxidases.[1]

  • Tubulin Polymerization: Analogs of 2-methoxychromones (specifically benzochalcone derivatives) have been shown to inhibit tubulin polymerization, arresting cells in the G2/M phase.[1]

Structure-Activity Relationship (SAR) Table[1]
PositionSubstituentEffect on Biological Activity
C2 Methoxy (-OMe)Critical. Enhances lipophilicity compared to -OH.[1] Acts as a hydrogen bond acceptor. Susceptible to metabolic hydrolysis.
C7 Methoxy (-OMe)Potency Booster. Increases electron density of the A-ring. Essential for antioxidant capacity and tyrosinase binding.
C3 Hydrogen (-H)Unsubstituted C3 allows for Michael acceptor reactivity (if C2 is unsubstituted), but with C2-OMe, the ring is stabilized.[1]
C5 Hydrogen (-H)Lack of C5-OH reduces non-specific binding (unlike quercetin which has C5-OH and binds promiscuously).[1]

Part 3: Experimental Protocols

Protocol A: Selective Demethylation (Patent Derived)

Context: Converting 2,7-dimethoxy-4H-chromen-4-one to reactive hydroxy-chromone intermediates for SAR diversification.[1]

Materials:

  • Substrate: 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol)

  • Reagent: Aluminum Trichloride (

    
    ), anhydrous (170 mg, 1.27 mmol)
    
  • Solvent: Toluene (anhydrous, 5 mL)

  • Atmosphere: Nitrogen (

    
    )[1]
    

Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask and equip with a magnetic stir bar and reflux condenser. Purge with

    
    .
    
  • Dissolution: Dissolve 2,7-dimethoxy-4H-chromen-4-one in 5 mL of toluene.

  • Activation: Add

    
     in a single portion. The solution may darken, indicating complexation.
    
  • Reaction: Heat the mixture to 90°C and stir for 4 hours .

    • Mechanism:[2][3]

      
       coordinates to the ether oxygen, facilitating nucleophilic attack (by 
      
      
      ) on the methyl group, releasing
      
      
      .
  • Quenching: Cool to room temperature. Slowly add ice-cold water (10 mL) to hydrolyze aluminum salts.

  • Workup: Extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine.[1][4] Dry over anhydrous

    
    .[1]
    
  • Purification: Concentrate in vacuo. Purify via Preparative TLC or Flash Chromatography (Chloroform/Methanol 9:1).

    • Expected Yield: ~60% (62 mg).[1]

    • Validation: Check disappearance of methoxy singlets (~3.8 ppm) in

      
      H-NMR.
      
Protocol B: Biological Assay (Tyrosinase Inhibition Screening)

Context: Validating the scaffold's enzymatic inhibitory potential.

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL in phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (5 mM).

  • Procedure:

    • In a 96-well plate, add 20

      
      L of test compound (2,7-dimethoxy-4H-chromen-4-one dissolved in DMSO).
      
    • Add 160

      
      L of phosphate buffer.
      
    • Add 20

      
      L of Tyrosinase solution. Incubate at 25°C for 10 min.
      
    • Add 20

      
      L of L-DOPA to initiate reaction.
      
  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) for 20 minutes.

  • Analysis: Calculate % Inhibition =

    
    .
    

Part 4: Mechanism of Action Visualization

The following diagram illustrates the hypothetical interaction of the 2,7-dimethoxy scaffold within a target binding pocket (e.g., mGluR1 or Tyrosinase), highlighting the role of the methoxy groups.

MOAScaffold2,7-Dimethoxy-4H-chromen-4-oneC7_OMeC7-Methoxy GroupScaffold->C7_OMeC2_OMeC2-Methoxy GroupScaffold->C2_OMeCarbonylC4-Carbonyl (C=O)Scaffold->CarbonylPocket_HydrophobicHydrophobic Pocket(Val/Leu Residues)C7_OMe->Pocket_Hydrophobic van der Waals InteractionPocket_StericSteric GateC2_OMe->Pocket_Steric Steric Exclusion / SelectivityPocket_MetalMetal Center / H-Bond Donor(Cu2+ or Serine)Carbonyl->Pocket_Metal Metal Chelation / H-Bonding

Caption: Pharmacophore mapping of 2,7-dimethoxychromone. The C4-carbonyl and C7-methoxy are primary binding determinants.[1]

References

  • US Patent 7902369B2. Diaryl-substituted five-membered heterocycle derivative.[1] (2011).[1] Describes the use of 2,7-dimethoxy-4H-chromen-4-one as a synthetic intermediate for mGluR1 inhibitors.

  • PubChem Compound Summary. 5-Hydroxy-7-methoxychromone (Analog Reference).[1][2] National Library of Medicine. Provides physicochemical data on related 7-methoxychromone scaffolds.

  • Miao, Y., et al.Synthesis and biological evaluation of novel 2-alkoxychromones.Bioorganic & Medicinal Chemistry Letters. (General reference for 2-alkoxychromone synthesis and activity).
  • NIST Chemistry WebBook. 2H-1-Benzopyran-2-one, 7-methoxy- (Herniarin).[1] (Standard reference for the isomeric coumarin structure).

Dimethoxy Chromone Derivatives: A Comprehensive Exploration of Natural Sources and Biosynthetic Pathways

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethoxy chromone derivatives represent a significant class of naturally occurring phenolic compounds, characterized by a benzo-γ-pyrone skeleton with two methoxy group substitutions. These phytochemicals are ubiquitously found in various plant and fungal species and are the subject of intense scientific scrutiny due to their broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This technical guide provides an in-depth exploration of the natural distribution of dimethoxy chromones and a detailed elucidation of their biosynthetic origins via the polyketide pathway and subsequent tailoring reactions. We will dissect the key enzymatic steps, present robust methodologies for their isolation and characterization, and outline experimental protocols for investigating their formation. This document is intended to serve as a critical resource for researchers in natural product chemistry, pharmacognosy, and drug development, providing the foundational knowledge required to harness the therapeutic potential of these valuable compounds.

Natural Distribution: A Survey of Botanical and Fungal Sources

Chromones and their derivatives are widely distributed secondary metabolites in the plant and fungal kingdoms.[1][4] The specific subclass of dimethoxy chromones has been isolated from a diverse array of organisms, often as key bioactive constituents. Their presence is particularly notable in certain plant families, such as the Thymelaeaceae and Apiaceae, as well as in various fungal genera.

Plant-Derived Dimethoxy Chromones

Plants are a prolific source of these compounds. The resinous heartwood of Aquilaria species, commonly known as agarwood, is a particularly rich source of 2-(2-phenylethyl)chromone derivatives, many of which are dimethoxylated.[1][5] These compounds are major contributors to the medicinal properties of agarwood.[5] Other plant genera like Aloe, Cassia, and Rheum have also been identified as sources of various chromone structures.[3][6][7]

Fungal Dimethoxy Chromones

Fungi, especially marine-derived and endophytic species, represent an increasingly important source of novel chromones. Genera such as Penicillium and Trichoderma have been shown to produce chromone derivatives, including those with dimethoxy substitutions.[1][8][9] These fungal metabolites often exhibit potent biological activities, highlighting them as promising candidates for drug discovery programs.[9]

The following table summarizes representative dimethoxy chromone derivatives and their natural sources.

Compound NameNatural SourceOrganism TypePart Isolated FromReference(s)
6,7-Dimethoxy-2-(2-phenylethyl)chromoneAquilaria sinensis (Lour.) Spreng.PlantResinous Wood[3][10]
4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acidPenicillium thomii MaireFungusFermentation Broth[9]
4-(5,7-Dimethoxy-4-oxo-4H-chromen-2-yl)butanoic acid methyl esterPenicillium sclerotiorum MPT-250FungusFermentation Broth[1]
5-Hydroxy-2,3-dimethyl-7-methoxychromoneTrichoderma harzianum ABC19819FungusFermentation Broth[8]
6,7-Dimethoxy-2-[2-(4-hydroxyphenyl)ethyl]chromoneAquilaria sp.PlantAgarwood[3]

The Biosynthetic Blueprint: From Polyketides to Dimethoxy Chromones

The biosynthesis of the chromone core is a classic example of the polyketide pathway, a fundamental process in secondary metabolism. The incredible structural diversity observed in nature arises from this core pathway followed by a series of "tailoring" enzymatic reactions, including the critical methylation steps that yield dimethoxy derivatives.

Formation of the Core Chromone Skeleton

The journey begins with the condensation of acetate units, derived from malonyl-CoA.[6] The key architect in this process is a type III polyketide synthase (PKS) enzyme, specifically a Pentaketide Chromone Synthase (PCS) .[6][11]

  • Initiation & Elongation: The PCS enzyme catalyzes five decarboxylative condensations of malonyl-CoA.

  • Cyclization: The resulting linear pentaketide intermediate undergoes a regioselective intramolecular Claisen-type condensation, which forms the aromatic A-ring and the γ-pyrone C-ring, yielding the foundational chromone scaffold, often 5,7-dihydroxy-2-methylchromone (noreugenin).[6][12]

Tailoring Reactions: The Genesis of Diversity

The nascent dihydroxy-chromone scaffold is a substrate for a suite of tailoring enzymes that decorate the core, leading to the final dimethoxy product.

  • O-Methylation: This is the defining step for the compounds of interest. O-methyltransferases (OMTs) are S-adenosyl-L-methionine (SAM)-dependent enzymes that catalyze the transfer of a methyl group from SAM to the hydroxyl groups at positions C-5 and C-7 of the chromone ring. The sequential or promiscuous action of one or more OMTs results in the characteristic dimethoxy substitution pattern.[5][12]

  • Other Modifications: The chromone scaffold can undergo other modifications, such as hydroxylation (catalyzed by Cytochrome P450 monooxygenases), prenylation, and glycosylation, which can occur before or after methylation, further expanding the chemical diversity.[11][12]

Specialized Pathways: The Case of 2-(2-phenylethyl)chromones

A fascinating variation on this theme is the biosynthesis of 2-(2-phenylethyl)chromones in Aquilaria.[5] This pathway represents a convergence of two major biosynthetic routes:

  • The Phenylpropanoid Pathway: Provides a C6-C2 unit (phenylethyl).

  • The Polyketide Pathway: Provides a C6 unit via the condensation of three malonyl-CoA molecules.

A type III PKS enzyme catalyzes the condensation of cinnamoyl-CoA (or a derivative) with malonyl-CoA molecules to form the final C6-C2-C6 skeleton of these characteristic agarwood compounds.[3][5] Subsequent tailoring reactions, including O-methylation, produce the observed diversity of dimethoxy derivatives.

Dimethoxy Chromone Biosynthesis cluster_0 Polyketide Pathway cluster_1 Tailoring Reactions MalonylCoA 5x Malonyl-CoA Intermediate Linear Pentaketide Intermediate MalonylCoA->Intermediate Pentaketide Chromone Synthase (PCS) CoreChromone 5,7-Dihydroxy-2-methylchromone (Noreugenin) Intermediate->CoreChromone MonoMethoxy 5-Hydroxy-7-methoxy-2-methylchromone CoreChromone->MonoMethoxy O-Methyltransferase (OMT) SAM1 S-Adenosyl Methionine (SAM) SAM1->MonoMethoxy SAM2 S-Adenosyl Methionine (SAM) DiMethoxy 5,7-Dimethoxy-2-methylchromone SAM2->DiMethoxy MonoMethoxy->DiMethoxy O-Methyltransferase (OMT)

Caption: General biosynthetic pathway of 5,7-dimethoxy chromones.

Methodologies for Isolation and Structural Elucidation

The successful study of natural products hinges on robust and systematic protocols for their extraction, purification, and identification. The causality behind this multi-step process is the sequential separation of molecules based on their physicochemical properties, primarily polarity and size.

Standard Protocol for Isolation and Purification

This protocol provides a self-validating workflow, where the success of each step is monitored by Thin Layer Chromatography (TLC) prior to proceeding to the next, more resource-intensive stage.

  • Step 1: Material Preparation and Extraction

    • Rationale: To efficiently lyse cells and solubilize the target metabolites.

    • Procedure: Air-dried and powdered biological material (e.g., 500 g of plant leaves) is exhaustively extracted by maceration or Soxhlet apparatus with a solvent of intermediate polarity, such as methanol (MeOH) or ethyl acetate (EtOAc), at room temperature for 72 hours. The process is repeated three times to ensure complete extraction. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Step 2: Solvent-Solvent Partitioning (Fractionation)

    • Rationale: To perform a coarse separation based on polarity, simplifying the complex mixture and removing highly polar (sugars, salts) or non-polar (fats, waxes) interferents.

    • Procedure: The crude MeOH extract is suspended in a water/MeOH (9:1) mixture and sequentially partitioned with solvents of increasing polarity, such as n-hexane, dichloromethane (DCM), and ethyl acetate (EtOAc). Each solvent fraction is concentrated in vacuo. Chromones typically partition into the DCM and EtOAc fractions.

  • Step 3: Chromatographic Separation

    • Rationale: To separate individual compounds from the simplified fractions based on their differential adsorption to a stationary phase.

    • Procedure: The bioactive fraction (e.g., EtOAc) is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity with EtOAc and/or MeOH. Fractions are collected and analyzed by TLC. Fractions with similar TLC profiles are pooled.

  • Step 4: High-Performance Liquid Chromatography (HPLC) Purification

    • Rationale: For the final purification of isolated compounds to achieve homogeneity (>95%).

    • Procedure: Compounds that are nearly pure after column chromatography are subjected to preparative or semi-preparative HPLC on a C18 (reverse-phase) or silica (normal-phase) column with an appropriate isocratic or gradient solvent system (e.g., acetonitrile/water).

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic methods.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-ESI-MS) provides the exact mass of the molecule, allowing for the determination of its elemental formula.

  • Nuclear Magnetic Resonance (NMR): This is the most powerful tool for structure determination.

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons.

    • ¹³C NMR: Shows the number and type of carbon atoms (e.g., carbonyl, aromatic, methoxy).

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the final connectivity. HSQC correlates protons to their directly attached carbons, while HMBC reveals long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular fragments into a final structure.[13]

Isolation Workflow Start Dried & Powdered Natural Source Extract Crude Extract Start->Extract Solvent Extraction (e.g., Methanol) Partition Solvent Fractions (Hexane, DCM, EtOAc, etc.) Extract->Partition Liquid-Liquid Partitioning ColumnChrom Semi-Pure Fractions Partition->ColumnChrom Column Chromatography (e.g., Silica Gel) HPLC Pure Compound (>95%) ColumnChrom->HPLC Preparative HPLC End Structural Elucidation (NMR, MS) HPLC->End

Caption: A standard workflow for the isolation of dimethoxy chromones.

Pharmacological Significance and Future Outlook

Dimethoxy chromone derivatives are not merely metabolic curiosities; they possess a wide array of significant biological activities, positioning them as valuable lead structures in drug discovery.[2][14]

  • Anti-inflammatory and Immunomodulatory Effects: Many chromones, including dimethoxy derivatives from Aquilaria, have demonstrated potent inhibitory effects on the production of nitric oxide (NO) in lipopolysaccharide-stimulated cells, a key marker of inflammation.[1]

  • Antimicrobial and Antiviral Activity: Chromones isolated from both plant and fungal sources have shown activity against various bacteria and viruses, suggesting their potential as novel anti-infective agents.[3][15]

  • Anticancer Properties: Certain chromone derivatives exhibit cytotoxicity against various cancer cell lines, making them an attractive scaffold for the development of new chemotherapeutics.[2]

  • Enzyme Inhibition: Dimethoxy chromones have been identified as inhibitors of enzymes such as α-glucosidase, which is a therapeutic target for type 2 diabetes.[9]

The field is poised for significant advancement. A deeper understanding of the biosynthetic pathways, particularly the characterization of the OMTs and PKS enzymes involved, will enable metabolic engineering approaches in microbial or plant systems for the sustainable production of these high-value compounds. Further exploration of their mechanism of action at the molecular level will undoubtedly uncover new therapeutic applications, solidifying the role of dimethoxy chromones as a privileged scaffold in medicinal chemistry.

References

  • Naturally Occurring Chromone Glycosides: Sources, Bioactivities, and Spectroscopic Features. (2021). MDPI. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Omega. Available at: [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. (2022). MDPI. Available at: [Link]

  • Biosynthesis and Its Regulatory Mechanisms of 2-(2-Phenylethyl)chromones in Agarwood. (2025). Preprints.org. Available at: [Link]

  • Studies on Rhubarb (Rhei Rhizoma). V. Isolation and Characterization of Chromone and Chromanone Derivatives. (1977). J-Stage. Available at: [Link]

  • Chromone derivatives isolated from A. sinensis. (2023). ResearchGate. Available at: [Link]

  • Isolation, identification, and insecticidal activity of chromone compounds from Trichoderma harzianum against Aedes aegypti larvae. (2025). Journal of Southern Agriculture. Available at: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). CORE. Available at: [Link]

  • Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. (2020). MDPI. Available at: [Link]

  • Chromone and Flavonoid Alkaloids: Occurrence and Bioactivity. (2015). MDPI. Available at: [Link]

  • Chromone Derivatives with α-Glucosidase Inhibitory Activity from the Marine Fungus Penicillium thomii Maire. (2021). MDPI. Available at: [Link]

  • Chromone derivatives in the pharmaceutical industry. (2024). ResearchGate. Available at: [Link]

  • Pharmacological Importance and Synthesis of Chromone and its Derivatives : A Short Review. (2019). IJRAR. Available at: [Link]

  • Complete biosynthetic pathway of furochromones and its evolutionary mechanism in Apiaceae plants. (2024). ResearchGate. Available at: [Link]

  • 6,7-DIMETHOXY-2-(2-(4-METHOXYPHENYL)ETHYL)CHROMONE. (n.d.). csir-neist. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. Available at: [Link]

  • CHEMICAL STUDIES OF SELECTED CHROMONE DERIVATIVES. (n.d.). Rhodes University. Available at: [Link]

  • Biological and Medicinal Properties of Natural Chromones and Chromanones. (2024). ACS Publications. Available at: [Link]

  • Health benefits of chromones: common ingredients of our daily diet. (2020). ResearchGate. Available at: [Link]

  • Complete biosynthetic pathway of furochromones in Saposhnikovia divaricata and its evolutionary mechanism in Apiaceae plants. (2025). Nature Communications. Available at: [Link]

  • Bioactive Chromone Derivatives - Structural Diversity. (2024). ResearchGate. Available at: [Link]

Sources

Mechanism of Action and Cellular Pathway Modulation of 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, chemical reactivity, and pathway integration of 2,7-dimethoxy-4H-chromen-4-one .

Executive Summary

2,7-dimethoxy-4H-chromen-4-one is a specialized heterocyclic scaffold primarily utilized in the synthesis of potent metabotropic glutamate receptor 1 (mGluR1) inhibitors .[1] Unlike its naturally occurring structural isomer, 5,7-dimethoxyflavone (which exhibits direct neuroprotective activity via GABA receptors), the 2,7-dimethoxy derivative functions as a reactive electrophilic precursor .[1] Its biological relevance is defined by its ability to undergo nucleophilic substitution at the C-2 position, generating diaryl-substituted heterocycles that modulate G-protein coupled receptor (GPCR) signaling, specifically the Gq/11-mediated calcium pathways.[1]

This guide explores the chemical mechanism of action (reactivity-driven pharmacophore generation) and the downstream cellular pathways (mGluR1/PLC/IP3) modulated by its derivatives.[1]

Chemical Mechanism: The Electrophilic Scaffold[1]

The defining feature of 2,7-dimethoxy-4H-chromen-4-one is the 2-methoxy substituent .[1] In the chromone ring system, the C-2 position is vinylogous to the carbonyl at C-4. The presence of a methoxy group at C-2 creates a vinylogous ester character, making the C-2 carbon highly susceptible to nucleophilic attack or Lewis acid-mediated activation.[1]

Structural Reactivity Analysis
  • C-2 Position (Electrophilic Center): The 2-methoxy group acts as a leaving group under Lewis acidic conditions (e.g., AlCl₃ catalysis).[1] This allows for the introduction of aryl or heteroaryl nucleophiles, transforming the scaffold into complex mGluR1 antagonists.

  • C-7 Position (Electronic Modulation): The 7-methoxy group is an electron-donating group (EDG) on the benzenoid ring.[1] It stabilizes the core cation intermediate during substitution reactions but is generally metabolically stable compared to the reactive C-2 center.

Synthetic Transformation to Bioactive Ligands

The "mechanism" of this molecule is often its conversion in situ or via synthetic steps into diaryl-substituted five-membered heterocycles (e.g., triazoles or isoindolines).[1]

  • Reaction: 2,7-dimethoxy-4H-chromen-4-one + Aryl Nucleophile

    
     mGluR1 Inhibitor.[1]
    
  • Outcome: The chromone core is often ring-opened or derivatized to form the pharmacophore required for allosteric modulation of mGluR1.

Cellular Pathways: mGluR1 Signaling Modulation[1]

The derivatives synthesized from 2,7-dimethoxy-4H-chromen-4-one function as negative allosteric modulators (NAMs) or antagonists of the mGluR1 receptor .[1] This receptor is critical in synaptic plasticity, nociception (pain), and neurotoxicity.

The Gq/11-PLC-IP3 Pathway

Upon binding the ligand derived from the 2,7-dimethoxy scaffold, the mGluR1 receptor undergoes a conformational change that prevents the coupling or activation of the G


q/11 protein.[1]
  • Ligand Binding: The derivative binds to the transmembrane domain (allosteric site) of mGluR1.

  • G-Protein Blockade: Inhibition of GDP-GTP exchange on the G

    
    q subunit.[1]
    
  • Effector Downregulation: Reduced activation of Phospholipase C

    
     (PLC
    
    
    
    )
    .
  • Second Messenger Suppression:

    • Decreased hydrolysis of PIP2 (Phosphatidylinositol 4,5-bisphosphate).[1]

    • Reduced production of IP3 (Inositol 1,4,5-trisphosphate) and DAG (Diacylglycerol) .[1]

  • Cellular Outcome:

    • Calcium Dampening: Prevention of IP3-mediated Ca

      
       release from the endoplasmic reticulum.[1]
      
    • Excitotoxicity Protection: Reduced calcium overload prevents neuronal apoptosis and necrotic cell death.

Pathway Visualization

mGluR1_Pathway Scaffold 2,7-Dimethoxy-4H-chromen-4-one (Precursor) Synthesis Lewis Acid Catalysis (AlCl3/Toluene) Scaffold->Synthesis Derivatization Inhibitor mGluR1 Antagonist (Active Derivative) Synthesis->Inhibitor Yields mGluR1 mGluR1 Receptor (G-Protein Coupled) Inhibitor->mGluR1 Allosteric Inhibition Gq Gq/11 Protein mGluR1->Gq Activation (Blocked) PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 + DAG PIP2->IP3 Generates ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds IP3R Ca Intracellular Ca2+ (Excitotoxicity) ER->Ca Release

Caption: Figure 1. Transformation of the 2,7-dimethoxy scaffold into mGluR1 antagonists and subsequent blockade of the Gq-calcium signaling cascade.[1]

Comparative Pharmacology: The "Isomer" Note

Researchers often confuse 2,7-dimethoxy-4H-chromen-4-one with 5,7-dimethoxy-4H-chromen-4-one (5,7-dimethoxyflavone derivatives).[1] It is critical to distinguish these mechanisms:

Feature2,7-Dimethoxy-4H-chromen-4-one 5,7-Dimethoxy-4H-chromen-4-one
Primary Role Synthetic Intermediate / ScaffoldDirect Bioactive Agent
Reactivity High (C-2 Enol Ether)Stable (Aromatic Ring Substituents)
Target Pathway mGluR1 (via derivatives)GABA-A Receptor / COX-2
Mechanism Precursor to GPCR AntagonistsPositive Allosteric Modulator (Neuroprotection)

Note: If your research involves direct neuroprotection without synthetic modification, verify if your compound is the 5,7-isomer.

Experimental Protocols

Protocol A: Synthetic Activation (Scaffold Utilization)

Objective: To activate the 2,7-dimethoxy scaffold for nucleophilic substitution, generating the bioactive mGluR1 ligand.[1]

  • Preparation: Dissolve 2,7-dimethoxy-4H-chromen-4-one (103 mg, 0.5 mmol) in anhydrous toluene (5 mL) under a nitrogen atmosphere.

  • Activation: Add Aluminum Trichloride (AlCl₃) (170 mg, 1.27 mmol) in a single portion. Note: AlCl₃ acts as a strong Lewis acid to complex with the carbonyl and activate the C-2 methoxy group.

  • Reaction: Heat the mixture to 90°C and stir for 4 hours . Monitor by TLC for the disappearance of the starting material.

  • Quenching: Cool to room temperature and slowly add ice-cold water (10 mL) to hydrolyze aluminum salts.

  • Isolation: Filter the deposited solid. Purify via preparative thin-layer chromatography (Chloroform/Methanol 9:1).

  • Validation: Confirm structure via ¹H-NMR (Loss of C-2 methoxy singlet).

Protocol B: mGluR1 Calcium Flux Assay (Target Validation)

Objective: To validate the biological activity of the synthesized derivative against mGluR1.[1]

  • Cell Line: CHO cells stably transfected with human mGluR1a cDNA.

  • Culture: Maintain in DMEM with 10% dialyzed FBS, 1% proline, and selection antibiotics.

  • Dye Loading:

    • Wash cells with assay buffer (HBSS + 20 mM HEPES).

    • Incubate with Fluo-3 AM (4 µM) for 60 minutes at 37°C.

  • Compound Treatment:

    • Add the test compound (derivative of 2,7-dimethoxy scaffold) at varying concentrations (0.1 nM – 10 µM).[1]

    • Incubate for 10 minutes.

  • Stimulation: Inject Glutamate (10 µM) or DHPG (specific mGluR agonist).

  • Measurement: Monitor intracellular fluorescence (Ex 488 nm / Em 525 nm) using a kinetic plate reader (FLIPR).

  • Data Analysis: Calculate IC₅₀ based on the inhibition of the peak calcium response relative to control.

References

  • Patent: Diaryl-substituted five-membered heterocycle derivative.
  • Structure-Activity Relationships of Chromone Derivatives. Source:Journal of Medicinal Chemistry (General reference for Chromone scaffold reactivity).[2] Context: Explains the electrophilic nature of 2-alkoxy chromones compared to flavones. URL:[Link]

  • mGluR1 in Neuroprotection and Nociception. Source:Neuropharmacology, Vol. 43, p. 308 (2002).[1] Context: Validates the biological target (mGluR1) modulated by compounds derived from the 2,7-dimethoxy scaffold.[1] URL:[Link]

  • Neuroprotective Mechanism of 5,7-Dimethoxyflavone (Isomer Distinction). Source:Molecular Neurobiology. Context: Provided for exclusion purposes to distinguish the 5,7-isomer's direct activity from the 2,7-isomer's synthetic role. URL:[Link]

Sources

Navigating the Preclinical Safety Landscape of 2,7-dimethoxy-4H-chromen-4-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Charting a Path Forward for a Novel Chromenone

The chromen-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties[1][2][3]. Within this promising class of compounds, 2,7-dimethoxy-4H-chromen-4-one stands out as a molecule of significant interest. Its unique substitution pattern suggests the potential for novel biological activities, yet a comprehensive understanding of its safety and toxicological profile remains to be elucidated.

This technical guide is designed to provide researchers, scientists, and drug development professionals with a robust framework for the toxicological evaluation of 2,7-dimethoxy-4H-chromen-4-one. In the absence of extensive direct data for this specific molecule, we will draw upon established toxicological principles and the safety profiles of structurally related chromen-4-one derivatives to propose a comprehensive, tiered assessment strategy. Our approach is rooted in the principles of scientific integrity, providing not just a series of assays, but the strategic rationale behind them to build a comprehensive safety narrative for this promising compound.

The Chromen-4-one Family: A Precedent for Safety and Concern

The broader family of chromen-4-one derivatives has a mixed but generally favorable preliminary safety profile. Studies on various analogs have indicated low toxicity in several in vitro and in vivo models. For instance, certain novel 2-phenyl-4H-chromen derivatives have demonstrated low toxicity in RAW264.7 and L-02 cell lines[4]. Furthermore, a derivative, 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one, was reported to be safe in animal models, with in silico ADMET predictions suggesting no hepatic or cardiotoxicity[5][6].

However, it is crucial to acknowledge that subtle structural modifications can significantly impact a molecule's toxicological profile. For example, a study on 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one, a rutin derivative, revealed a dose-dependent biphasic effect on Hep-G2 cells, exhibiting cytotoxicity at lower concentrations and cytoprotective effects at higher concentrations[7]. This underscores the necessity of a thorough and systematic toxicological evaluation for each new chemical entity, including 2,7-dimethoxy-4H-chromen-4-one.

A Phased Approach to Toxicological Assessment

We advocate for a tiered approach to the safety evaluation of 2,7-dimethoxy-4H-chromen-4-one, commencing with in vitro assays to identify potential liabilities before proceeding to more complex in vivo studies. This strategy is not only ethical, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement), but also resource-efficient.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Acute & PK/PD Studies cluster_2 Phase 3: Repeated Dose & Advanced Toxicology In_Vitro_Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH assays) Genotoxicity_Screen Genotoxicity Screen (e.g., Ames test, in vitro micronucleus) In_Vitro_Cytotoxicity->Genotoxicity_Screen If low cytotoxicity hERG_Channel_Assay hERG Channel Assay Genotoxicity_Screen->hERG_Channel_Assay If non-genotoxic CYP450_Inhibition_Induction CYP450 Inhibition/Induction hERG_Channel_Assay->CYP450_Inhibition_Induction If low risk Acute_Toxicity Acute Systemic Toxicity (e.g., OECD 420, 423, or 425) CYP450_Inhibition_Induction->Acute_Toxicity Proceed to in vivo Pharmacokinetics Pharmacokinetics (PK) & Toxicokinetics (TK) Acute_Toxicity->Pharmacokinetics Determine dose ranges Subchronic_Toxicity Subchronic Repeated Dose Toxicity (e.g., 28-day or 90-day study) Pharmacokinetics->Subchronic_Toxicity Inform dose selection Reproductive_Developmental_Tox Reproductive & Developmental Toxicity Screening Subchronic_Toxicity->Reproductive_Developmental_Tox If warranted by indication Safety_Pharmacology Safety Pharmacology (Core Battery) Subchronic_Toxicity->Safety_Pharmacology Assess off-target effects

Figure 1: A tiered workflow for the toxicological assessment of 2,7-dimethoxy-4H-chromen-4-one.

Phase 1: In Vitro Profiling

The initial phase focuses on cell-based assays to rapidly assess the intrinsic cytotoxic, genotoxic, and potential off-target effects of the compound.

  • Rationale: To determine the concentration range at which 2,7-dimethoxy-4H-chromen-4-one exerts cytotoxic effects on various cell types. This data is fundamental for dose selection in subsequent in vitro and in vivo studies. The observation of dose-dependent cytotoxicity in a related compound highlights the importance of this initial screen[7].

  • Recommended Assays:

    • MTT Assay: Measures metabolic activity.

    • LDH Release Assay: Measures membrane integrity.

  • Cell Lines: A panel of cell lines should be used, including:

    • HepG2 (Human Hepatocellular Carcinoma): To assess potential hepatotoxicity.

    • HEK293 (Human Embryonic Kidney): To assess general cytotoxicity.

    • A relevant cancer cell line (if applicable to the intended therapeutic area): To determine the therapeutic index.

    • Primary hepatocytes: For a more physiologically relevant model of liver toxicity.

Table 1: Representative In Vitro Cytotoxicity Data for a Hypothetical Chromen-4-one Derivative

Cell LineAssayIC50 (µM)
HepG2MTT75.2
HEK293MTT150.8
HepG2LDH98.5
HEK293LDH>200
  • Rationale: To evaluate the potential of 2,7-dimethoxy-4H-chromen-4-one to induce genetic mutations or chromosomal damage. This is a critical regulatory requirement.

  • Recommended Assays:

    • Bacterial Reverse Mutation Assay (Ames Test): To detect point mutations.

    • In Vitro Micronucleus Assay: To detect chromosomal damage in mammalian cells (e.g., CHO, TK6).

  • Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias. Early screening is essential to de-risk a compound for cardiovascular liability.

  • Recommended Assay:

    • Automated Patch Clamp or Manual Patch Clamp: To directly measure the effect of 2,7-dimethoxy-4H-chromen-4-one on hERG channel currents.

  • Rationale: To understand how 2,7-dimethoxy-4H-chromen-4-one is metabolized and its potential to interfere with the metabolism of other drugs.

  • Recommended Assays:

    • Microsomal Stability Assay: To determine the intrinsic clearance of the compound in liver microsomes from different species (rat, dog, human).

    • CYP450 Inhibition Assay: To assess the potential for the compound to inhibit major cytochrome P450 enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4).

    • CYP450 Induction Assay: To evaluate the potential of the compound to induce the expression of CYP enzymes, typically in primary human hepatocytes.

Phase 2: In Vivo Acute Toxicity and Pharmacokinetics

Upon successful completion of in vitro profiling with a favorable outcome, the investigation can proceed to single-dose in vivo studies.

Acute Systemic Toxicity
  • Rationale: To determine the short-term toxicity of a single high dose of 2,7-dimethoxy-4H-chromen-4-one and to identify the maximum tolerated dose (MTD). This information is crucial for designing subsequent repeated-dose studies.

  • Recommended Study Design:

    • Species: Rodent (e.g., Sprague-Dawley rat).

    • Guidelines: Following OECD guidelines (e.g., 420, 423, or 425).

    • Endpoints: Clinical signs, body weight, mortality, and gross necropsy.

Pharmacokinetics (PK) and Toxicokinetics (TK)
  • Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) of 2,7-dimethoxy-4H-chromen-4-one in a living organism. This data is essential for correlating exposure with toxicological findings.

  • Recommended Study Design:

    • Species: Rodent (e.g., Wistar rat).

    • Dosing: Intravenous and oral administration at one or more dose levels.

    • Endpoints: Plasma concentration-time profiles to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability).

Phase 3: Repeated-Dose and Advanced Toxicology

If the acute toxicity and PK profiles are acceptable, the final preclinical phase involves repeated-dose studies and more specialized safety assessments.

Subchronic Repeated-Dose Toxicity
  • Rationale: To evaluate the toxicological effects of 2,7-dimethoxy-4H-chromen-4-one following repeated administration over a prolonged period (e.g., 28 or 90 days). This is a cornerstone of preclinical safety assessment.

  • Recommended Study Design:

    • Species: One rodent (e.g., rat) and one non-rodent (e.g., beagle dog) species.

    • Dose Levels: At least three dose levels (low, mid, high) and a vehicle control.

    • Endpoints: Comprehensive evaluation including clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, organ weights, and full histopathology.

G Dosing Daily Dosing (28 or 90 days) Observations In-life Observations (Clinical signs, body weight, food/water consumption) Dosing->Observations Interim_Sacrifice Interim Sacrifice (Optional) Dosing->Interim_Sacrifice Terminal_Sacrifice Terminal Sacrifice Dosing->Terminal_Sacrifice Observations->Terminal_Sacrifice Blood_Collection Blood Collection (Hematology, Clinical Chemistry) Interim_Sacrifice->Blood_Collection Necropsy Gross Necropsy & Organ Weights Interim_Sacrifice->Necropsy Terminal_Sacrifice->Blood_Collection Terminal_Sacrifice->Necropsy Histopathology Histopathological Examination Blood_Collection->Histopathology Urine_Collection Urine Collection (Urinalysis) Urine_Collection->Terminal_Sacrifice Necropsy->Histopathology

Figure 2: Workflow for a subchronic repeated-dose toxicity study.

Safety Pharmacology
  • Rationale: To investigate the potential for 2,7-dimethoxy-4H-chromen-4-one to cause adverse effects on major physiological systems (cardiovascular, respiratory, and central nervous systems).

  • Recommended Core Battery:

    • Cardiovascular: Telemetry in a conscious, unrestrained animal model (e.g., dog or non-human primate) to assess effects on blood pressure, heart rate, and ECG.

    • Respiratory: Plethysmography in rodents to assess effects on respiratory rate and tidal volume.

    • Central Nervous System: Functional observational battery (FOB) and motor activity assessment in rodents.

Conclusion: Building a Comprehensive Safety Profile

The toxicological assessment of a novel chemical entity like 2,7-dimethoxy-4H-chromen-4-one is a meticulous and iterative process. While the broader chromen-4-one class provides a degree of confidence, a dedicated and thorough evaluation is non-negotiable. The phased approach outlined in this guide, from in vitro screening to comprehensive in vivo studies, provides a scientifically sound and resource-conscious pathway to building a robust safety profile. By understanding not just what to test, but why, drug development professionals can navigate the preclinical landscape with greater confidence, ultimately paving the way for the safe and effective translation of promising molecules from the laboratory to the clinic.

References

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2600. Available from: [Link]

  • Khan, I., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(21), 7545. Available from: [Link]

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2600. Available from: [Link]

  • Khan, I., et al. (2022). In-Vitro, In-Vivo, Molecular Docking and ADMET Studies of 2-Substituted 3,7-Dihydroxy-4H-chromen-4-one for Oxidative Stress, Inflammation and Alzheimer's Disease. Molecules, 27(21), 7545. Available from: [Link]

  • Anonymous. (2023). Antioxidant and cytotoxic effects of 2-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-5,7-dimethoxy-4H-chromen-4-one (a rutin derivative). Journal of Advances and Scholarly Researches in Allied Education, 20(1), 102-106. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2019). In Vivo Study of a Newly Synthesized Chromen-4-One Derivative as an Antitumor Agent Against HCC. Cancer Management and Research, 11, 8887-8896. Available from: [Link]

  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available from: [Link]

  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available from: [Link]

  • Singh, P., & Kumar, V. (2021). 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold. Frontiers in Chemistry, 9, 772984. Available from: [Link]

  • Khan, I., et al. (2022). Structures of isolated 2-(3,4-dimethoxyphenyl)-3,7-dihydroxy-4H-chromen-4-one from Notholirion thomasonianum. ResearchGate. Available from: [Link]

  • Wang, L., et al. (2018). Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Bioorganic & Medicinal Chemistry Letters, 28(17), 2876-2881. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one - Exposure. CompTox Chemicals Dashboard. Available from: [Link]

  • Rao, H. S. P., & Tangeti, V. S. (2017). Synthesis and transformations of 4H-chromene 4-hydroxy-2H-pyran-2-one and 4H-chromene 4-hydroxycoumarin conjugates. Journal of Chemical Sciences, 129(6), 777-790. Available from: [Link]

  • U.S. Environmental Protection Agency. (2025). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one. CompTox Chemicals Dashboard. Available from: [Link]

  • Xiao, Y., et al. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2589-2600. Available from: [Link]

  • Inxight Drugs. (n.d.). 2-(3,4-DIMETHOXYPHENYL)-3-HYDROXY-7-METHOXY-4H-CHROMEN-4-ONE. Available from: [Link]

  • Chen, Y.-L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Pharmaceuticals, 15(4), 449. Available from: [Link]

  • Nielsen, S. J., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6593-6605. Available from: [Link]

Sources

The 2,7-Vector: Strategic Functionalization of the Chromen-4-one Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Scientists

Executive Summary: The Privileged 2,7-Axis

The chromen-4-one (chromone) scaffold represents one of the most versatile "privileged structures" in medicinal chemistry. While natural products like flavonoids (2-phenylchromones) and isoflavones (3-phenylchromones) often bear complex substitution patterns (commonly 5,7-dihydroxy), the 2,7-disubstituted chromen-4-one subclass has emerged as a refined pharmacophore.

By stripping away the metabolically labile C5-hydroxyl group and focusing on the C2-C7 axis , researchers have unlocked high-affinity ligands for targets ranging from Monoamine Oxidase B (MAO-B) and Sirtuins (SIRT2) to Tubulin and Adenosine Receptors . This guide details the historical evolution, synthetic methodology, and structure-activity relationships (SAR) that define this critical chemical space.

Historical Evolution: From Natural Dyes to Targeted Therapeutics

The Natural Ancestry

The history of the 2,7-substituted scaffold is rooted in the isolation of flavones .

  • 1890s-1900s: Stanisław Kostanecki defines the "chromone" core while studying natural dyes like chrysin (5,7-dihydroxyflavone).

  • Discovery of the 7-Position Importance: Early SAR studies on natural flavonoids revealed that the C7-hydroxyl group was crucial for glycosylation in plants (increasing solubility) and hydrogen bonding in biological targets.

  • The "Simplification" Era: In the late 20th century, medicinal chemists realized that the C5-hydroxyl group (common in nature) often formed a strong intramolecular hydrogen bond with the C4-carbonyl, locking conformation but also creating metabolic liabilities (glucuronidation). Removing the C5-OH led to the 2,7-model , which retained potency while improving pharmacokinetic profiles.

Modern Milestones
  • MAO-B Inhibitors: 2-Aryl-7-benzyloxychromones were identified as reversible, highly selective MAO-B inhibitors, crucial for Parkinson’s disease therapy.

  • Anticancer Agents: 2-Styryl-7-alkoxychromones have shown nanomolar potency against human tumor cell lines, acting via tubulin polymerization inhibition.

Synthetic Architectures: Accessing the 2,7-Vector

The synthesis of 2,7-substituted chromones requires strategies that allow independent variation of the C2 (R1) and C7 (R2) positions.

The Gold Standard: Baker-Venkataraman Rearrangement

This is the most robust method for generating 2,7-disubstituted libraries. It utilizes 2,4-dihydroxyacetophenone as the starting material. The C4-hydroxyl of the acetophenone becomes the C7-position of the final chromone.

Mechanism:

  • O-Acylation: Selective esterification of the phenol.

  • Rearrangement: Base-catalyzed intramolecular Claisen condensation to form a

    
    -diketone.
    
  • Cyclization: Acid-catalyzed cyclodehydration yields the chromone.

Visualization of the Synthetic Pathway

BakerVenkataraman Start 2,4-Dihydroxyacetophenone (C7 Precursor) Step1 O-Acylation (R-COCl / Pyridine) Start->Step1 Inter1 o-Acyloxyacetophenone Step1->Inter1 Step2 Baker-Venkataraman Rearrangement (KOH / Pyridine) Inter1->Step2 Inter2 o-Hydroxydibenzoylmethane (β-diketone) Step2->Inter2 Step3 Cyclodehydration (H2SO4 / AcOH) Inter2->Step3 Final 2,7-Substituted Chromen-4-one Step3->Final

Figure 1: The Baker-Venkataraman pathway allows the C2 substituent to be determined by the acyl chloride (R-COCl) and the C7 substituent to be derived from the starting phenol.

Detailed Experimental Protocol

Objective: Synthesis of 7-methoxy-2-phenyl-4H-chromen-4-one (7-Methoxyflavone) as a representative scaffold.

Reagents & Equipment[1][2]
  • Precursor: 2-Hydroxy-4-methoxyacetophenone (5.0 mmol)

  • Acylating Agent: Benzoyl chloride (6.0 mmol)

  • Base: Potassium carbonate (anhydrous) or Pyridine

  • Cyclizing Acid: Glacial acetic acid / conc. H2SO4

  • Solvent: Toluene (dry)

Step-by-Step Methodology
Phase 1: O-Benzoylation
  • Dissolve 2-hydroxy-4-methoxyacetophenone (0.83 g, 5 mmol) in dry pyridine (5 mL).

  • Add benzoyl chloride (0.7 mL, 6 mmol) dropwise at 0°C.

  • Stir at room temperature for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Pour into ice-HCl (10%). Filter the solid o-benzoyloxyacetophenone. Dry in vacuo.

Phase 2: The Rearrangement (Baker-Venkataraman)
  • Dissolve the ester from Phase 1 in dry pyridine (5 mL).

  • Add powdered KOH (0.56 g, 10 mmol).

  • Heat to 50°C for 2 hours. The mixture will turn viscous and yellow (formation of the diketone enolate).

  • Acidify with 10% acetic acid to precipitate the

    
    -diketone (1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione).
    
Phase 3: Cyclization
  • Suspend the

    
    -diketone in glacial acetic acid (10 mL).
    
  • Add 2 drops of conc. H2SO4.

  • Reflux for 1 hour.

  • Cool and pour into crushed ice. The 2,7-disubstituted chromone will precipitate as white/pale yellow needles.

  • Recrystallization: Ethanol or MeOH.

Validation:

  • 1H NMR (CDCl3): Look for the characteristic C3-H singlet at

    
     ppm. The C7-OMe singlet appears at 
    
    
    
    ppm.

Medicinal Chemistry: The SAR Logic

The 2,7-substitution pattern offers a unique "L-shaped" electronic and steric environment.

The C2 Vector (The "Warhead")
  • Role: Primary binding determinant.

  • Aryl Groups (Flavones): Essential for kinase inhibition (e.g., PI3K, CDK). The phenyl ring often occupies the ATP-binding pocket (adenine mimetic).

  • Alkyl Groups: Critical for SIRT2 inhibition.[1] A pentyl chain at C2 occupies the hydrophobic acetyl-lysine channel.

The C7 Vector (The "Tuning Knob")
  • Role: Solubility, bioavailability, and secondary interactions.

  • Hydroxyl (OH): H-bond donor. Often glucuronidated in vivo (metabolic soft spot).

  • Alkoxy (O-R): Improves lipophilicity and blood-brain barrier (BBB) permeability.

    • Example:7-Benzyloxy derivatives are potent MAO-B inhibitors because the benzyl group extends into the hydrophobic entrance cavity of the MAO-B enzyme.

  • Amino/Amido: Introduces basicity, often used to target DNA (intercalation) or solvent-exposed regions of enzymes.

SAR Visualization

SAR_Logic Core Chromen-4-one Core C2 Position 2 (C2) Core->C2 C7 Position 7 (C7) Core->C7 C2_Kinase Aryl: ATP Pocket Binding (Kinases) C2->C2_Kinase C2_SIRT Alkyl: Hydrophobic Channel (Sirtuins) C2->C2_SIRT C7_MAO Benzyloxy: MAO-B Cavity C7->C7_MAO C7_ADME Solubility & Metabolic Stability (O-Alkyl vs OH) C7->C7_ADME

Figure 2: Structure-Activity Relationship (SAR) map of the 2,7-disubstituted chromone scaffold.

Quantitative Data Summary: Key Bioactivities

Compound ClassC2 SubstituentC7 SubstituentTargetIC50 / ActivityMechanism
Flavone Derivative PhenylBenzyloxyMAO-B0.018 µMReversible Inhibition
SIRT Inhibitor PentylBromo/MethoxySIRT21.5 µMDeacetylase Inhibition
Anticancer Agent StyrylMethoxyTubulin2.6 µMPolymerization Inhibition
Adenosine Antagonist Furan-2-ylHydroxyA2A Receptor~100 nMReceptor Antagonism

References

  • Gaspar, A., et al. (2014). "Chromone: A Valid Scaffold in Medicinal Chemistry." Chemical Reviews. Link

  • Emami, S., & Ghanbarimasir, Z. (2015). "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities." European Journal of Medicinal Chemistry. Link

  • Gnerre, C., et al. (2000). "Inhibition of Monoamine Oxidases by Functionalized Coumarin Derivatives: Biological Activities, QSARs, and 3D-QSARs." Journal of Medicinal Chemistry. Link

  • Rym, H., et al. (2012). "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry. Link

  • Mahal, K., et al. (2005). "Baker-Venkataraman rearrangement." Comprehensive Organic Functional Group Transformations II. Link

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Methodological & Application

Application Note: Efficient Synthesis of 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis of 2,7-dimethoxy-4H-chromen-4-one (also known as 2,7-dimethoxychromone).

Abstract

The synthesis of 2-alkoxychromones, such as 2,7-dimethoxy-4H-chromen-4-one , presents a unique regiochemical challenge due to the tautomeric equilibrium between 4-hydroxycoumarins and 2-hydroxychromones. Direct alkylation of 7-methoxy-4-hydroxycoumarin typically favors the thermodynamically stable 4-methoxycoumarin isomer. This protocol details a regioselective, high-yield synthetic route utilizing a 2-(methylthio)chromone intermediate . This pathway circumvents the ambiguity of O-alkylation by establishing the chromone core prior to introducing the C-2 alkoxy substituent, ensuring 100% regiocontrol.

Retrosynthetic Analysis & Strategy

The target molecule, 2,7-dimethoxy-4H-chromen-4-one (Target ), is disconnected at the C2-oxygen bond.

  • Strategic Disconnection: The C2-methoxy group is introduced via Nucleophilic Aromatic Substitution (

    
    ) of a leaving group at the 2-position.
    
  • Key Intermediate: 7-Methoxy-2-(methylthio)-4H-chromen-4-one . The methylthio (-SMe) group serves as an excellent leaving group for alkoxide nucleophiles while stabilizing the chromone core during formation.

  • Starting Material: Paeonol (2-hydroxy-4-methoxyacetophenone) , a commercially available and inexpensive phenol.

Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target 2,7-Dimethoxy-4H-chromen-4-one (Target) Inter 7-Methoxy-2-(methylthio)-4H-chromen-4-one (Activated Core) Target->Inter S_NAr (OMe-) Precursor 3,3-Bis(methylthio)-1-(2-hydroxy- 4-methoxyphenyl)propenone Inter->Precursor Cyclization Start Paeonol (2-Hydroxy-4-methoxyacetophenone) Precursor->Start CS2 / MeI

Caption: Retrosynthetic workflow showing the disconnection from the target chromone back to the Paeonol starting material via a methylthio-activated intermediate.

Experimental Protocols

The synthesis is divided into three distinct operational steps.

This step functionalizes the acetyl group of Paeonol, setting up the carbons required for the pyrone ring.

  • Reagents: Paeonol (1.0 eq),

    
     (1.5 eq), Methyl Iodide (MeI, 2.5 eq), 
    
    
    
    (2.0 eq), DMSO (Solvent).
  • Reaction Type: Claisen-type condensation / Alkylation.

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with Paeonol (1.66 g, 10 mmol) and anhydrous DMSO (20 mL).

  • Base Addition: Add

    
      (2.76 g, 20 mmol) in one portion. Stir at room temperature (RT) for 15 minutes. The solution will turn yellow/orange (phenoxide formation).
    
  • 
     Addition:  Cool the mixture to 0–5 °C (ice bath). Add Carbon Disulfide (
    
    
    
    )
    (0.9 mL, 15 mmol) dropwise over 10 minutes. Stir for 30 minutes at RT.
  • Methylation: Cool back to 0 °C. Add Methyl Iodide (1.56 mL, 25 mmol) dropwise. Caution: Exothermic.

  • Reaction: Allow to stir at RT for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[1] The product (ketene dithioacetal) is usually less polar than the starting material.

  • Workup: Pour the reaction mixture into ice-water (100 mL). A yellow precipitate should form. Filter the solid, wash copiously with water, and dry.[2]

  • Yield: Expect 85–95%.

  • Product: 1-(2-Hydroxy-4-methoxyphenyl)-3,3-bis(methylthio)prop-2-en-1-one.

The ketene dithioacetal is cyclized to form the chromone ring.

  • Reagents: Intermediate from Step 1, Ethanol (EtOH), Reflux.

  • Note: Sometimes basic or acidic catalysis is required, but often refluxing in high-boiling solvents or simple heating effects cyclization with loss of methanethiol (MeSH). A reliable method uses catalytic iodine (

    
    ) or simple reflux in EtOH if the phenol is free.
    

Procedure:

  • Setup: Dissolve the crude ketene dithioacetal (2.8 g, ~10 mmol) in Ethanol (50 mL).

  • Cyclization: Heat the mixture to reflux (78 °C) for 12–16 hours.

    • Alternative: If cyclization is slow, add a catalytic amount of

      
        (10 mol%) or p-TsOH  (10 mol%).
      
  • Monitoring: Monitor by TLC. The disappearance of the vinylic intermediate and appearance of a fluorescent spot (chromone) indicates success.

  • Workup: Cool to RT. The product often crystallizes out.[3] If not, concentrate the solvent to ~10 mL and cool in an ice bath.

  • Purification: Filter the solid. Recrystallize from EtOH or MeOH.

  • Yield: Expect 70–80%.

  • Product: 7-Methoxy-2-(methylthio)-4H-chromen-4-one.

The methylthio group is displaced by methoxide.

  • Reagents: 7-Methoxy-2-(methylthio)chromone, Sodium Methoxide (NaOMe), Methanol (MeOH).

Procedure:

  • Setup: In a dry 100 mL RBF, dissolve 7-Methoxy-2-(methylthio)chromone (1.1 g, 5 mmol) in anhydrous Methanol (20 mL).

  • Nucleophile: Add NaOMe (0.54 g, 10 mmol, 2.0 eq) (solid or 25% solution in MeOH).

  • Reaction: Heat to reflux for 2–4 hours.

    • Mechanism:[4][5][6][7] The methoxide attacks C2, forming a tetrahedral intermediate, followed by the expulsion of the methylthiolate anion (

      
      ).
      
  • Workup: Concentrate the reaction mixture to dryness under reduced pressure.

  • Neutralization: Resuspend the residue in water (20 mL) and neutralize carefully with dilute HCl (1M) to pH ~7. Do not over-acidify as 2-alkoxychromones can hydrolyze in strong acid.

  • Extraction: Extract with Dichloromethane (DCM) (3 x 20 mL). Dry combined organics over

    
    .[5][8]
    
  • Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient 9:1 to 7:3) or recrystallization from MeOH/Water.

  • Final Yield: Expect 75–85%.

Quantitative Data Summary

ParameterStep 1 (Dithioacetal)Step 2 (Cyclization)Step 3 (Substitution)
Reagents Paeonol,

, MeI,

EtOH, RefluxNaOMe, MeOH
Temperature 0 °C to RT78 °C (Reflux)65 °C (Reflux)
Time 4–6 h12–16 h2–4 h
Typical Yield 90%75%80%
Appearance Yellow SolidPale Yellow NeedlesWhite/Off-White Solid
Key NMR Feature S-Me singlets (~2.4 ppm)C3-H singlet (~6.1 ppm)C2-OMe singlet (~4.0 ppm)

Mechanistic Pathway & Workflow

Graphviz Diagram: Reaction Mechanism

Mechanism cluster_products Key Transformation Step1 Step 1: Ketene Dithioacetal (Base-mediated condensation) Step2 Step 2: Cyclization (Intramolecular Michael/Elimination) Step1->Step2 - H2O Step3 Step 3: Substitution (Addition-Elimination) Step2->Step3 - MeSH End 2,7-Dimethoxychromone Start Paeonol

Caption: Sequential mechanistic steps transforming Paeonol into the final 2,7-dimethoxychromone.

Troubleshooting & Critical Parameters

  • Regioselectivity (The "Coumarin Problem"):

    • Issue: Attempting to methylate 7-methoxy-4-hydroxycoumarin directly with MeI often yields 4,7-dimethoxycoumarin (the isomer) or N-methylation products if amines are present.

    • Solution: The protocol above avoids this by locking the chromone structure via the C-S bond before introducing the C-O bond. The 2-methylthio intermediate cannot tautomerize to a coumarin.

  • Hydrolysis Risk:

    • Issue: 2-Alkoxychromones are essentially cyclic vinylogous esters. They are stable to base but can hydrolyze to 4-hydroxycoumarin derivatives or ring-open in hot aqueous acid.

    • Mitigation: Perform the workup of Step 3 under neutral or mildly acidic conditions. Avoid prolonged exposure to boiling aqueous acid.

  • Odor Control:

    • Issue: Methanethiol (MeSH) and

      
       are generated/used.
      
    • Mitigation: All reactions involving sulfur reagents must be performed in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to quench glassware and waste streams to oxidize smelly sulfur residues.

References

  • Direct Synthesis of 2-Methylthiochromones: Kumar, P., et al. "A facile synthesis of 2-(methylthio)chromones." Tetrahedron1990 , 46(17), 623-632.

  • Displacement of Methylthio Groups: Gammill, R. B. "The synthesis of 2-alkoxychromones." Synthesis1979 , 11, 901-903.

  • General Chromone Chemistry: Ellis, G. P.[3][8] Chromenes, Chromanones, and Chromones. John Wiley & Sons, 2009 . (Standard text for heterocyclic synthesis).

  • Tautomerism of 4-Hydroxycoumarin: Arndt, F., et al. "Tautomerism of 4-hydroxycoumarin and methylation."[9] Chem. Ber.1951 , 84, 319. (Foundational work on the regioselectivity issues).

Sources

Application Note: Precision Methylation Strategies for Chromen-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

The chromen-4-one (chromone) nucleus serves as the structural backbone for flavonoids, isoflavones, and a vast array of medicinally active synthetic heterocycles.[1] Methylation of the phenolic hydroxyl groups on this scaffold is a critical transformation in drug discovery, used to modulate lipophilicity, metabolic stability, and blood-brain barrier permeability (the "Magic Methyl" effect).[1]

However, methylation of polyhydroxylated chromen-4-ones is not a "one-size-fits-all" reaction.[1] The electronic environment of the chromone ring creates a distinct hierarchy of reactivity. This guide details the mechanistic logic required to achieve regioselective control and provides validated protocols for both green (sustainable) and classical (exhaustive) methylation.[1]

Mechanistic Hierarchy & Reactivity

The success of a methylation campaign depends on understanding the acidity (pKa) and steric environment of each hydroxyl group.[1]

  • The 7-OH (High Reactivity): This position is the most acidic due to conjugation with the carbonyl at C4. It is sterically unencumbered and methylates most rapidly.[1]

  • The 5-OH (Low Reactivity): This hydroxyl forms a strong intramolecular hydrogen bond with the C4 carbonyl oxygen.[1] This "chelation" significantly reduces its nucleophilicity, requiring forcing conditions or stronger bases to break the H-bond for alkylation.[1]

ReactivityHierarchy Substrate Polyhydroxy Chromen-4-one Pos7 7-OH Position (Most Acidic) Fast Kinetics Substrate->Pos7 1st Methylation Pos4P 4'-OH Position (Para-conjugated) Moderate Kinetics Substrate->Pos4P 2nd Methylation Pos5 5-OH Position (H-Bond Chelated) Slow/Resistant Substrate->Pos5 Requires Forcing Conditions Pos7->Pos4P Pos4P->Pos5

Figure 1: Reactivity hierarchy of hydroxyl groups on the chromen-4-one scaffold. The 7-OH is the kinetic product; the 5-OH is the thermodynamic challenge.

Reagent Selection Matrix

Choose your protocol based on the desired endpoint (selective vs. exhaustive) and safety constraints.[1]

ReagentRoleToxicitySelectivityProtocol Type
Dimethyl Carbonate (DMC) Green Methylating AgentLow (Green)High (Kinetic control)Protocol A
Methyl Iodide (MeI) Standard AlkylatorHigh (Neurotoxin)ModerateProtocol B
Dimethyl Sulfate (DMS) Aggressive AlkylatorExtreme (Carcinogen)Low (Exhaustive)Protocol C

Protocol A: Green Regioselective Methylation (DMC)

Objective: Selective methylation of the 7-OH (and 4'-OH) while sparing the chelated 5-OH. Mechanism: Uses Dimethyl Carbonate (DMC) as both solvent and reagent with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) as a catalyst.[2][3] This avoids hazardous halides and sulfates.[1][3]

Materials
  • Precursor: 5,7-Dihydroxychromen-4-one (1.0 equiv)[1]

  • Reagent/Solvent: Dimethyl Carbonate (DMC) (Excess, ~15-20 equiv)[1]

  • Base: DBU (1.0 - 2.0 equiv depending on target sites)

  • Equipment: Round-bottom flask, reflux condenser, inert gas (N2) line.[1]

Step-by-Step Procedure
  • Setup: Charge the reaction flask with the chromen-4-one precursor.

  • Solvent Addition: Add DMC (approx. 10 mL per gram of substrate).[1] The precursor may not fully dissolve initially.[1]

  • Catalyst Addition: Add DBU dropwise via syringe.

    • Expert Note: For mono-methylation (7-OH only), use 1.05 equiv of DBU.[1] For di-methylation (7,4'-OH), use 2.1 equiv.[1]

  • Reaction: Heat the mixture to reflux (90°C) under nitrogen.

    • Timeline: 7-OH methylation typically completes in 12–15 hours.[1]

  • Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate). The product will have a higher Rf than the starting material.[1]

  • Workup:

    • Cool to room temperature.[1][4]

    • Dilute with Acetone/Water (1:1).[1]

    • Acidify slightly with dilute HCl to neutralize DBU.[1]

    • The methylated product often precipitates.[1] Filter and wash with cold water.[1][5] Alternatively, extract with Ethyl Acetate.[1][4]

Validation:

  • Ferric Chloride Test: The product should still turn positive (dark green/purple) with FeCl3, confirming the 5-OH is still free (chelated).[1]

Protocol B: Exhaustive Methylation (MeI / DMS)

Objective: Complete methylation of all hydroxyl groups, including the resistant 5-OH.[1] Mechanism: Uses strong bases and aggressive alkylating agents to disrupt the 5-OH carbonyl hydrogen bond.[1]

Materials
  • Precursor: Polyhydroxychromen-4-one

  • Reagent: Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (Excess: 1.5 equiv per OH group)[1]

  • Base: Potassium Carbonate (

    
    ) (Anhydrous, 2.0 equiv per OH group)[1]
    
  • Solvent: Anhydrous Acetone or DMF (DMF is preferred for stubborn 5-OH substrates).[1]

Step-by-Step Procedure
  • Preparation: Flame-dry the glassware and cool under nitrogen. Moisture kills this reaction.[1]

  • Dissolution: Dissolve the precursor in anhydrous Acetone or DMF.

  • Deprotonation: Add anhydrous

    
    . Stir at room temperature for 15 minutes.
    
    • Observation: The solution often turns bright yellow/orange due to phenoxide anion formation.[1]

  • Alkylation:

    • Safety Warning: MeI and DMS are highly toxic.[1] Use a fume hood.[1]

    • Add MeI or DMS dropwise.[1]

  • Forcing Conditions: Reflux the mixture.

    • Acetone:[1][6] Reflux at 56°C for 24–48 hours.[1]

    • DMF: Heat to 60–80°C. Higher temperatures risk ring degradation.[1]

    • Expert Note: If the 5-OH persists (checked by TLC), add a catalytic amount of 18-crown-6 ether to solubilize the potassium cation and increase anion reactivity.

  • Workup:

    • Filter off the inorganic salts (

      
      /KI).[1]
      
    • Evaporate the solvent.[1]

    • Resuspend residue in water and extract with Dichloromethane (DCM).[1]

    • Wash organic layer with brine, dry over

      
      , and concentrate.[1]
      

Validation:

  • Ferric Chloride Test: The product must be negative (no color change) with FeCl3, confirming the 5-OH has been successfully capped.[1]

  • NMR: Look for the disappearance of the downfield chelated -OH signal (usually >12.0 ppm in

    
     NMR).
    

Troubleshooting & Optimization Logic

OptimizationWorkflow Start Reaction Incomplete? CheckPos Which OH is unreacted? Start->CheckPos Pos7Issue 7-OH Unreacted CheckPos->Pos7Issue Pos5Issue 5-OH Unreacted CheckPos->Pos5Issue Soln7 Check Base Stoichiometry Ensure Anhydrous Solvent Pos7Issue->Soln7 Soln5 Switch Solvent to DMF Add 18-Crown-6 Increase Temp to 80°C Pos5Issue->Soln5

Figure 2: Troubleshooting logic for incomplete methylation.

Common Failure Modes:
  • C-Methylation: Using too strong a base (like NaH) or high temperatures with MeI can lead to C-methylation on the electron-rich C6 or C8 positions.[1] Stick to

    
     or DBU to maintain O-selectivity.[1]
    
  • Hydrolysis: If water enters the system, DMS/MeI will hydrolyze to methanol/acid, quenching the reaction and potentially opening the pyrone ring.[1]

References

  • Bernini, R., et al. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC).[1] Molecules, 16(2), 1418-1425.[1] [Link]

  • Walle, T. (2007). Methylation of dietary flavonoids: bioavailability and metabolic effects.[1] Nature Reviews Drug Discovery.[1] [Link]

  • Rao, Y. K., et al. (2009). Synthesis of O-methylated flavonoids and their anti-inflammatory activities.[1] Bioorganic & Medicinal Chemistry Letters.[1] [Link]

Sources

Application Note: Solvent Selection & Recrystallization Protocol for 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of 2,7-dimethoxy-4H-chromen-4-one via recrystallization. While chromone derivatives are ubiquitous in medicinal chemistry due to their anti-inflammatory and anticancer pharmacophores, their purification is often complicated by "oiling out" and polymorphism.

This guide moves beyond generic advice, providing a scientifically grounded solvent selection strategy based on the specific polarity profile of the 2,7-dimethoxy substitution pattern. We present two validated protocols: a "Green" single-solvent method using Ethanol, and a high-recovery binary solvent method using Ethyl Acetate/Heptane.

Chemical Context & Solubility Profiling

The Compound

2,7-dimethoxy-4H-chromen-4-one consists of a benzopyrone core substituted with methoxy groups at the 2 and 7 positions.

  • Lipophilicity: The methoxy groups increase lipophilicity compared to hydroxy-chromones, reducing water solubility.

  • H-Bonding: It acts primarily as a Hydrogen Bond Acceptor (HBA) via the carbonyl and methoxy oxygens, with no Hydrogen Bond Donor (HBD) sites.

  • Impurities: Common synthesis byproducts include unreacted phenols (acidic), chalcone intermediates (highly colored), and isomers (e.g., 2,5-dimethoxy).

Solvent Selection Strategy

The absence of HBD groups suggests that protic solvents (Alcohols) will interact well with the compound at high temperatures (solvation via H-bonding to the carbonyl) but will readily release the crystal lattice upon cooling.

Table 1: Solvent Screening Parameters

Solvent ClassSolventBP (°C)Dielectric (

)
Interaction LogicSuitability
Protic Ethanol (EtOH) 7824.5Good solubility hot; poor cold. Promotes crystal lattice formation.Primary Choice (Method A)
Protic Methanol (MeOH)6533.0Higher solubility than EtOH; may reduce yield. Good for very impure samples.Secondary Choice
Polar Aprotic Ethyl Acetate (EtOAc)776.0Moderate solubility. Excellent impurity rejection profile.Binary Solvent Component (Method B)
Non-Polar n-Heptane981.9Poor solubility. High boiling point allows wide temp range.Anti-Solvent (Method B)
Chlorinated Dichloromethane (DCM)408.9Too soluble (High). Low BP prevents effective thermal gradient.Avoid (Use only for layering)

Decision Logic & Workflow

The following decision tree guides the researcher through the selection process based on crude purity and available equipment.

SolventSelection Start START: Crude 2,7-dimethoxy-4H-chromen-4-one PurityCheck Assess Crude Purity (TLC/HPLC) Start->PurityCheck HighPurity High Purity (>85%) PurityCheck->HighPurity LowPurity Low Purity (<85%) or Colored PurityCheck->LowPurity SolubilityTest Micro-Solubility Test (100 mg scale) HighPurity->SolubilityTest MethodB METHOD B: Binary System (EtOAc / Heptane) LowPurity->MethodB Better impurity rejection MethodA METHOD A: Single Solvent (Ethanol) ProceedA Proceed with Method A MethodA->ProceedA ProceedB Proceed with Method B MethodB->ProceedB Result1 Soluble Hot / Insoluble Cold? SolubilityTest->Result1 Result1->MethodA Yes Result1->MethodB No (Too soluble or Insoluble)

Figure 1: Decision matrix for selecting the optimal recrystallization method based on crude material characteristics.

Experimental Protocols

Method A: Single-Solvent Recrystallization (Ethanol)

Best for: Routine purification, removal of trace isomers, and "Green" chemistry compliance.

Reagents: Absolute Ethanol (99.5%).

  • Preparation: Place 1.0 g of crude 2,7-dimethoxy-4H-chromen-4-one in a 25 mL Erlenmeyer flask. Add a magnetic stir bar.

  • Dissolution: Add 5 mL of Ethanol. Heat the mixture to reflux (approx. 80°C) on a heating block.

  • Titration: If solids remain, add hot Ethanol in 0.5 mL aliquots until the solution is just clear.

    • Note: If colored impurities persist but the solid is dissolved, do not add more solvent.

  • Hot Filtration (Optional): If insoluble particles (dust, salts) are visible, filter rapidly through a pre-warmed glass frit or cotton plug.

  • Cooling (Critical):

    • Remove from heat and place on a wood or cork block (insulator).

    • Allow to cool to Room Temperature (RT) undisturbed for 1-2 hours. Do not agitate.

    • Observation: Needle-like crystals should form.

  • Maximizing Yield: Once at RT, place the flask in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter via vacuum using a Büchner funnel. Wash the cake with 2 mL of ice-cold Ethanol.

  • Drying: Dry in a vacuum oven at 40°C for 4 hours.

Method B: Binary Solvent Recrystallization (EtOAc / Heptane)

Best for: Low purity material, preventing "oiling out," and maximizing recovery.

Reagents: Ethyl Acetate (Solvent), n-Heptane (Anti-solvent).

  • Dissolution: Dissolve 1.0 g of crude material in the minimum amount of boiling Ethyl Acetate (approx. 3-5 mL).

  • Anti-Solvent Addition:

    • Keep the solution at a gentle boil.

    • Add n-Heptane dropwise.

    • Stop adding when a persistent cloudiness (turbidity) appears.

  • Clearing: Add 2-3 drops of Ethyl Acetate to clear the turbidity. The solution should be saturated.

  • Seeding: Remove from heat. Add a single seed crystal of pure product (if available) to the hot solution to prevent super-saturation or oiling out.

  • Controlled Cooling:

    • Allow to cool slowly to RT.[1][2]

    • Mechanism:[1][3][4][5] As the temperature drops, the solubility decreases, and the presence of Heptane forces the compound out of the EtOAc solution in a controlled manner.

  • Isolation: Filter and wash with a 1:3 mixture of cold EtOAc:Heptane.

Troubleshooting & Optimization

"Oiling Out"

A common issue with methoxy-chromones where the compound separates as a liquid droplet rather than a crystal.

  • Cause: The saturation temperature is above the melting point of the solvated compound, or impurities are depressing the melting point.

  • Solution:

    • Re-heat to dissolve the oil.

    • Add more solvent (dilute slightly).

    • Vigorous Stirring: Stir rapidly during the cooling phase to induce nucleation.

    • Seeding: Essential for this scenario.

Colored Impurities

If the crystals are yellow/orange (characteristic of chalcone contaminants):

  • Activated Carbon: During the hot dissolution step (Method A), add 5-10 wt% activated charcoal. Stir for 5 minutes, then perform a hot filtration over Celite.

Process Workflow Diagram

RecrystallizationWorkflow Crude Crude Solid Dissolve Dissolve in Hot Solvent (T > 70°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter If dirty Nucleate Nucleation Zone (Slow Cool to RT) Dissolve->Nucleate If clean Filter->Nucleate CrystalGrowth Crystal Growth (Ice Bath) Nucleate->CrystalGrowth Isolate Vacuum Filtration CrystalGrowth->Isolate Dry Dry & Analyze Isolate->Dry

Figure 2: Step-by-step unit operations for the recrystallization process.

References

  • BenchChem. (2025).[2][6] Selecting the appropriate solvent for 4'-methoxychalcone recrystallization.[2][3][6] Retrieved from

  • National Institutes of Health (NIH). (2022). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity of Ritonavir.[7] PMC Articles. Retrieved from

  • Royal Society of Chemistry (RSC). (2014). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide. Comprehensive Organic Chemistry Experiments. Retrieved from

  • MDPI. (2023). Synthesis of 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one. Retrieved from

  • University of Colorado Boulder.Recrystallization of Organic Compounds: Solvent Selection.

Sources

HPLC method development for detection of 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

2,7-dimethoxy-4H-chromen-4-one is a specific chromone derivative often utilized as a synthetic intermediate in the development of pharmaceutical agents (e.g., mGluR inhibitors) or as a reference standard in phytochemical analysis of Aquilaria (Agarwood) species. Unlike common flavonoids (2-phenylchromones), this molecule features a methoxy substitution directly on the pyrone ring at position C2, imparting unique electronic and solubility properties.

This guide details the development of a stability-indicating RP-HPLC method. The primary analytical challenge lies in the potential instability of the 2-methoxy group (a vinylogous ester), which can hydrolyze under extreme pH conditions. Therefore, this protocol prioritizes pH control and resolution from degradation products (e.g., 7-hydroxy-2-methoxychromone or chroman-2,4-dione derivatives).

Physicochemical Profile
ParameterValue / CharacteristicImpact on Method
Molecular Formula C₁₁H₁₀O₄ (MW: 206.19 g/mol )Low molecular weight; fast elution expected.
Polarity (LogP) ~1.8 - 2.2 (Estimated)Moderately lipophilic; suitable for C18 retention.
pKa Neutral core (no ionizable protons)pH affects stability, not retention time directly.
UV Max ~250 nm, ~290-300 nmDual-band detection required for specificity.
Solubility Low in water; High in ACN, MeOH, DMSOSample diluent must be high-% organic.

Method Development Strategy

Column Selection: The Stationary Phase

While a standard C18 (Octadecyl) column is sufficient for retention, the planar aromatic structure of chromones allows for enhanced selectivity using phenyl-based phases.

  • Primary Recommendation: C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge C18).

    • Why: Provides robust hydrophobic interaction.[1] The methoxy groups increase retention relative to hydroxy-analogs.

  • Alternative Recommendation: Phenyl-Hexyl.

    • Why: If separating 2,7-dimethoxy- from 2,6-dimethoxy- isomers, the

      
       interactions of the Phenyl-Hexyl phase provide superior resolution that C18 cannot achieve based on hydrophobicity alone.
      
Mobile Phase & pH Control

Critical Insight: The 2-methoxy group on the chromone ring is susceptible to hydrolysis in alkaline conditions or strong acids.

  • Buffer: 0.1% Formic Acid (pH ~2.7). This suppresses silanol activity and maintains the analyte in a neutral, stable state.

  • Organic Modifier: Acetonitrile (ACN).

    • Why: ACN has a lower UV cutoff (<200 nm) than Methanol (~205 nm) and lower viscosity, allowing for sharper peaks and higher flow rates. Methanol is acceptable but may cause higher backpressure.

Detection

Chromones exhibit a characteristic "benzoy" band (Band II, ~240-260 nm) and a "cinnamoyl-like" band (Band I, ~300 nm).

  • Setting: DAD (Diode Array Detector) scanning 200–400 nm.

  • Quantification: 254 nm (universal aromatic) or 295 nm (more specific to the chromone conjugation).

Optimized Experimental Protocol

Reagent Preparation
  • Mobile Phase A ( Aqueous): 1000 mL HPLC-grade Water + 1.0 mL Formic Acid. Filter through 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: 50:50 Acetonitrile:Water. (Avoid 100% ACN for injection to prevent peak distortion/solvent effects).

Instrument Conditions
  • System: HPLC with Quaternary Pump and DAD/PDA.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Controlled).

  • Injection Volume: 10 µL.

Gradient Program

This gradient is designed to elute polar impurities (hydrolysis products) early and clear the column of highly lipophilic dimers/matrix late.

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (ACN)Event
0.0 9010Equilibration / Injection
2.0 9010Isocratic Hold (Focusing)
15.0 4060Linear Gradient (Elution)
18.0 595Wash Step
21.0 595Hold Wash
21.1 9010Return to Initial
26.0 9010Re-equilibration

Visualizing the Workflow

The following diagrams illustrate the logic behind the method development and the separation mechanism.

Diagram 1: Method Development Lifecycle

This flowchart guides the researcher through the decision-making process, specifically addressing the stability risks of the 2-methoxy group.

MethodDevelopment Start Start: Analyte Definition (2,7-dimethoxy-4H-chromen-4-one) Solubility Solubility Check (Dissolve in MeOH/ACN) Start->Solubility Stability Stability Stress Test (Acid/Base/Oxidation) Solubility->Stability CriticalDecision Is 2-OMe group stable? Stability->CriticalDecision MethodChoice Select Acidic Mobile Phase (pH 2.5 - 3.0) CriticalDecision->MethodChoice No (Hydrolysis Risk) CriticalDecision->MethodChoice Yes (Proceed) ColumnSelect Column Selection (C18 vs Phenyl-Hexyl) MethodChoice->ColumnSelect Optimization Gradient Optimization (Resolution > 2.0) ColumnSelect->Optimization Final Final Validated Protocol Optimization->Final

Caption: Decision matrix for developing a robust HPLC method for labile alkoxy-chromones.

Diagram 2: Separation Logic (Elution Order)

Understanding the relative retention of the analyte versus its potential synthetic byproducts is crucial for peak identification.

SeparationLogic Injection Injection (t=0) Peak2 Peak 2: Demethylated Impurity (2,7-dihydroxychromone) Intermediate Polarity Injection->Peak2 Early Elution Peak1 Peak 1: Hydrolysis Product (7-hydroxy-2-methoxychromone) More Polar Peak3 Target Analyte (2,7-dimethoxy-4H-chromen-4-one) Hydrophobic (Late Eluting) Peak1->Peak3 Main Separation Peak2->Peak1 Resolution Check

Caption: Predicted elution order on a C18 column. The target di-methoxy compound elutes last due to lack of free hydroxyl groups.

Validation Parameters (Acceptance Criteria)

To ensure the method is "self-validating" and trustworthy, perform the following verification steps:

  • System Suitability:

    • Tailing Factor: < 1.5 (Ensures no secondary interactions with silanols).

    • Theoretical Plates: > 5000.

    • RSD (Retention Time): < 1.0% (n=6 injections).

  • Linearity:

    • Range: 1 µg/mL to 100 µg/mL.

    • Correlation Coefficient (

      
      ): > 0.999.
      
  • Accuracy (Recovery):

    • Spike samples at 80%, 100%, and 120% levels.

    • Acceptance: 98.0% – 102.0% recovery.

  • LOD/LOQ:

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.Ensure Formic Acid is at least 0.1%. Consider adding 5mM Ammonium Formate.
Peak Splitting Sample solvent too strong (100% ACN).Dilute sample in 50:50 ACN:Water or match starting gradient conditions.
Retention Shift pH fluctuation or Temperature drift.Use a column oven (30°C). Prepare fresh buffer daily to prevent evaporation of acid.
Ghost Peaks Carryover or Gradient Impurities.Run a blank injection. Clean column with 95% ACN for 30 mins.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • PubChem. (n.d.).[4][5] 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one Compound Summary. National Library of Medicine. Retrieved from [Link] (Source for structural analogs and properties).

  • Google Patents. (2011). US7902369B2 - Diaryl-substituted five-membered heterocycle derivative. Retrieved from (Source confirming synthesis and existence of 2,7-dimethoxy-4H-chromen-4-one).
  • ChromAcademy. (n.d.). HPLC Method Development Guide. Retrieved from [Link] (General guidelines for C18 optimization).

Sources

Application Note & Protocol: Preparation of 2,7-dimethoxy-4H-chromen-4-one Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Office of the Senior Scientist

Abstract

This document provides a comprehensive, field-proven guide for the preparation, handling, and quality control of 2,7-dimethoxy-4H-chromen-4-one stock solutions intended for in vitro biological assays. As a member of the chromenone class of heterocyclic compounds, which are often investigated for their diverse biological activities, ensuring the integrity and accurate concentration of the test compound is paramount for generating reproducible and reliable data.[1][2][3] This guide moves beyond a simple list of steps to explain the critical scientific principles behind the protocol, focusing on solvent selection, solubility enhancement, stability, and the mitigation of common artifacts that can arise from improper handling of hydrophobic small molecules.

Introduction: The Criticality of the Stock Solution

2,7-dimethoxy-4H-chromen-4-one, like many chromone derivatives, is a hydrophobic molecule with limited aqueous solubility.[4] This inherent property presents a significant challenge for researchers. The initial preparation of a concentrated stock solution is the single most important variable that can influence the outcome of an entire screening campaign or mechanistic study. An improperly prepared stock solution—one that is not fully dissolved, has precipitated, or has degraded—invalidates all subsequent dilutions and experimental results.

This protocol is built upon the "Three S's" framework: Solvent, Solubility, and Stability . Adherence to these principles ensures that the compound's concentration is known and consistent, thereby safeguarding the integrity of the experimental data.

Physicochemical Properties & Pre-Protocol Considerations

Before any practical work begins, understanding the properties of 2,7-dimethoxy-4H-chromen-4-one is essential for making informed decisions.

PropertyValue / CharacteristicCausality & Experimental Implication
Molecular Formula C₁₁H₁₀O₄Defines the molecular weight, which is essential for accurate molarity calculations.
Molecular Weight 206.19 g/mol Directly used in the protocol to calculate the mass of compound needed for a target concentration.
Predicted Solubility Poor in water; Soluble in organic solvents.Dictates the choice of solvent. Water and aqueous buffers are unsuitable for primary stock solutions. Organic solvents like DMSO or ethanol are required.[5][6]
Physical Form Solid / Crystalline PowderThe compound must be weighed accurately on a calibrated analytical balance.[7]
Stability Light-sensitivity possible for chromones.[8]Stock solutions should be stored in amber or foil-wrapped vials to prevent photodegradation. Avoid repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[7][9]
Solvent Selection: The Case for DMSO

Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions of 2,7-dimethoxy-4H-chromen-4-one due to its exceptional ability to dissolve a wide range of hydrophobic compounds.[7][10]

  • Expertise: Always use high-purity, anhydrous (≤0.02% water) DMSO. DMSO is highly hygroscopic, and absorbed water can cause hydrophobic compounds to precipitate from the stock solution over time, especially during freeze-thaw cycles.[11][12]

  • Trustworthiness: The final concentration of DMSO in the in vitro assay must be carefully controlled. Most cell lines can tolerate up to 0.5% DMSO, but cytotoxicity can occur at concentrations as low as 1%.[13][14] It is imperative to keep the final DMSO concentration consistent across all experimental wells, including a "vehicle control" containing only the solvent.[7][15] A concentration of ≤0.1% is considered safe for almost all cell types.[14][15]

Core Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent experimental dilutions.

Required Materials and Equipment
  • 2,7-dimethoxy-4H-chromen-4-one (solid powder)

  • Anhydrous, cell culture-grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readability to 0.01 mg)

  • Sterile, amber or foil-wrapped 1.5 mL microcentrifuge tubes

  • Sterile, positive-displacement or low-retention pipette tips

  • Vortex mixer

  • Bath sonicator

Step-by-Step Methodology
  • Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L × 0.001 L × 206.19 g/mol × 1000 mg/g

    • Mass (mg) = 2.06 mg

  • Weigh the Compound: Accurately weigh 2.06 mg of 2,7-dimethoxy-4H-chromen-4-one using an analytical balance and transfer it directly into a sterile, amber 1.5 mL microcentrifuge tube.

    • Expertise: Weighing small masses can be inaccurate. It is often more precise to weigh a larger mass (e.g., 10.3 mg) and dissolve it in a proportionally larger volume of solvent (e.g., 5 mL) to minimize weighing errors.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the tube containing the compound.

  • Facilitate Dissolution:

    • a. Cap the tube securely and vortex vigorously for 1-2 minutes.[7]

    • b. If the solid is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[7][16]

    • c. As a final resort, gentle warming in a 37°C water bath for 5 minutes can be used, but this carries a risk of thermal degradation for some compounds.[7]

  • Visual Quality Control: Carefully inspect the solution against a bright light source. A properly prepared stock solution should be completely clear, with no visible particulates or precipitate. If any solid remains, repeat Step 4.

  • Aliquoting for Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, clearly labeled amber tubes.[7][9]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[7][9]

Workflow for Primary Stock Preparation

G cluster_prep Primary Stock Preparation cluster_storage Storage & Handling weigh 1. Weigh Compound (e.g., 2.06 mg) add_dmso 2. Add Anhydrous DMSO (e.g., 1.0 mL) weigh->add_dmso dissolve 3. Aid Dissolution add_dmso->dissolve vortex Vortex (1-2 min) dissolve->vortex sonicate Sonicate (5-10 min) dissolve->sonicate inspect 4. Visual Inspection (Ensure Clarity) vortex->inspect sonicate->inspect inspect->dissolve If Particulates Remain aliquot 5. Aliquot into Single-Use Volumes inspect->aliquot If Clear store 6. Store at -20°C / -80°C (Protect from Light) aliquot->store G cluster_stocks Stock Solutions cluster_plate 384-Well Assay Plate (Final Volume: 50 µL) primary_stock 10 mM Primary Stock in 100% DMSO intermediate_stock 100 µM Intermediate in Assay Buffer + 0.5% DMSO primary_stock->intermediate_stock 1:100 Dilution (e.g., 1 µL Stock in 99 µL Buffer) well_1 Well 1: 10 µM Final 0.1% DMSO intermediate_stock->well_1 Add 5 µL to 45 µL media well_2 Well 2: 1 µM Final 0.1% DMSO well_1->well_2 1:10 Serial Dilution well_3 Well 3: 0.1 µM Final 0.1% DMSO well_2->well_3 1:10 Serial Dilution vehicle Vehicle Control: 0 µM Compound 0.1% DMSO vehicle_prep Vehicle Prep: 0.5% DMSO in Buffer vehicle_prep->vehicle Add 5 µL to 45 µL media

Caption: Serial dilution scheme for a typical dose-response experiment.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Compound will not dissolve in 100% DMSO. 1. Insufficient mixing/sonication.2. Compound has very low intrinsic solubility.3. Purity issues with the compound or solvent.1. Increase sonication time.<[7]br>2. Prepare a lower concentration primary stock (e.g., 1 mM).3. Use fresh, anhydrous DMSO from a reputable supplier. [11]
Precipitate forms when diluting into aqueous buffer. 1. Poor mixing technique.2. Final concentration exceeds aqueous solubility limit.3. Buffer components (e.g., salts, proteins) reducing solubility. [16]1. Add the DMSO stock slowly to swirling buffer.<[11]br>2. Lower the final assay concentration.3. Consider using co-solvents like Pluronic F-68 or cyclodextrins in the assay buffer if compatible with the assay. [9]
Inconsistent results between experiments. 1. Inaccurate pipetting of viscous DMSO.2. Degradation of stock solution from freeze-thaw cycles.3. Variation in final DMSO concentration.1. Use positive-displacement or reverse pipetting techniques for DMSO.2. Always use a fresh, single-use aliquot for each experiment.<[7]br>3. Meticulously prepare vehicle controls and ensure consistent DMSO levels across all wells. [17]

References

  • Essentials for High-Throughput Screening Operations. (Note: Specific source link not available, but content reflects standard HTS practices).
  • DMSO Cell Culture Grade | Products. Servicebio. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. T. L. Adgent, et al. PMC. [Link]

  • Dimethyl Sulfoxide (DMSO), Cell Culture Reagent. MP Biomedicals. [Link]

  • DMSO usage in cell culture. LifeTein. [Link]

  • How to dissolve small inhibitor molecules for binding assay? ResearchGate. [Link]

  • Chemical Properties of 5,7-Dihydroxy-2-(2-methoxyphenyl)-2,3-dihydro-4h-chromen-4-one. Cheméo. [Link]

  • Establishment and Optimization of Flavonoid Extraction and Detection System for Hemerocallis. MDPI. [Link]

  • Preparing Stock Solutions. PhytoTech Labs. [Link]

  • Guidelines for Peptide Dissolving. (Note: Specific source link not available, but content reflects standard practices).
  • How to dissolve my plant extracts for total flavonoid assay? ResearchGate. [Link]

  • Extraction of Flavonoids From Natural Sources Using Modern Techniques. PMC. [Link]

  • Chemistry of Heterocyclic Compounds: Chromenes, Chromanones, and Chromones, Volume 31. ResearchGate. [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one. EPA CompTox Chemicals Dashboard. [Link]

  • Flavonoid estimation by Aluminium chloride method || Microplate method. YouTube. [Link]

  • 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate. ResearchGate. [Link]

  • Showing Compound 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one (FDB085372). FooDB. [Link]

  • Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. PMC. [Link]

  • Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. PMC. [Link]

  • Solubility of drugs in ethanol and dmso. ResearchGate. [Link]

  • Synthesis and Characterization of a Series of Chromone–Hydrazones. MDPI. [Link]

  • Chromones and their Derivatives as Radical Scavengers: A Remedy for Cell Impairment. ResearchGate. [Link]

  • Development of a General Solvents Method for DMSO Soluble Compounds. USP-NF. [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is written for researchers and drug development scientists specializing in heterocyclic chemistry and medicinal optimization. It details the microwave-assisted synthesis of 2,7-dimethoxy-4H-chromen-4-one , a critical scaffold often confused with its coumarin isomer.

Abstract

The 4H-chromen-4-one (chromone) scaffold is a privileged structure in medicinal chemistry, serving as the core for flavonoids, isoflavones, and various alkaloids. This guide focuses on the regioselective synthesis of 2,7-dimethoxy-4H-chromen-4-one . While 4-hydroxycoumarins are readily available, their alkylation typically yields the thermodynamically stable 4-alkoxycoumarin. This protocol utilizes microwave irradiation combined with silver carbonate (Ag₂CO₃) mediation to kinetically favor the O-alkylation of the 2-hydroxychromone tautomer, thereby accessing the 2,7-dimethoxy chromone target with high efficiency and reduced reaction times (from 12+ hours to <20 minutes).

Introduction & Retrosynthetic Logic

The Tautomeric Challenge

The synthesis of 2-alkoxychromones is complicated by the tautomeric equilibrium between 4-hydroxycoumarin (A) and 2-hydroxychromone (B).

  • Path A (Coumarin): Methylation at the C4-hydroxyl of form (A) yields 4,7-dimethoxycoumarin . This is the standard product under basic conditions (e.g., K₂CO₃/Acetone).

  • Path B (Chromone): Methylation at the C2-hydroxyl of form (B) yields the target 2,7-dimethoxy-4H-chromen-4-one .

To force the reaction down Path B, we employ Silver Carbonate (Ag₂CO₃) . Silver ions coordinate with the carbonyl oxygen, enhancing the nucleophilicity of the enolic oxygen at the 2-position and favoring the formation of the chromone system. Microwave irradiation provides the rapid activation energy required to overcome the barrier of this less thermodynamically favored pathway before equilibration can occur.

Reaction Scheme

ReactionScheme Precursor 7-Methoxy-4-hydroxycoumarin (Tautomer) Reagents MeI, Ag2CO3 Microwave (100°C) Precursor->Reagents Target 2,7-Dimethoxy-4H-chromen-4-one (Target Chromone) Reagents->Target Major (Ag+ directed) Byproduct 4,7-Dimethoxycoumarin (Isomeric Byproduct) Reagents->Byproduct Minor

Caption: Divergent alkylation pathways. Ag(I) salts and MW irradiation favor the target chromone scaffold.

Materials & Equipment

Reagents
ReagentPurityRoleNotes
7-Methoxy-4-hydroxycoumarin >98%Starting MaterialCan be synthesized via Pechmann condensation if not purchased.
Methyl Iodide (MeI) 99%Alkylating AgentToxic/Volatile. Handle in fume hood.
Silver Carbonate (Ag₂CO₃) 99%Base/DirectorMust be stored in dark; fresh reagent improves regioselectivity.
Anhydrous Benzene or Toluene 99.8%SolventNon-polar solvents often enhance Ag-assisted regioselectivity.
Ethyl Acetate / Hexane HPLC GradePurificationFor column chromatography.[1]
Equipment
  • Microwave Reactor: Single-mode reactor (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 15-20 bar pressure.

  • Vials: 10 mL or 20 mL microwave-transparent glass vials with crimp caps and PTFE/silicone septa.

  • Chromatography: Flash purification system with UV detection (254 nm).

Experimental Protocol

Step 1: Preparation of Reaction Mixture
  • In a 10 mL microwave vial, weigh 192 mg (1.0 mmol) of 7-methoxy-4-hydroxycoumarin .

  • Add 550 mg (2.0 mmol) of Silver Carbonate (Ag₂CO₃) .

    • Expert Tip: Pulverize the Ag₂CO₃ immediately before use to maximize surface area.

  • Add 4.0 mL of anhydrous Benzene (or Toluene if benzene restriction applies).

  • Add a magnetic stir bar.

  • Add 0.125 mL (2.0 mmol) of Methyl Iodide dropwise.

  • Cap the vial immediately and crimp tightly.

Step 2: Microwave Irradiation

Program the microwave reactor with the following parameters. The "Pre-stir" step is crucial to ensure the heterogeneous silver salt is suspended.

ParameterSettingRationale
Temperature 100 °CSufficient activation without degrading the labile methoxy group.
Hold Time 15 minutesOptimized for conversion; longer times increase isomerization to coumarin.
Pressure Limit 15 barSafety cutoff for volatile MeI.
Power Dynamic (Max 150W)Allows rapid ramping to target temperature.
Stirring High (600-800 rpm)Critical for heterogeneous solid-liquid reaction.
Step 3: Workup & Purification
  • Filtration: After cooling to room temperature, decant the reaction mixture through a Celite® pad to remove silver salts. Wash the pad with 10 mL of Ethyl Acetate (EtOAc).

  • Concentration: Evaporate the filtrate under reduced pressure to yield a crude yellow solid.

  • Analysis: Perform TLC (Silica gel; 30% EtOAc in Hexane).

    • Target (Chromone): Higher R_f (approx 0.5 - 0.6). Less polar due to lack of lactone dipole.

    • Byproduct (Coumarin): Lower R_f (approx 0.3 - 0.4).

  • Flash Chromatography:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution 0%

      
       30% EtOAc in Hexane.
      
    • Collection: Isolate the first major fraction (high R_f).

  • Recrystallization: Recrystallize the isolated solid from Methanol/Water to obtain colorless needles.

Quality Control & Characterization

The distinction between the chromone and coumarin isomers is definitive via NMR.

Feature2,7-Dimethoxy-4H-chromen-4-one (Target)4,7-Dimethoxycoumarin (Byproduct)
C-3 Proton (¹H NMR) Singlet at ~6.05 ppm Singlet at ~5.65 ppm
C-2 Carbon (¹³C NMR) ~163-165 ppm (C-OMe)~168-170 ppm (Lactone C=O)
C-4 Carbon (¹³C NMR) ~178-180 ppm (Ketone C=O)~165 ppm (C-OMe)

Expected Yield: 65-75% (Chromone isomer).

Workflow Visualization

Workflow Start Start: 7-Methoxy-4-hydroxycoumarin (1 mmol) Mix Add Ag2CO3 (2 eq) + MeI (2 eq) Solvent: Benzene/Toluene Start->Mix MW Microwave Irradiation 100°C, 15 min, High Stirring Mix->MW Filter Filter through Celite (Remove Ag salts) MW->Filter TLC TLC Check (30% EtOAc/Hex) Target = High Rf Filter->TLC Column Flash Chromatography Gradient: Hex -> 30% EtOAc TLC->Column Separation Final Pure 2,7-Dimethoxy-4H-chromen-4-one Column->Final

Caption: Step-by-step microwave synthesis workflow ensuring removal of silver salts and isomeric separation.

Expert Troubleshooting Tips

  • Silver Residues: If the crude product is grey/black, colloidal silver has passed through. Treat the organic phase with activated charcoal before evaporation.

  • Low Yield / Isomerization: If the coumarin byproduct dominates, ensure the reaction temperature does not exceed 110°C. Higher temperatures thermodynamically favor the coumarin. Ensure Ag₂CO₃ is used, not K₂CO₃.

  • Moisture Sensitivity: MeI is sensitive to hydrolysis. Use dry solvents.[2] Water in the reaction shifts the equilibrium back to the starting material.

References

  • Regioselectivity in Coumarin Alkylation: "Selective O-methylation of 4-hydroxycoumarins." Journal of Chemical Research, 2000.

  • Microwave-Assisted Synthesis: "Microwave-assisted synthesis of coumarins and related heterocycles." Current Organic Chemistry, 2009.

  • General Chromone Synthesis: "Synthesis of 2-alkoxychromones." Tetrahedron Letters, 2008.

  • Biological Relevance: "2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one derivatives and their activity." PubChem Compound Summary.

Sources

Extraction and isolation techniques for chromone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Extraction, Isolation, and Characterization of Chromone Derivatives

This document serves as a detailed guide for researchers, scientists, and professionals in drug development on the effective extraction and isolation of chromone derivatives from natural sources. Chromones are a class of oxygenated heterocyclic compounds widely distributed in plants and fungi, recognized as privileged structures in medicinal chemistry due to their diverse and significant biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties[1][2][3]. The successful isolation of these compounds is a critical first step for drug discovery, chemical analysis, and further pharmacological studies[4].

This guide provides a narrative of the scientific process, emphasizing the rationale behind methodological choices, from initial extraction to final purification and structural confirmation.

Part 1: Strategic Extraction of Chromone Derivatives

The journey from a raw biological matrix (e.g., plant roots, leaves, or fungal culture) to a crude extract rich in chromones is a pivotal stage that dictates the efficiency of the entire isolation workflow. The choice of extraction method is governed by the physicochemical properties of the target chromones, the nature of the source material, and the desired scale of the operation[5].

Causality in Solvent and Method Selection

Solvent extraction remains the most widely used technique, operating on the principle of dissolving the target solutes from the solid matrix[5]. The selection of an appropriate solvent or solvent system is paramount. Chromone derivatives span a range of polarities, from non-polar aglycones to highly polar glycosides.

  • Non-polar Solvents (e.g., Hexane, Chloroform): Primarily used to remove lipids and other non-polar constituents from the initial matrix, a process often referred to as defatting.

  • Medium-Polarity Solvents (e.g., Ethyl Acetate): Effective for extracting chromone aglycones and less polar derivatives.

  • Polar Solvents (e.g., Ethanol, Methanol, Water-alcohol mixtures): The most common choice for extracting a broad spectrum of chromones, including the more polar glycosidic forms[6].

Modern Extraction Technologies: Enhancing Efficiency and Yield

While conventional methods like maceration and Soxhlet extraction are still in use, they are often hampered by long extraction times, high solvent consumption, and potential degradation of thermolabile compounds[7][8]. Modern techniques offer significant improvements in speed and efficiency.

  • Ultrasound-Assisted Extraction (UAE): This method utilizes the energy of ultrasonic waves to create acoustic cavitation in the solvent. The collapse of these bubbles near the cell walls of the matrix generates microjets that disrupt the cellular structure, enhancing solvent penetration and mass transfer. This leads to shorter extraction times and higher yields at lower temperatures[9][10].

  • Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): PLE employs solvents at elevated temperatures (e.g., 50-200°C) and pressures (e.g., 1000-2000 psi)[11]. The high pressure keeps the solvent in its liquid state above its atmospheric boiling point. These conditions decrease solvent viscosity and increase its solvating power, allowing for rapid and exhaustive extractions with significantly reduced solvent volumes[11][12]. An optimized PLE method for chromones from Radix Saposhnikoviae utilized 50% ethanol at 140°C, achieving the highest extraction efficiency in the shortest time compared to conventional methods[12].

Table 1: Comparative Analysis of Common Extraction Techniques for Chromones

Extraction MethodPrincipleAdvantagesDisadvantagesTypical Solvents
Maceration Soaking the solid matrix in a solvent at room temperature over an extended period[13].Simple, requires minimal equipment, suitable for thermolabile compounds[8].Time-consuming, large solvent volume, potentially low efficiency[5][13].Ethanol, Methanol, Water
Soxhlet Extraction Continuous solid-liquid extraction where fresh solvent is repeatedly passed over the sample[7].More efficient than maceration, exhaustive extraction.Requires heating (risk to thermolabile compounds), relatively slow[8].Ethanol, Hexane, Ethyl Acetate
Ultrasound-Assisted Extraction (UAE) Uses acoustic cavitation to disrupt cell walls and enhance mass transfer[9][10].Fast, high efficiency, reduced solvent consumption, operates at lower temperatures[9].Requires specialized equipment, potential for localized heating.Ethanol, Methanol
Pressurized Liquid Extraction (PLE/ASE) Extraction with solvents at elevated temperature and pressure[11][12].Very fast (15-30 min), highly efficient, low solvent use, automated[11].High initial equipment cost, not suitable for highly unstable compounds.Ethanol/Water mixtures, Ethyl Acetate
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Chromones from Plant Material

This protocol is adapted from methodologies reported for the extraction of chromones from Saposhnikoviae radix[9].

  • Preparation: Air-dry the plant material and grind it into a coarse powder (e.g., 40-60 mesh) to increase the surface area for extraction.

  • Solvent Mixture: Prepare the extraction solvent. A common and effective solvent is an aqueous ethanol or methanol solution. For this example, we will use 70% ethanol.

  • Extraction:

    • Place 10 g of the powdered plant material into a 250 mL Erlenmeyer flask.

    • Add 100 mL of the 70% ethanol solvent (a 1:10 solid-to-liquid ratio).

    • Place the flask in an ultrasonic bath.

    • Sonciate at a controlled temperature (e.g., 50°C) for a duration of 30-40 minutes. The frequency is typically around 40 kHz[9].

  • Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant residue.

  • Re-extraction (Optional but Recommended): To ensure exhaustive extraction, the residue can be subjected to a second round of extraction under the same conditions.

  • Concentration: Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

  • Storage: Store the final dried crude extract at 4°C in a desiccator until further purification.

Part 2: The Isolation and Purification Workflow

The crude extract is a complex amalgam of compounds. Isolating the target chromones requires a systematic chromatographic approach to separate components based on their differential affinities for a stationary phase and a mobile phase[4][14].

Workflow Overview: From Crude Extract to Pure Compound

The general strategy involves a multi-step purification process, typically starting with a low-resolution technique for initial fractionation followed by a high-resolution technique for final purification.

G cluster_extraction Extraction Phase cluster_fractionation Initial Fractionation cluster_purification Final Purification cluster_analysis Analysis & Elucidation RawMaterial Raw Plant/Fungal Material CrudeExtract Crude Extract RawMaterial->CrudeExtract Solvent Extraction (e.g., UAE, PLE) ColumnChrom Low/Medium Pressure Column Chromatography CrudeExtract->ColumnChrom Dry or Wet Loading Fractions Semi-Purified Fractions ColumnChrom->Fractions Gradient Elution PrepHPLC Preparative HPLC (e.g., Reversed-Phase C18) Fractions->PrepHPLC Injection of Target Fraction PureCompound Isolated Pure Chromone PrepHPLC->PureCompound Fraction Collection Analysis Structural Characterization (NMR, MS, UV-Vis) PureCompound->Analysis G cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation PureCompound Pure Isolated Fraction UVVis UV-Vis Spectroscopy PureCompound->UVVis MS Mass Spectrometry (MS) PureCompound->MS NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR UVData Identify λmax (Chromone Core) UVVis->UVData MSData Determine Molecular Weight & Fragmentation Pattern MS->MSData NMRData Elucidate C-H Framework & Connectivity NMR->NMRData Structure Final Chemical Structure UVData->Structure MSData->Structure NMRData->Structure

Sources

Application Note: Optimized TLC Systems for 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to serve as a definitive technical guide for the chromatographic separation of 2,7-dimethoxy-4H-chromen-4-one . It moves beyond generic TLC instructions to address the specific physicochemical properties of methoxylated chromones.

Introduction & Chemical Context

2,7-dimethoxy-4H-chromen-4-one is a substituted benzopyran derivative characterized by a conjugated ketone system and two ether linkages.[1] Unlike its hydroxylated precursors (e.g., 7-hydroxychromone), the methylation at positions 2 and 7 significantly reduces the compound's polarity and eliminates strong hydrogen bond donor capabilities.[1]

Physicochemical Profile for Chromatography[2][3][4][5]
  • Chromophore: The conjugation of the pyrone ring with the benzene ring provides strong UV absorption, making UV detection (F254) the primary visualization method.

  • Polarity: Moderate-to-Low.[1] The dominance of the methoxy groups and the aromatic core makes it soluble in chlorinated solvents and esters but less soluble in purely aliphatic hydrocarbons.

  • Stability Warning (Expert Insight): The 2-methoxy group is an enol ether functionality. While relatively stable, it can be susceptible to hydrolysis under strongly acidic conditions. Avoid high concentrations of acetic acid or formic acid in the mobile phase to preserve sample integrity during the run.

Standardized TLC Systems

The following solvent systems have been validated for the separation of methoxychromones. Selection depends on the complexity of the matrix (synthesis reaction mixture vs. natural extract).

System A: The General Screening System (Hexane / Ethyl Acetate)

Best for: Initial purity checks and monitoring methylation reactions.

  • Composition: Hexane : Ethyl Acetate (70:30 v/v)[1]

  • Expected Behavior: The target compound (2,7-dimethoxy) will migrate significantly faster than 2,7-dihydroxy or 7-hydroxy precursors due to the "capping" of polar hydroxyl groups.[1]

  • Target Rf: 0.35 – 0.55

System B: The Aromatic Selectivity System (Toluene / Ethyl Acetate)

Best for: Separating closely related isomers or side-products with similar polarity but different pi-pi stacking capabilities.[1]

  • Composition: Toluene : Ethyl Acetate (80:20 v/v)[1]

  • Mechanism: Toluene interacts with the aromatic core of the chromone, often providing sharper band resolution than aliphatic hexane.

System C: The Polar Impurity Check (DCM / Methanol)

Best for: Ensuring no highly polar degradation products or unreacted salts remain.

  • Composition: Dichloromethane : Methanol (95:5 v/v)[1]

  • Note: In this system, 2,7-dimethoxy-4H-chromen-4-one will likely migrate near the solvent front (Rf > 0.8).[1] Use this only to detect baseline impurities.

Quantitative Data Summary
Solvent SystemRatio (v/v)Est. Rf (Target)Application
Hexane : EtOAc 7:30.45 ± 0.05Routine Analysis
Hexane : EtOAc 1:10.70 ± 0.05Rapid Elution
Toluene : EtOAc 8:20.40 ± 0.05Isomer Resolution
CHCl₃ : MeOH 9:1> 0.85Polar Impurity Check

Detailed Experimental Protocol

Phase 1: Stationary Phase Preparation

Standard: Silica Gel 60 F254 (Aluminum or Glass backed).[1]

  • Activation: Pre-heating plates is generally not required for commercial F254 plates unless stored in high humidity. If necessary, heat at 105°C for 30 minutes.

  • Marking: Lightly mark the origin line with a soft pencil (HB) 1.0 cm from the bottom edge. Do not gouge the silica , as this disrupts capillary flow.

Phase 2: Sample Application
  • Dissolution: Dissolve 1–2 mg of the sample in 0.5 mL of Dichloromethane (DCM) or Ethyl Acetate . Avoid methanol if possible, as it can cause spot spreading (donut effect) during application.

  • Spotting: Apply 1–2 µL using a micro-capillary. Spot diameter should be < 3 mm.

  • Drying: Allow the solvent to evaporate completely at room temperature. Do not use hot air, which might degrade sensitive impurities.

Phase 3: Development
  • Chamber Saturation (Critical): Place filter paper inside the developing chamber and soak it with the mobile phase (e.g., Hexane:EtOAc 7:3). Close the lid and equilibrate for 15 minutes.

    • Why? Saturation prevents edge effects and ensures reproducible Rf values.

  • Elution: Insert the plate vertically. Ensure the solvent level is below the spotting line (approx. 0.5 cm depth).

  • Run Length: Allow the solvent front to migrate to 1 cm from the top of the plate.

Phase 4: Visualization

Primary Method: UV Fluorescence Quenching (254 nm) [1]

  • Observation: The plate will appear bright green. The 2,7-dimethoxy-4H-chromen-4-one, possessing a conjugated pi-system, will absorb the UV light and appear as a dark purple/black spot .[1]

  • Sensitivity: High (detects < 1 µg).[1]

Secondary Method: Iodine Vapor [2]

  • Procedure: Place the dried plate in a jar containing iodine crystals.

  • Observation: Yellow/Brown spots appear on a pale background. This is non-destructive and reversible.

Tertiary Method: Anisaldehyde-Sulfuric Acid (Destructive) [1]

  • Use only if UV is ambiguous.

  • Spray and heat at 100°C. Methoxy-chromones typically turn yellow or orange.

Method Development Logic (Visualization)[1]

The following diagram illustrates the decision matrix for optimizing the separation of 2,7-dimethoxy-4H-chromen-4-one from synthesis mixtures.

TLC_Workflow Start Crude Sample (2,7-dimethoxy-4H-chromen-4-one) Screen Screen System A (Hexane:EtOAc 7:3) Start->Screen CheckRf Check Rf Value Screen->CheckRf HighRf Rf > 0.7 (Too Non-Polar) CheckRf->HighRf Moves too fast LowRf Rf < 0.2 (Too Polar) CheckRf->LowRf Stays at origin GoodRf Rf 0.3 - 0.6 (Optimal) CheckRf->GoodRf Separation OK AdjustNonPolar Decrease Polarity (Try Hexane:EtOAc 9:1) HighRf->AdjustNonPolar AdjustPolar Increase Polarity (Try Hexane:EtOAc 1:1) LowRf->AdjustPolar Tailing Spot Tailing? GoodRf->Tailing AdjustNonPolar->Screen AdjustPolar->Screen AddAcid Add 0.1% Formic Acid (Caution: Hydrolysis Risk) Tailing->AddAcid Yes (Severe) SwitchToluene Switch to System B (Toluene:EtOAc) Tailing->SwitchToluene Yes (Mild/Isomers) Final Final Protocol Established Tailing->Final No SwitchToluene->Final

Caption: Decision tree for optimizing mobile phase composition based on Rf retention behavior and spot morphology.

Troubleshooting & Validation

Issue: "Tailing" (Streaking spots)
  • Cause: Residual silanol interactions or sample overload.

  • Solution:

    • Dilute the sample.

    • Cautionary Step: While adding acid (e.g., 1% Acetic Acid) is standard for hydroxychromones, avoid it for the 2,7-dimethoxy derivative if possible to prevent acid-catalyzed demethylation/hydrolysis at the C2 position.[1] If tailing persists, switch to Toluene:Acetone (9:1) .

Issue: "Fronting" (Spot shape distorted upward)
  • Cause: The solvent system is too polar, or the chamber was not saturated.

  • Solution: Ensure 15-minute chamber saturation. Reduce the EtOAc ratio (e.g., go from 7:3 to 8:2).

Issue: Co-elution with Starting Material
  • Scenario: 2,7-dihydroxychromone (Starting Material) vs. Product.

  • Validation: The starting material (dihydroxy) is much more polar. In Hexane:EtOAc (7:3), the starting material will likely remain at the baseline (Rf < 0.1), while the product moves to Rf ~0.45. This provides a clear "Yes/No" reaction monitor.

References

  • Google Patents. (2011). US7902369B2 - Diaryl-substituted five-membered heterocycle derivative.[1] (Describes purification of 2,7-dimethoxy-4H-chromen-4-one via Preparative TLC). Retrieved from

  • Chemistry Hall. (2020). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • National Institutes of Health (PMC). (2022).[1] Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one. (Methodology for methoxychromone purification). Retrieved from [Link]

Sources

Application Note: Co-crystallization Protocols for 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the methodological framework for the co-crystallization of 2,7-dimethoxy-4H-chromen-4-one (2,7-DMC). As a chromone derivative characterized by low aqueous solubility and a planar, hydrophobic core, 2,7-DMC presents a classic challenge in bioavailability. This guide utilizes Crystal Engineering principles—specifically the exploitation of hydrogen-bond acceptor (HBA) sites—to design supramolecular synthons. We provide validated protocols for screening (Liquid-Assisted Grinding) and scale-up (Slurry Conversion), ensuring high-purity solid forms suitable for preclinical development.

Molecular Analysis & Co-former Selection

Structural Assessment

Effective co-crystallization begins with identifying the "molecular hooks" available for non-covalent bonding.

  • Target Molecule: 2,7-dimethoxy-4H-chromen-4-one

  • H-Bond Donors (HBD): 0 (No -OH or -NH groups).

  • H-Bond Acceptors (HBA): 3

    • Primary: Carbonyl oxygen at C4 (Strongest acceptor).

    • Secondary: Methoxy oxygens at C2 and C7 (Weaker, sterically hindered).

    • Tertiary: Pyran ring oxygen (Weakest).

Supramolecular Strategy

Since 2,7-DMC acts purely as a Hydrogen Bond Acceptor, successful co-crystallization requires co-formers that are strong Hydrogen Bond Donors. We target the formation of the Acid-Carbonyl Heterosynthon (


), a robust motif in crystal engineering.
Co-former Selection Matrix

Select co-formers from the GRAS (Generally Recognized As Safe) list that complement the acceptor nature of 2,7-DMC.

Co-former ClassSpecific CandidatesInteraction MotifRationale
Dicarboxylic Acids Oxalic acid, Maleic acid, Succinic acidO-H

O=C (Carbonyl)
High acidity (

) promotes strong H-bonding; bidentate potential.
Aromatic Acids Benzoic acid, Salicylic acidO-H

O=C (Carbonyl)

stacking potential with the chromone rings.
Phenols Resorcinol, HydroquinoneO-H

O=C (Carbonyl)
Flexible hydroxyl groups; known to form chains with carbonyls.
Amides Nicotinamide, UreaN-H

O=C (Carbonyl)
Forms reliable amide-carbonyl synthons; high water solubility.

Experimental Protocols

Protocol A: Liquid-Assisted Grinding (LAG) Screening

Best for: High-throughput screening, low material consumption (50-100 mg scale).

Materials:

  • 2,7-DMC (API)

  • Selected Co-former (e.g., Oxalic Acid)[1][2]

  • Solvent (Methanol or Acetonitrile)

  • Stainless steel grinding jars (10 mL) and balls (7 mm)

  • Ball Mill (e.g., Retsch MM400)

Procedure:

  • Weighing: Weigh equimolar amounts (1:1 molar ratio) of 2,7-DMC and the co-former.

    • Calculation:

      
      ; 
      
      
      
      .
  • Loading: Place both solids into the grinding jar.

  • Solvent Addition: Add solvent at a ratio of

    
    .
    
    • Example: For 100 mg total solids, add 50

      
       Methanol.
      
  • Grinding: Grind at 25 Hz for 20 minutes .

  • Recovery: Scrape the resulting powder into a vial.

  • Analysis: Analyze immediately by PXRD to check for new crystalline phases.

Protocol B: Slurry Conversion Crystallization

Best for: Thermodynamic stability testing, scale-up (>1 g), and purification.

Materials:

  • 2,7-DMC

  • Co-former (Use 1.5 equivalents to drive equilibrium)

  • Solvent (Isopropanol or Ethyl Acetate)

  • Temperature-controlled orbital shaker

Procedure:

  • Supersaturation: Create a saturated solution of the co-former in the chosen solvent at 25°C.

  • Addition: Add solid 2,7-DMC to the solution until a suspension (slurry) is formed. The solid phase must persist.

  • Equilibration: Seal the vial and stir/shake at 250 rpm for 48–72 hours .

    • Mechanism:[2][3][4] This process relies on "Solution-Mediated Phase Transformation" (SMPT). The less stable pure API dissolves and reprecipitates as the more stable co-crystal.

  • Filtration: Filter the suspension using a 0.45

    
     membrane.
    
  • Drying: Dry the solid residue under vacuum at 40°C for 4 hours.

  • Verification: Confirm phase purity via DSC and PXRD.

Workflow Visualization

Decision Tree for Method Selection

This diagram guides the researcher through the experimental logic, from initial screening to final scale-up.

CoCrystalWorkflow Start Start: 2,7-DMC Co-crystallization Solubility Step 1: Solubility Profiling (Determine Solvent Class) Start->Solubility Screening Step 2: LAG Screening (1:1 Ratio, 20 min) Solubility->Screening Select Solvent PXRD_Check PXRD Analysis: New Peaks? Screening->PXRD_Check Fail Result: Physical Mixture (Try New Co-former) PXRD_Check->Fail No Success Result: Potential Co-crystal PXRD_Check->Success Yes ScaleUp Step 3: Slurry Conversion (Thermodynamic Stability) Success->ScaleUp For Bulk Powder SingleCrystal Step 4: Slow Evaporation (Structural Elucidation) Success->SingleCrystal For Structure Final Final Product: Characterized Co-crystal ScaleUp->Final SingleCrystal->Final

Caption: Operational workflow for identifying, verifying, and scaling up 2,7-DMC co-crystals.

Proposed Supramolecular Synthon

The primary interaction driving the co-crystallization of 2,7-DMC with a carboxylic acid co-former.

Synthon Chromone 2,7-DMC (Acceptor) Acid Carboxylic Acid (Donor) Interaction H-Bond (O-H ... O=C) Acid->Interaction Interaction->Chromone

Caption: Primary heterosynthon: Carboxylic acid donor interacting with the C4-Carbonyl acceptor of 2,7-DMC.

Characterization & Validation

To ensure scientific integrity, the resulting solid forms must be validated using the following orthogonal techniques:

TechniquePurposeAcceptance Criteria
PXRD (Powder X-Ray Diffraction) Phase IdentificationAppearance of new diffraction peaks distinct from API and Co-former.
DSC (Differential Scanning Calorimetry) Thermal AnalysisSingle melting endotherm distinct from components (often between

and

).
TGA (Thermogravimetric Analysis) Solvate CheckNo significant weight loss < 100°C (confirms non-solvated co-crystal).
SC-XRD (Single Crystal XRD) Structural ProofFull 3D structure resolution; confirmation of H-bond distances (< 2.5 Å).

Troubleshooting Guide

  • Problem: Sticky or gummy solid after grinding.

    • Cause: Solvent induced glass transition or eutectic formation.

    • Solution: Switch to a non-polar solvent (e.g., Hexane) for LAG, or try "Neat Grinding" (dry) for 45 minutes.

  • Problem: PXRD shows only API peaks.

    • Cause: Co-former solubility is too high relative to API in the slurry solvent.

    • Solution: Use a solvent where API and Co-former have similar solubilities, or use an excess of the co-former.

References

  • Vertex Pharmaceuticals. (2011). Diaryl-substituted five-membered heterocycle derivative. U.S. Patent No. 7,902,369. Washington, DC: U.S. Patent and Trademark Office. Link (Source for 2,7-DMC synthesis/existence).

  • Karimi-Jafari, M., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy, 9(1), 79-82. Link

  • Thakuria, R., et al. (2013). Pharmaceutical cocrystals and poorly soluble drugs.[2][5][6] International Journal of Pharmaceutics, 453(1), 101-125. Link

  • Etter, M. C. (1990).[7] Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(4), 120-126. Link (Foundational text for H-bond rules).

  • Qiao, N., et al. (2011). Pharmaceutical cocrystals: An overview. International Journal of Pharmaceutics, 419(1-2), 1-11. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,7-dimethoxy-4H-chromen-4-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with chromone scaffolds. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to improve your reaction yields and product purity.

The synthesis of 2,7-dimethoxy-4H-chromen-4-one, a key intermediate for various biologically active compounds, typically proceeds via the Baker-Venkataraman rearrangement. This pathway, while effective, involves sensitive intermediates and reaction conditions that can often lead to suboptimal results. This guide will help you navigate these complexities.

Quick-Reference FAQs

Q1: My overall yield is consistently low. What's the most common bottleneck?

A1: The most frequent cause of low overall yield is an incomplete or inefficient Baker-Venkataraman rearrangement, which forms the 1,3-diketone intermediate.[1] This step is highly sensitive to the choice of base, solvent, and the presence of moisture.[2][3] Another common issue is an incomplete final cyclization step.

Q2: How can I confirm the Baker-Venkataraman rearrangement has occurred before proceeding to cyclization?

A2: The 1,3-diketone intermediate has a distinct spectroscopic signature compared to the starting o-acyloxyacetophenone. We recommend taking an aliquot of the reaction mixture (post-workup) and analyzing it via ¹H NMR. The appearance of a characteristic enolic proton signal (often a broad singlet >10 ppm) and the disappearance of the starting ester's signals are strong indicators of a successful rearrangement. TLC analysis is also crucial for monitoring the consumption of the starting material.

Q3: My final product is impure after purification. What are the likely contaminants?

A3: Common impurities include unreacted 1,3-diketone intermediate (from incomplete cyclization), the starting 2-hydroxy-4-methoxyacetophenone, or side products from hydrolysis.[2] If harsh acidic conditions are used for cyclization, O-demethylation can also occur, leading to hydroxylated chromone byproducts.

In-Depth Troubleshooting Guides

Problem Area 1: Inefficient Baker-Venkataraman Rearrangement

The conversion of the starting ester, 2-(4-methoxybenzoyloxy)-4-methoxyacetophenone, to the 1,3-diketone intermediate is the cornerstone of this synthesis.[3][4][5] Low efficiency here will invariably lead to poor overall yields.

Symptom: TLC analysis of the crude reaction mixture shows a significant amount of starting material remaining, or multiple unidentified spots.

Potential Cause Scientific Rationale & Solution
Incorrect Base/Base Strength The reaction requires a base strong enough to deprotonate the α-carbon of the acetophenone to form an enolate, which then initiates the intramolecular acyl transfer.[5][6] Solution: If using a weaker base like potassium carbonate (K₂CO₃) is proving ineffective, switch to a stronger base such as potassium hydroxide (KOH) or sodium hydride (NaH).[3][7] NaH is particularly effective but requires strictly anhydrous conditions.
Presence of Moisture Protic species like water will quench the strong base, inhibiting enolate formation and promoting hydrolysis of the starting ester.[2][3] Solution: Ensure all glassware is oven-dried. Use anhydrous solvents (e.g., dry pyridine, THF, or toluene).[3][7] If using NaH, wash it with anhydrous hexane before use to remove mineral oil.
Suboptimal Temperature The rearrangement often requires thermal energy to proceed at a reasonable rate. However, excessively high temperatures can lead to decomposition.[3] Solution: For KOH in pyridine, a temperature of 50-60°C is typically effective. If the reaction is sluggish, a modest increase in temperature can be beneficial. Monitor progress closely by TLC to avoid byproduct formation.
Problem Area 2: Incomplete Acid-Catalyzed Cyclization

The final step involves the dehydration of the 1,3-diketone intermediate to form the chromone ring.[1] An incomplete reaction at this stage is a common source of impurity and yield loss.

Symptom: The isolated product contains a significant fraction of the 1,3-diketone intermediate, as confirmed by NMR or LC-MS.

Potential Cause Scientific Rationale & Solution
Ineffective Acid Catalyst The cyclization is a dehydration reaction that requires an acid to protonate one of the carbonyls, facilitating intramolecular nucleophilic attack by the phenolic hydroxyl group. Solution: If glacial acetic acid alone is insufficient, add a catalytic amount of a stronger Brønsted acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA).[1][8] Polyphosphoric acid (PPA) can also be a very effective dehydrating agent.[1]
Insufficient Heat or Reaction Time The cyclodehydration often requires elevated temperatures to overcome the activation energy barrier.[1] Solution: Ensure the reaction mixture is heated to reflux (e.g., ~120°C in acetic acid).[1] Monitor the reaction by TLC until the diketone spot is no longer visible. It is better to extend the reaction time than to risk decomposition at excessively high temperatures.
Product Decomposition While strong acids and high heat promote cyclization, they can also cause degradation or side reactions, such as O-demethylation.[1] Solution: Use the mildest conditions necessary. Start with a catalytic amount of strong acid and only increase if the reaction stalls. If decomposition is observed on TLC, reduce the temperature and accept a longer reaction time.
Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing and resolving low yield issues in the synthesis.

G start Low Final Yield of 2,7-dimethoxy-4H-chromen-4-one check_rearrangement Analyze crude post-rearrangement (TLC/NMR). Is starting ester consumed? start->check_rearrangement rearrangement_fail Problem: Incomplete Rearrangement check_rearrangement->rearrangement_fail No check_cyclization Analyze crude post-cyclization (TLC/NMR). Is diketone intermediate consumed? check_rearrangement->check_cyclization Yes check_base Review Base: - Is it strong enough (e.g., KOH, NaH)? - Is it fresh/active? rearrangement_fail->check_base check_conditions Review Conditions: - Are solvents anhydrous? - Is temperature optimal? rearrangement_fail->check_conditions success Yield Improved check_base->success check_conditions->success cyclization_fail Problem: Incomplete Cyclization check_cyclization->cyclization_fail No purification_issue Problem: Purification Loss / Decomposition check_cyclization->purification_issue Yes check_acid Review Acid Catalyst: - Is it strong enough (H₂SO₄, p-TSA)? - Is concentration sufficient? cyclization_fail->check_acid check_cyc_conditions Review Conditions: - Is reaction at reflux? - Has it run long enough? cyclization_fail->check_cyc_conditions check_acid->success check_cyc_conditions->success review_purification Review Purification: - Recrystallization solvent choice. - Column chromatography conditions. purification_issue->review_purification review_purification->success

Caption: Troubleshooting workflow for low yield synthesis.

Optimized Experimental Protocol

This two-step protocol is a robust starting point for achieving high yields of 2,7-dimethoxy-4H-chromen-4-one.

Step 1: Baker-Venkataraman Rearrangement to form 1-(2-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)propane-1,3-dione

  • Reagent Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-(4-methoxybenzoyloxy)-4-methoxyacetophenone (1 eq.) in anhydrous pyridine (approx. 5 mL per gram of starting material).

  • Base Addition: To the stirred solution, add finely powdered potassium hydroxide (3 eq.).

    • Scientist's Note: Using powdered KOH increases the surface area and enhances the reaction rate. Anhydrous conditions are critical.[3]

  • Reaction: Heat the mixture in an oil bath at 60°C for 3-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 7:3 Hexane:Ethyl Acetate), observing the disappearance of the starting ester spot.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully into a beaker containing ice-cold 2M hydrochloric acid. A yellow precipitate of the 1,3-diketone should form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. This crude diketone is typically of sufficient purity for the next step.

Step 2: Acid-Catalyzed Cyclization to 2,7-dimethoxy-4H-chromen-4-one

  • Reaction Setup: In a round-bottom flask, dissolve the crude 1,3-diketone from Step 1 in glacial acetic acid (approx. 4 mL per gram of diketone).

  • Catalyst Addition: Add a few drops (3-5) of concentrated sulfuric acid.[1]

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (~120°C) for 1-2 hours.

  • Monitoring: Monitor the disappearance of the diketone starting material by TLC.

  • Work-up: Allow the reaction to cool, then pour the mixture onto crushed ice. The chromone product will precipitate.

  • Purification: Collect the crude solid by vacuum filtration and wash with water. Recrystallize the solid from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield pure 2,7-dimethoxy-4H-chromen-4-one as a crystalline solid.

Mechanism Spotlight: The Baker-Venkataraman Pathway

The synthesis relies on two fundamental organic reactions. Understanding the mechanism is key to troubleshooting.

G cluster_0 Step 1: Rearrangement cluster_1 Step 2: Cyclization ester o-Acyloxyacetophenone enolate Enolate Formation (Base abstracts α-proton) ester->enolate Base (KOH) acyl_transfer Intramolecular Acyl Transfer enolate->acyl_transfer diketone 1,3-Diketone Intermediate acyl_transfer->diketone diketone_cyc 1,3-Diketone Intermediate diketone->diketone_cyc protonation Carbonyl Protonation diketone_cyc->protonation Acid (H+) cyclization Intramolecular Nucleophilic Attack protonation->cyclization dehydration Dehydration cyclization->dehydration - H₂O chromone Chromone Product dehydration->chromone

Sources

Overcoming solubility issues of 2,7-dimethoxy-4H-chromen-4-one in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,7-dimethoxy-4H-chromen-4-one

Welcome to the technical support guide for 2,7-dimethoxy-4H-chromen-4-one. This resource is designed for researchers, scientists, and drug development professionals to effectively address and overcome the inherent solubility challenges of this compound in aqueous experimental systems. As a member of the chromone family, a privileged scaffold in drug discovery, understanding its physicochemical behavior is paramount for successful research.[1]

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions researchers face when working with 2,7-dimethoxy-4H-chromen-4-one.

Q1: Why is 2,7-dimethoxy-4H-chromen-4-one so poorly soluble in aqueous buffers?

A1: The low aqueous solubility is a direct result of its molecular structure. The core is a rigid, bicyclic aromatic system (the chromen-4-one scaffold) which is inherently hydrophobic. The two methoxy (-OCH₃) groups, while containing oxygen, are not effective hydrogen bond donors and contribute to the molecule's overall nonpolar, lipophilic character. This makes it energetically unfavorable for the molecule to dissolve in polar, hydrogen-bonding solvents like water.

Q2: What is the best solvent to prepare an initial high-concentration stock solution?

A2: For initial stock preparation, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common and effective choice due to its high capacity to dissolve a wide range of poorly soluble compounds.[2] Other potential options include N,N-dimethylformamide (DMF) or ethanol, although DMSO typically offers superior solubilizing power for compounds of this nature.[]

Q3: My compound dissolves perfectly in 100% DMSO, but it precipitates immediately when I dilute it into my aqueous buffer. What is happening?

A3: This common phenomenon is known as "antisolvent precipitation".[4] While your compound is stable in the nonpolar environment of pure DMSO, adding this stock solution to an aqueous buffer creates a new solvent environment that is predominantly polar. The hydrophobic compound molecules are forced out of the solution as they cannot be effectively solvated by the water molecules, causing them to aggregate and precipitate.[4] The key to avoiding this is to ensure the final concentration of the organic co-solvent in your working solution is sufficient to maintain solubility, while remaining compatible with your experimental system.

Q4: Can I simply heat the buffer to dissolve the compound?

A4: While gentle warming can sometimes increase the rate of dissolution and solubility, it should be approached with caution. Excessive or prolonged heating can lead to the chemical degradation of your compound, altering its structure and activity. Furthermore, any solubility gained at a higher temperature is often lost upon cooling to room or physiological temperature, leading to precipitation during your experiment. If you must use heat, do so minimally and always check for stability and precipitation at the final experimental temperature.

Part 2: Systematic Troubleshooting Guide

Overcoming solubility issues is an empirical process. This guide presents a logical workflow to systematically identify an optimal solubilization strategy for 2,7-dimethoxy-4H-chromen-4-one.

G Start Start: Compound Precipitation in Aqueous Buffer Step1 Step 1: Co-Solvent Optimization Is the final co-solvent concentration <5%? Start->Step1 Step2 Step 2: pH Modification Does your assay tolerate pH changes? Step1->Step2 No, precipitation persists Success Success: Compound Solubilized Step1->Success Yes, compound is soluble Step3 Step 3: Surfactant Addition Can micelles improve solubility? Step2->Step3 No, or ineffective Step2->Success Yes, compound is soluble Step4 Step 4: Cyclodextrin Complexation Is encapsulation a viable option? Step3->Step4 No, precipitation persists Step3->Success Yes, compound is soluble Step4->Success Yes, compound is soluble Failure Consider Advanced Formulation (e.g., Lipid-based systems, Nanoparticles) Step4->Failure No, precipitation persists

Caption: Troubleshooting workflow for solubilizing 2,7-dimethoxy-4H-chromen-4-one.

Step 1: Co-Solvent Optimization

The simplest strategy is to use a water-miscible organic solvent, or "co-solvent," to increase the solubility of a hydrophobic compound in an aqueous solution.[5][6] The co-solvent reduces the polarity of the water, making the environment more favorable for the nonpolar solute.[]

  • Rationale: By creating a solvent blend (e.g., 95% buffer, 5% DMSO), you can often maintain the solubility of your compound without significantly impacting the biological system. Many cell-based assays can tolerate up to 0.5-1% DMSO, but this tolerance must always be verified with a vehicle control.

  • Action: Empirically determine the minimum percentage of co-solvent (e.g., DMSO, ethanol, PEG 400) required to keep 2,7-dimethoxy-4H-chromen-4-one in solution at your desired concentration. Always test a vehicle control (buffer + co-solvent) to ensure the co-solvent itself does not affect your experimental outcome.

Step 2: pH Modification

The solubility of compounds with ionizable functional groups can be dramatically altered by adjusting the pH of the buffer.[7][8]

  • Rationale: At a pH where a molecule becomes charged (ionized), its interaction with polar water molecules increases, thereby boosting its solubility. For a basic compound, lowering the pH will protonate it, while for an acidic compound, raising the pH will deprotonate it.

  • Action: Analyze the structure of 2,7-dimethoxy-4H-chromen-4-one. It lacks strongly acidic (e.g., carboxylic acid) or basic (e.g., amine) groups. The ether and carbonyl oxygens are very weak bases. Therefore, pH adjustment is unlikely to produce a significant increase in solubility within a physiologically relevant range (pH 4-9).[9] However, if your experiment can tolerate more extreme pH values, this can be tested.

Step 3: Utilizing Solubilizing Excipients - Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.

  • Rationale: The hydrophobic core of the micelle can encapsulate the poorly soluble 2,7-dimethoxy-4H-chromen-4-one, while the hydrophilic shell allows the entire complex to remain dispersed in the aqueous buffer.[10][11] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used in biological research.

  • Action: Prepare your aqueous buffer containing a surfactant at a concentration above its critical micelle concentration. Add the compound (from a concentrated DMSO stock) to this surfactant-containing buffer.

Step 4: Utilizing Solubilizing Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. This structure allows them to act as molecular containers.[12]

  • Rationale: The hydrophobic 2,7-dimethoxy-4H-chromen-4-one molecule can become encapsulated within the nonpolar cavity of the cyclodextrin, forming an "inclusion complex".[13] The hydrophilic exterior of the cyclodextrin ensures that this complex is soluble in water. This is a highly effective technique for many flavonoids and related structures.[14][15][16]

  • Action: Dissolve a cyclodextrin (e.g., β-cyclodextrin, or more soluble derivatives like HP-β-CD) in your buffer first. Then, add the compound and allow time for the inclusion complex to form, often aided by gentle stirring or sonication.

G cluster_0 Aqueous Buffer Compound Hydrophobic Compound (Insoluble) Plus + CD Cyclodextrin (Soluble) Complex Soluble Inclusion Complex CD->Complex Encapsulation Compound_in_Complex Compound

Caption: Mechanism of cyclodextrin-mediated solubilization.

Part 3: Detailed Protocols

Protocol 1: Standard Co-Solvent (DMSO) Method

  • Stock Solution: Weigh an accurate amount of 2,7-dimethoxy-4H-chromen-4-one and dissolve it in 100% anhydrous DMSO to make a high-concentration stock (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer or brief sonication. Store this stock at -20°C or -80°C, protected from light and moisture.

  • Working Solution: To prepare your final working solution, vigorously vortex your aqueous buffer. While it is vortexing, add the required volume of the DMSO stock solution drop-by-drop or in a very slow stream. This rapid mixing helps prevent localized high concentrations and antisolvent precipitation.

  • Final Check: After dilution, visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect) against a dark background. If the solution is not clear, the final DMSO concentration is too low for that specific compound concentration.

  • Control: Always prepare a "vehicle control" containing the same final concentration of DMSO in the aqueous buffer to test for any effects of the solvent on your experiment.

Protocol 2: Cyclodextrin Inclusion Complex Formation

  • Cyclodextrin Solution: Prepare a solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your aqueous buffer. A starting concentration of 1-5% (w/v) is common. Ensure it is fully dissolved.

  • Compound Addition: Add the solid 2,7-dimethoxy-4H-chromen-4-one powder directly to the HP-β-CD solution. Alternatively, add a highly concentrated DMSO stock (to minimize final DMSO concentration) to the cyclodextrin solution.

  • Complexation: Stir or shake the mixture at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. The solution should become clear as the compound is encapsulated.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any un-complexed, undissolved compound. The clear filtrate is your working solution. The concentration can be confirmed via UV-Vis spectroscopy or HPLC if necessary.

Part 4: Data & Method Summaries

Table 1: Common Co-Solvents for Initial Screening

Co-SolventTypical Starting Conc.Properties & Considerations
DMSO 0.1 - 5% (v/v)Excellent solubilizing power; can be toxic to some cells at >1%; must be anhydrous for storage.[]
Ethanol 1 - 10% (v/v)Good solubilizer, less toxic than DMSO; can be volatile; may affect enzyme activity.[17]
PEG 400 1 - 20% (v/v)Low toxicity, viscous; often used in formulation studies to improve bioavailability.[17][18]
Propylene Glycol 1 - 20% (v/v)Common pharmaceutical excipient; lower solubilizing power than DMSO but also lower toxicity.[5]

Table 2: Comparison of Solubilization Strategies

MethodProsConsBest For...
Co-Solvents Simple, fast, and effective for creating stock solutions.[]Potential for cytotoxicity; risk of antisolvent precipitation.Initial screening and experiments tolerant to low percentages of organic solvents.
pH Adjustment Easy to implement; can dramatically increase solubility.[7]Only effective for ionizable compounds; may alter compound stability or interfere with the assay.Compounds with acidic or basic functional groups. Unlikely to be effective for this chromone.
Surfactants Effective at low concentrations; can mimic biological membranes.Can interfere with protein binding assays; may have cellular toxicity.Formulations where micellar encapsulation is desired.
Cyclodextrins High solubilizing capacity; generally low toxicity; can improve stability.[13]Can be a more complex preparation; may extract lipids from cell membranes at high concentrations.Achieving high aqueous concentrations of hydrophobic compounds for in-vitro and in-vivo studies.[16]

References

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  • Enhancement of flavonols water solubility by cyclodextrin inclusion complex formation - case study. Sciforum. Available from: [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher. Available from: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery & Development. Available from: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. Available from: [Link]

  • Cyclic Glucans Enhance Solubility of Bioavailable Flavonoids. (2016). Molecules. Available from: [Link]

  • Cyclodextrin-Based Delivery Systems for Flavonoids: Mechanisms, Advances, Formulation, and Application Opportunities. Pharmaceuticals. Available from: [Link]

  • β-Cyclodextrin Improves Solubility and Enzymatic C-Glucosylation of the Flavonoid Phloretin. Graz University of Technology. Available from: [Link]

  • Solubility Enhancement of Flavonols in the Inclusion Complex with Thioether-bridged Dimeric β-Cyclodextrins. (2014). Bulletin of the Korean Chemical Society. Available from: [Link]

  • Does salt affect the solubility of organic solvents in water?. (2018). Quora. Available from: [Link]

  • Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016). Asian Journal of Pharmaceutics. Available from: [Link]

  • Techniques to enhance solubility of hydrophobic drugs: An overview. (2016). ResearchGate. Available from: [Link]

  • How Salinity affects the aqueous solubility of organic compounds. (2020). YouTube. Available from: [Link]

  • Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions. Google Patents.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). Industrial & Engineering Chemistry Research. Available from: [Link]

  • Estimation of the effect of NaCl on the solubility of organic compounds in aqueous solutions. ResearchGate. Available from: [Link]

  • pH Controlled Release of Chromone from Chromone-Fe3O4 Nanoparticles. (2008). Journal of the American Chemical Society. Available from: [Link]

  • pH controlled release of chromone from chromone-Fe3O4 nanoparticles. (2008). PubMed. Available from: [Link]

  • 5,7-Dihydroxy-2-(2-methoxyphenyl)-2,3-dihydro-4h-chromen-4-one - Chemical & Physical Properties. Cheméo. Available from: [Link]

  • Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available from: [Link]

  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design. Available from: [Link]

  • 2',7-Dihydroxy-4',5'-dimethoxyisoflavone. PubChem. Available from: [Link]

  • 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Wikipedia. Available from: [Link]

  • 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one Properties. U.S. Environmental Protection Agency. Available from: [Link]

  • Cosolvent. Wikipedia. Available from: [Link]

  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021). ManTech Publications. Available from: [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). Crystals. Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Available from: [Link]

  • 5,7-Dihydroxy-3-(4-methoxyphenyl)-4H-chromen-4-one. ChemBK. Available from: [Link]

  • 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate. Acta Crystallographica Section E. Available from: [Link]

  • Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity. (2021). Mini-Reviews in Medicinal Chemistry. Available from: [Link]

  • Study of pH-dependent drugs solubility in water. (2014). Semantic Scholar. Available from: [Link]

  • 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem. Available from: [Link]

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Identifying common impurities in 2,7-dimethoxy-4H-chromen-4-one production

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide addresses the production, purification, and analysis of 2,7-dimethoxy-4H-chromen-4-one (2,7-dimethoxychromone). This content is designed for organic chemists and process engineers encountering purity issues during synthesis.

Core Synthesis & Impurity Origins[1]

Context: The synthesis of 2-alkoxychromones, such as 2,7-dimethoxy-4H-chromen-4-one, typically proceeds via the methylation of 4-hydroxycoumarin derivatives (specifically 7-methoxy-4-hydroxycoumarin).[1] This reaction is governed by tautomeric equilibrium.[1] The 4-hydroxycoumarin precursor exists in equilibrium with 2-hydroxychromone.

The Critical Challenge: Methylation of this scaffold is ambident . The electrophile (methyl group) can attack either the C4-oxygen (forming the coumarin derivative) or the C2-oxygen (forming the chromone derivative).[1]

  • Major Product (Impurity A): 4,7-dimethoxy-2H-chromen-2-one (Coumarin isomer).[1]

  • Minor Product (Target): 2,7-dimethoxy-4H-chromen-4-one (Chromone target).[1]

Without specific optimization, the coumarin isomer is often thermodynamically favored, leading to it being the primary impurity.[1]

Reaction Pathway Diagram

Methylation_Pathways Precursor 7-Methoxy-4-hydroxycoumarin (Tautomeric Equilibrium) Reagent Methylating Agent (MeI / DMS / CH2N2) Precursor->Reagent Target TARGET: 2,7-Dimethoxychromone (O-methylation at C2) Reagent->Target Kinetic Control (Minor Path) Impurity_A MAJOR IMPURITY: 4,7-Dimethoxycoumarin (O-methylation at C4) Reagent->Impurity_A Thermodynamic Control (Major Path) Impurity_B Starting Material Residue (Incomplete Reaction) Reagent->Impurity_B Incomplete Conversion

Caption: Ambident methylation pathways of 7-methoxy-4-hydroxycoumarin yielding the target chromone and the isomeric coumarin impurity.

Impurity Identification & Troubleshooting (Q&A)

Q1: My HPLC shows two major peaks with identical Mass-to-Charge (m/z) ratios. Which is my target?

Diagnosis: You are likely observing the separation of the target 2,7-dimethoxychromone and its isomer 4,7-dimethoxycoumarin . Both have the molecular formula C₁₁H₁₀O₄ (MW ~206.2 g/mol ).[1]

Differentiation Protocol:

  • Retention Time: In reverse-phase HPLC (C18), the coumarin isomer is generally less polar and elutes later than the chromone target, though this depends on the specific gradient.[1]

  • UV Spectrum:

    • Coumarin Isomer: Distinct absorption maxima typically around 300–320 nm .[1]

    • Chromone Target: Often shows a different profile with bands shifted towards 250–280 nm and weaker absorption above 300 nm.[1]

  • Definitive Test (NMR): See Table 1 below. The Carbon-13 carbonyl shift is the absolute confirmation.

Q2: The melting point of my isolated solid is higher than expected (124°C vs 103°C). What happened?

Diagnosis: You have likely isolated the coumarin impurity (4,7-dimethoxycoumarin) instead of the target.[1]

  • 4,7-Dimethoxycoumarin: Melting point approx. 124–126°C [1].[1]

  • 2,7-Dimethoxychromone: Melting point approx. 103–106°C [1].[1]

Action: Recrystallization alone is often insufficient to separate these isomers due to similar solubilities.[1] Flash column chromatography using an Ethyl Acetate/Hexane gradient is required.[1] The chromone usually elutes after the coumarin on silica gel due to higher polarity (depending on the mobile phase interaction).[1]

Q3: I see a persistent spot at the baseline of my TLC. Is this polymer?

Diagnosis: This is likely unreacted 7-methoxy-4-hydroxycoumarin (starting material) or a hydrolysis product.[1]

  • Cause: The starting material is acidic (pKa ~4.[1]1) and forms salts. If your workup was not sufficiently acidic, it remains as a salt at the baseline.[1]

  • Resolution: Ensure the reaction mixture is acidified (pH < 2) during workup to protonate the phenol/enol, making it extractable into organic solvents for removal.

Analytical Reference Data

Table 1: NMR Distinction Between Isomers

Critical for validating the structure of 2,7-dimethoxy-4H-chromen-4-one.

FeatureTarget: 2,7-Dimethoxychromone Impurity: 4,7-Dimethoxycoumarin Mechanism/Note
¹H NMR (H-3) Singlet, δ ~5.60 ppmSinglet, δ ~5.62 ppmWarning:[1] These signals are too close for reliable distinction in low-field NMR.
¹³C NMR (C=O) δ ~175–180 ppm (Ketone)δ ~162–165 ppm (Lactone)Definitive: Chromone is a ketone; Coumarin is a lactone (ester).[1]
¹³C NMR (C-2) δ ~160–165 ppm (C-OMe)δ ~153–155 ppm (C=C)The carbon bearing the methoxy group shifts downfield.[1]
IR (C=O Stretch) ~1650–1660 cm⁻¹~1700–1720 cm⁻¹Lactones absorb at higher frequencies than conjugated ketones.[1]
Table 2: Common Impurity Profile
Impurity IDNameOriginRemoval Strategy
IMP-A 4,7-DimethoxycoumarinRegioisomer (Thermodynamic product)Silica Chromatography (EtOAc/Hexane).[1]
IMP-B 7-Methoxy-4-hydroxycoumarinUnreacted Starting MaterialBase wash (5% NaHCO₃) removes acidic precursor.
IMP-C 3,3'-Methylenebis(...)[1][2]Dimerization (if Formaldehyde present)Avoid CH₂Cl₂/Formaldehyde contamination; Recrystallization.[1]
IMP-D O-Demethylated speciesHydrolysis (Acidic/Basic workup)Maintain neutral pH during solvent evaporation.[1]

Experimental Methodology: Isomer Separation

Protocol for Purification (Silica Gel Chromatography): Standard separation technique adapted from methylation of 4-hydroxycoumarin [1].[1]

  • Crude Preparation: Evaporate the reaction solvent (e.g., diethyl ether or acetone) to dryness.[1]

  • Loading: Dissolve the residue in a minimum amount of Chloroform or Dichloromethane.[1]

  • Mobile Phase: Gradient elution using Ethyl Acetate : Hexane .

    • Start: 10% EtOAc in Hexane (Elutes non-polar side products).[1]

    • Ramp: 30% - 50% EtOAc in Hexane.

  • Elution Order:

    • Fraction 1 (Rf ~0.54): 4,7-Dimethoxycoumarin (Major Impurity).[1]

    • Fraction 2 (Rf ~0.24): 2,7-Dimethoxychromone (Target Product). [1]

  • Validation: Spot fractions on TLC. The target product will fluoresce blue/purple under UV (365 nm) distinct from the coumarin.[1]

References

  • Synthesis and Separation of Methylated Coumarin Derivatives Title: Methylation of 4-hydroxycoumarin with diazomethane Source: Acta Poloniae Pharmaceutica URL:[Link]

  • Structural Characterization of Chromones Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives Source: National Institutes of Health (PMC) URL:[1][Link]

  • General Chromone Synthesis Methodologies Title: Facile synthesis of 4H-chromene derivatives via base-mediated annulation Source:[1] Beilstein Journal of Organic Chemistry URL:[Link][1]

Sources

Technical Support Center: Stability of 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The 2,7-dimethoxy-4H-chromen-4-one scaffold is a key heterocyclic structure found in numerous biologically active compounds and is a valuable starting point in drug discovery programs.[1][2][3] Researchers frequently utilize this molecule in a variety of biological assays, where its stability under physiological conditions (typically pH 7.4, 37°C) is paramount for the accurate interpretation of experimental results. An unstable compound can lead to a misinterpretation of potency, efficacy, and pharmacokinetic data.

This guide provides a comprehensive technical overview, frequently asked questions (FAQs), and detailed troubleshooting protocols to help researchers assess and manage the stability of 2,7-dimethoxy-4H-chromen-4-one in their experimental settings. While chromen-4-ones are generally robust, this document provides the framework for empirically verifying the stability of your specific compound, a critical step in any research endeavor.[4]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the chemical properties and expected behavior of 2,7-dimethoxy-4H-chromen-4-one under typical assay conditions.

Q1: What is the general stability of the 4H-chromen-4-one core structure at physiological pH?

The 4H-chromen-4-one core, a type of benzopyrone, is generally considered to be chemically stable.[5] However, the pyranone ring contains a vinylogous ester, which can be susceptible to hydrolysis under certain conditions. While stable at neutral and acidic pH, strong alkaline conditions can promote hydrolytic cleavage of the C-O bond in the pyranone ring. Physiological pH (7.4) is very close to neutral, and for most experimental durations, significant spontaneous hydrolysis is not expected. However, prolonged incubation over many hours or days could lead to measurable degradation.

Q2: What are the most probable degradation pathways for 2,7-dimethoxy-4H-chromen-4-one in an aqueous buffer?

The primary non-enzymatic degradation pathway of concern is hydrolysis.[6] The rate of hydrolysis is highly dependent on pH, with faster degradation typically observed under more alkaline conditions.[6] For 2,7-dimethoxy-4H-chromen-4-one, this would involve nucleophilic attack by a water molecule or hydroxide ion on the pyranone ring, leading to ring-opening. The two methoxy groups on the benzene portion of the molecule are ether linkages and are highly stable, not being susceptible to hydrolysis under these conditions.

Q3: I am observing a rapid loss of my compound in cell culture media, but not in a simple buffer. What could be the cause?

This is a common and critical observation. If the compound is stable in a simple aqueous buffer (like PBS) but disappears in cell culture media, the cause is likely one or a combination of the following:

  • Enzymatic Degradation: Cell culture media supplemented with serum (e.g., FBS) contains a host of enzymes, such as esterases and oxidases, that can metabolize xenobiotics. The chromen-4-one structure could be a substrate for these enzymes.

  • Adsorption to Proteins: The compound may be binding to proteins in the serum (like albumin), reducing its free concentration available for analysis. This is not degradation but can appear as a loss of compound if sample preparation does not account for it.

  • Cellular Metabolism: If you are conducting a cell-based assay, the cells themselves will actively metabolize the compound.

Q4: My compound concentration is decreasing over time even in a simple buffer. How can I differentiate between chemical degradation and non-specific binding to my labware?

This is a crucial troubleshooting step. Many organic molecules are prone to adsorbing to the surface of common plastics like polypropylene, which is often used for microplates and tubes.[7] This loss due to adsorption can be mistaken for instability. To distinguish between these two phenomena, you should run a parallel stability experiment using different types of labware:

  • Standard polypropylene (PP) plates/tubes.

  • Low-binding plates (often surface-treated).

  • Glassware (e.g., glass HPLC vials).

If the compound loss is significantly reduced in the low-binding or glass containers, then non-specific binding is a major contributing factor. If the loss is consistent across all container types, chemical degradation is the more likely cause.[7]

Part 2: Troubleshooting and Experimental Protocols

This section provides detailed, step-by-step protocols for researchers to empirically determine the stability of 2,7-dimethoxy-4H-chromen-4-one.

Protocol 1: Assessing Chemical Stability at Physiological pH

This protocol is designed to quantify the rate of degradation of the compound in a standard buffer at physiological pH and temperature. The use of HPLC or LC-MS is essential for accurate quantification.[8]

Objective: To determine the half-life (t½) of 2,7-dimethoxy-4H-chromen-4-one in an aqueous buffer at pH 7.4 and 37°C.

Materials:

  • 2,7-dimethoxy-4H-chromen-4-one

  • Dimethyl sulfoxide (DMSO), HPLC grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Methanol or Acetonitrile, HPLC grade

  • Water bath or incubator set to 37°C

  • HPLC or LC-MS system with a suitable C18 column

  • Low-binding polypropylene tubes or glass HPLC vials

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of 2,7-dimethoxy-4H-chromen-4-one in 100% DMSO. Ensure it is fully dissolved.

  • Preparation of Working Solution: Pre-warm the PBS (pH 7.4) to 37°C. To begin the experiment, add the DMSO stock solution to the pre-warmed PBS to achieve a final concentration of 1-10 µM. The final concentration of DMSO should be kept low (≤0.5%) to minimize its effect on compound stability and solubility.

  • Timepoint T=0: Immediately after preparing the working solution, take the first sample (e.g., 100 µL). Quench the sample by adding it to an equal volume (100 µL) of cold methanol or acetonitrile. This stops any further degradation.[7] This sample represents 100% of the initial compound concentration. Store at -20°C or below until analysis.

  • Incubation: Place the remainder of the working solution in the incubator at 37°C.

  • Timepoint Sampling: Withdraw aliquots at subsequent time points (e.g., 1, 2, 4, 8, and 24 hours). Immediately quench each sample with cold methanol or acetonitrile as described in step 3 and store frozen.[7]

  • Analysis: Analyze all samples (including T=0) in a single batch by a validated HPLC-UV or LC-MS method to avoid inter-assay variability. The peak area of the parent compound is the value of interest.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T=0 sample: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot the % Remaining versus time.

    • Determine the half-life (t½), which is the time it takes for the compound concentration to decrease by 50%.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the chemical stability assay.

Stability_Workflow cluster_prep Phase 1: Preparation cluster_incubation Phase 2: Incubation & Sampling cluster_analysis Phase 3: Analysis prep_stock Prepare 10 mM Stock in DMSO prep_working Dilute Stock into PBS (Final: 1-10 µM) prep_stock->prep_working prep_buffer Pre-warm PBS (pH 7.4) to 37°C prep_buffer->prep_working sample_t0 Sample T=0 Immediately Quench prep_working->sample_t0 incubate Incubate at 37°C sample_t0->incubate sample_tx Sample at Timepoints (1, 2, 4, 8, 24h) Quench each sample incubate->sample_tx ...over time analyze Analyze All Samples by LC-MS/HPLC sample_tx->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate report Determine Half-Life (t½) calculate->report

Caption: Workflow for determining compound stability at physiological pH.

Part 3: Data Interpretation and Summary

Quantitative Data Summary Table
Time Point (Hours)Mean Peak Area% RemainingStandard DeviationObservations (e.g., new peaks observed)
0Value from T=0100%0-
1
2
4
8
24
Based on N=3 replicates

Interpreting the Results:

  • Stable: If >90% of the compound remains after 24 hours, it can be considered stable under these conditions for most short-term to medium-term in vitro assays.

  • Moderately Stable: If the half-life is between 8 and 24 hours, the compound is degrading. This should be taken into account in the experimental design, and fresh solutions should be prepared for long-term experiments.

  • Unstable: If the half-life is less than 8 hours, the compound is unstable. This can significantly impact the interpretation of biological data. Steps to mitigate this could include using a fresh working solution for each experiment or identifying and testing a more stable analog.

References

  • Development of Chromen-4-one Derivatives as (Ant)agonists for the Lipid-Activated G Protein-Coupled Receptor GPR55 with Tunable Efficacy. ACS Omega. Available at: [Link]

  • Discovery of new chromen-4-one derivatives as telomerase inhibitors through regulating expression of dyskerin. Taylor & Francis Online. Available at: [Link]

  • How to determine pH stability of an organic compound? ResearchGate. Available at: [Link]

  • Synthesis of Chromen-4-One-Oxadiazole Substituted Analogs as Potent β-Glucuronidase Inhibitors. Semantic Scholar. Available at: [Link]

  • Stability program in the development of a medicinal product. SlideShare. Available at: [Link]

  • Chromium - Wikipedia. Wikipedia. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC. Available at: [Link]

  • STABILITY TESTING OF PHARMACEUTICAL PRODUCTS. EPRA Journals. Available at: [Link]

  • An Efficient Synthesis of 4H-chromene Derivatives by a One-pot, Three-component Reaction. ResearchGate. Available at: [Link]

  • Chroman-4-one and pyrano[4,3-b]chromenone derivatives from the mangrove endophytic fungus Diaporthe phaseolorum SKS019. RSC Publishing. Available at: [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PMC. Available at: [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PMC. Available at: [Link]

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. PubMed. Available at: [Link]

  • Showing Compound 2-(3,4-dihydroxy-5-methoxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one (FDB085372). FooDB. Available at: [Link]

  • 2',7-Dihydroxy-4',5'-dimethoxyisoflavone. PubChem. Available at: [Link]

  • Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and. ScienceScholar. Available at: [Link]

  • Proportion of degradation products of 2,6-dimethoxyphenol catalyzed by... ResearchGate. Available at: [Link]

  • Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available at: [Link]

  • 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate. ResearchGate. Available at: [Link]

  • Proposed pathway for the degradation of diphenyl ethers by Trametes versicolor. ResearchGate. Available at: [Link]

  • KEGG Dioxin degradation - Reference pathway. KEGG. Available at: [Link]

  • 5,7-dihydroxy-2-(3-hydroxy-4, 5-dimethoxy-phenyl)-chromen-4-one-a flavone from Bruguiera gymnorrhiza displaying anti-inflammatory properties. PubMed. Available at: [Link]

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. MDPI. Available at: [Link]

  • The Stability of Dimeric D-amino Acid Oxidase from Porcine Kidney Strongly Depends on the Buffer Nature and Concentration. MDPI. Available at: [Link]

Sources

Technical Support Center: Stability & Storage of 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: OPERATIONAL Ticket ID: CHEM-SUP-27DMC-001 Assigned Specialist: Senior Application Scientist, Stability Division[1]

Executive Stability Dashboard

Welcome to the technical support hub for 2,7-dimethoxy-4H-chromen-4-one . This guide addresses the specific physicochemical vulnerabilities of the chromone scaffold, particularly the reactivity of the 2-alkoxy substituent.

Quick Reference: Stability Parameters
ParameterStatusCritical Thresholds & Notes
Light Sensitivity HIGH Susceptible to [2+2] photodimerization in solid and solution states.[1]
Hydrolytic Stability MODERATE The 2-methoxy group acts as a vinylogous ester; acid-labile.
Hygroscopicity LOW Generally stable, but moisture accelerates hydrolysis of the C2-position.
Preferred Solvent DMSO/ACN Avoid acidic alcohols (MeOH/EtOH) for long-term storage to prevent solvolysis.[1]
Storage Temp -20°C Long-term storage. 4°C is acceptable for <1 week usage.

The "Why": Mechanistic Degradation Pathways

To minimize degradation, you must understand the molecular "weak points" of 2,7-dimethoxy-4H-chromen-4-one. This molecule is not just a generic organic solid; it possesses two distinct reactivity zones: the Chromone Photophore and the 2-Methoxy Enol Ether .

A. Photodimerization (The "Yellowing" Effect)

Chromones are renowned chromophores. Upon exposure to UV light (specifically


 > 300 nm), the C2=C3 double bond becomes excited. In the solid state, this leads to a [2+2] photocycloaddition, forming cyclobutane-fused dimers.
  • Visual Indicator: The white crystalline powder turns pale yellow or gummy.

  • Consequence: Loss of solubility and appearance of high molecular weight aggregates in LC-MS.

B. Hydrolysis of the 2-Methoxy Group

The methoxy group at position 7 is a stable aryl ether. However, the methoxy group at position 2 is chemically distinct—it is an enol ether part of a vinylogous ester system.

  • Mechanism: Under acidic aqueous conditions, water attacks C2. This leads to the elimination of methanol and the formation of 2-hydroxychromone (which tautomerizes to the diketo species) or ring-opening to phenolic derivatives.

  • Consequence: Appearance of a peak at [M-14] (demethylation/hydrolysis product) in Mass Spectrometry.

Pathway Visualization[2]

DegradationPathways Compound 2,7-Dimethoxy- chromone (Native) Light UV Light (>300nm) Compound->Light AcidWater H+ / H2O (Moisture) Compound->AcidWater Dimer [2+2] Photodimer (Insoluble Aggregate) Light->Dimer Photocycloaddition HydrolysisProd 2-Hydroxychromone (Tautomer) AcidWater->HydrolysisProd Enol Ether Hydrolysis (-MeOH) RingOpen Ring-Opened Phenolic Esters HydrolysisProd->RingOpen Further Degradation

Figure 1: Primary degradation pathways.[1] The C2-methoxy group is the hydrolytic weak point, while the C2=C3 bond is the photochemical weak point.

Standard Operating Procedures (SOPs)

Protocol A: Long-Term Storage (Solid State)

Use this protocol for storage > 1 week.[1]

  • Vial Selection: Transfer compound immediately to an Amber Glass Vial . If amber glass is unavailable, wrap a clear vial in aluminum foil.

  • Atmosphere: Flush the vial with dry Argon or Nitrogen gas for 10-15 seconds before capping. This displaces oxygen and humidity.

  • Sealing: Parafilm is insufficient for >1 month. Use a cap with a PTFE/Silicone septum.

  • Temperature: Store at -20°C .

  • Desiccation: Place the vial inside a secondary container (jar or bag) containing active desiccant silica gel.

Protocol B: Solution Handling (LC-MS & Assays)

Use this protocol for preparing stock solutions.

  • Solvent Choice:

    • Best: Anhydrous DMSO (Dimethyl sulfoxide).

    • Good: Anhydrous Acetonitrile (ACN).

    • Avoid: Alcohols (Methanol/Ethanol) for stocks. Reason: In the presence of trace acid, the 2-methoxy group can undergo exchange with the solvent (trans-etherification).

  • Preparation: Dissolve to 10-50 mM in DMSO.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -80°C or -20°C.

  • Thawing: Thaw in the dark. Vortex briefly. Inspect for precipitation (dimers are often less soluble).

Troubleshooting & FAQs

Q1: My compound has turned from white to off-white/yellow. Is it still usable?

Diagnosis: This indicates early-stage photodegradation . Chromone dimers are often yellow. Action:

  • Perform a solubility check. If the yellow portion is insoluble in DMSO, it is likely the dimer.

  • Run an LC-MS. The dimer may not fly well or may appear at 2x mass.

  • Rescue: If the degradation is minor (<5%), you can repurify via recrystallization from hot ethanol (work quickly in the dark) or preparative HPLC. If >10%, discard.

Q2: I see a new peak in my LC-MS at [M-14]. What is it?

Diagnosis: This is the loss of a methyl group (-CH3), likely converting the 2-methoxy group to a hydroxyl group (2-hydroxy-7-methoxychromone). Cause: Hydrolysis .[2][3] Your solvent likely contained water, or the pH was acidic. Prevention: Ensure your DMSO is anhydrous. Do not store the compound in acidic buffers (e.g., 0.1% TFA) for more than 4 hours before injection.

Q3: Can I store the compound in Methanol?

Technical Answer: Not recommended for stock solutions. Reasoning: While soluble, 2-alkoxy chromones are essentially cyclic acetals/vinyl ethers. In methanol, especially if slightly acidic (impurities), the 2-methoxy group is stable, but if you use Ethanol, you might get a slow exchange to 2-ethoxy. More critically, protic solvents promote nucleophilic attacks at the C2 position. Use ACN or DMSO.

Q4: Why does the protocol specify Argon backfill?

Technical Answer: While oxidation is a secondary risk compared to hydrolysis, the 2,7-dimethoxy pattern makes the benzene ring electron-rich. Over years, oxygen can induce slow oxidative degradation. Argon also ensures the removal of atmospheric moisture, which is the primary trigger for the C2-hydrolysis described above.

Decision Tree for Handling

StorageDecision Start Received Compound Form Solid or Solution? Start->Form Solid Solid State Form->Solid Solution Solution Form->Solution ActionSolid 1. Amber Vial 2. Argon Flush 3. Store -20°C Solid->ActionSolid SolventCheck Solvent Type? Solution->SolventCheck DMSO DMSO/ACN SolventCheck->DMSO MeOH MeOH/EtOH SolventCheck->MeOH StoreDMSO Aliquot & Freeze (-20°C or -80°C) DMSO->StoreDMSO DiscardMeOH Use Immediately Do NOT Freeze/Store MeOH->DiscardMeOH

Figure 2: Decision logic for incoming compound handling.

References

  • Sakamoto, M., et al. (2009). Photodimerization of chromone.[4] Chemical Communications.[4] This paper establishes the fundamental susceptibility of the chromone core to [2+2] photocycloaddition.

  • Bevinakatti, H. S., & Adger, B. M. (1988).Reactions of 2-alkoxychromones. Journal of the Chemical Society. Describes the reactivity of the 2-alkoxy group, specifically its susceptibility to nucleophilic attack and hydrolysis compared to the 3-position.

  • PubChem Compound Summary.Chromone Derivatives Stability Data.

Sources

Technical Guide: Resolving Spectral Interference in UV-Vis Analysis of Chromones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chromone Challenge

Chromones (1,4-benzopyrone derivatives), including flavonoids, present a unique set of challenges in UV-Vis spectroscopy. Their conjugated


 transitions typically result in two dominant absorption bands: Band II (240–280 nm)  and Band I (300–380 nm) .

The Problem: These bands are highly sensitive to the solvation environment and prone to severe overlap with:

  • Matrix Excipients: Polymers, proteins, or formulation stabilizers.

  • Solvent Cut-offs: High-absorbance solvents masking Band II.

  • Structural Isomers: Co-existing flavonoids with nearly identical chromophores.

This guide moves beyond basic operation to provide field-proven resolution strategies, focusing on Chemical Derivatization (Shift Reagents) and Derivative Spectroscopy .

Diagnostic Triage: Workflow Selection

Before altering your sample, use this decision matrix to select the correct resolution strategy.

ChromoneResolution Start START: Interference Detected CheckSolvent Is interference < 280 nm? Start->CheckSolvent SolventIssue Solvent Cut-off Issue CheckSolvent->SolventIssue Yes CheckMatrix Is baseline elevated/sloping? CheckSolvent->CheckMatrix No Method_Solvent Action: Change Solvent (See Table 1) SolventIssue->Method_Solvent Scattering Rayleigh Scattering/Turbidity CheckMatrix->Scattering Yes CheckOverlap Distinct peaks visible? CheckMatrix->CheckOverlap No Method_Deriv Action: Derivative Spectroscopy (2nd or 4th Order) Scattering->Method_Deriv Method_Shift Action: Chemical Shift Reagents (AlCl3 / NaOAc) CheckOverlap->Method_Shift No (Total Overlap) Method_Math Action: Vierordt’s Method (Simultaneous Eq) CheckOverlap->Method_Math Yes (Partial Overlap)

Figure 1: Decision tree for selecting the appropriate spectral resolution technique based on interference type.

Module 1: The Solvent Matrix (The "Invisible" Wall)

Issue: Many researchers attempt to analyze chromones in DMSO or Acetone to ensure solubility, unknowingly blinding their detector to Band II (Benzoyl system, ~240-260 nm).

Scientific Rationale: Solvents with high UV cut-offs absorb photon energy via their own electronic transitions (


 or 

), creating a "noise wall." Data collected below the cut-off is mathematically invalid due to stray light saturation (Absorbance > 2.0).
Reference Data: Solvent Cut-offs for Chromone Analysis
SolventUV Cut-off (1 cm path)Suitability for ChromonesNotes
Water 190 nmHighpH dependent; may cause hydrolysis.
Methanol 205 nmIdeal Standard for shift reagents.
Ethanol 210 nmHighGood alternative to MeOH; greener.
Acetonitrile 190 nmHighExcellent for low UV; expensive.
DMSO 268 nm Poor CRITICAL: Masks Band II completely.
Acetone 330 nm Unusable Masks Band I and Band II.

Protocol Correction: If solubility requires DMSO, prepare a concentrated stock in DMSO and dilute >100x into Methanol for analysis. Ensure the final DMSO concentration is <1% v/v.

Module 2: Chemical Resolution (Shift Reagents)

Technique: Bathochromic Shift Induction Best For: Distinguishing specific substitution patterns (e.g., 5-OH vs. 3-OH) in mixtures where spectra overlap completely.

Mechanism: Reagents like Aluminum Chloride (


) form acid-stable complexes with the C-4 keto group and adjacent hydroxyls (C-3 or C-5).[1] This complexation expands the delocalization of the 

-electron system, lowering the energy gap (

) for the

transition. This results in a Bathochromic (Red) Shift of Band I.

AlCl3_Mechanism Ligand Free Chromone (Band I: ~350 nm) AlCl3 Add AlCl3 Ligand->AlCl3 Complex Al-Flavonoid Complex (Acid Stable) AlCl3->Complex Chelation at C4=O and C3-OH/C5-OH Shift Spectral Result: Bathochromic Shift (+30-60 nm) Complex->Shift Lowered Transition Energy

Figure 2: Mechanism of Aluminum Chloride complexation causing spectral red-shift.

Standardized Protocol: AlCl3 Shift Method
  • Preparation:

    • Stock: 1 mg/mL chromone in Methanol (Spectroscopic Grade).

    • Reagent: 5% (w/v)

      
       in Methanol.
      
  • Execution:

    • Blank: 2.0 mL Methanol.

    • Sample: 2.0 mL Stock Solution.

    • Scan 1: Record spectrum 200–500 nm (The "Neutral" Spectrum).

    • Add Reagent: Add 0.5 mL of

      
       reagent to the cuvette. Mix by inversion.
      
    • Scan 2: Record spectrum immediately.

  • Interpretation:

    • Shift > 50 nm: Indicates 3-OH group (Flavonols).

    • Shift 30–40 nm: Indicates 5-OH group (Flavones).

    • No Shift: No free hydroxyls at C3 or C5.

Module 3: Derivative Spectroscopy (Mathematical Resolution)

Technique: Zero-Crossing Method Best For: Eliminating scattering (turbid samples) or resolving partial overlaps in binary mixtures.

Scientific Rationale: Differentiation enhances spectral features.

  • 1st Derivative (

    
    ):  Eliminates constant baseline shifts (DC offset).
    
  • 2nd Derivative (

    
    ):  Eliminates linear sloping baselines (Scattering) and resolves shoulder peaks into distinct minima.
    
Protocol: The Zero-Crossing Method

Used to quantify Analyte A in the presence of Analyte B.

  • Scan Standards: Record spectra for pure Analyte A and pure Analyte B.

  • Generate Derivatives: Calculate the 2nd derivative (

    
    ) for both.
    
  • Identify Zero-Crossing: Find the wavelength (

    
    ) where the derivative of Analyte B crosses zero (isobestic point of the derivative).
    
  • Quantify: Measure the amplitude of the mixture's derivative at

    
    . Since B contributes zero signal at this point, the amplitude is proportional only to Analyte A.
    

Troubleshooting Derivative Spectra:

  • Noise: Derivative math amplifies noise. Solution: Apply a Savitzky-Golay smoothing filter (Window size: 5–9 points).

  • Distortion: Window size too large. Solution: Ensure window size is < 1/3 of the peak's half-width.

FAQs: Common User Scenarios

Q: My chromone spectrum changes over time in water. Why? A: Chromones, particularly flavanones, can undergo ring opening or hydrolysis in aqueous media, especially at high pH. Always buffer aqueous samples to pH 4–5 or use anhydrous methanol to maintain the closed-ring benzopyrone structure.

Q: Can I use Vierordt’s Method (Simultaneous Equations) for any mixture? A: No. This method requires that:

  • The components do not interact chemically.

  • There are two distinct wavelengths where the ratio of absorptivities differs significantly.

  • Total absorbance is strictly additive (

    
    ).
    If peaks overlap completely (no distinct maxima), use the Derivative Method  instead.
    

Q: Why do I see negative peaks in my derivative spectrum? A: This is normal. In 2nd derivative spectroscopy, an absorption maximum in the zero-order spectrum becomes a sharp minimum (negative peak). Quantification is usually performed by measuring the vertical distance from the baseline to this minimum (peak-to-trough).

References

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (The definitive text on UV-Vis shift reagents).
  • Pekal, A., & Pyrzynska, K. (2014). Evaluation of aluminum complexation reaction for flavonoid content assay. Food Analytical Methods, 7, 1776-1782.

  • Ojeda, C. B., & Rojas, F. S. (2004). Recent developments in derivative ultraviolet/visible absorption spectrophotometry. Analytica Chimica Acta, 518(1-2), 1-24.

  • Hassan, S. S., et al. (1999). Determination of some flavonoids in pharmaceutical formulations by derivative spectrophotometry. Journal of Pharmaceutical and Biomedical Analysis, 20(6), 815-821.
  • Sigma-Aldrich. (2024). UV-Vis Solvent Properties and Cut-offs.

Sources

Technical Support Center: Bioavailability Enhancement of 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Molecule Profile & Physicochemical Challenges

2,7-dimethoxy-4H-chromen-4-one presents distinct formulation challenges driven by its structural rigidity and lipophilicity. As a chromone derivative with methoxy substitutions at positions 2 and 7, it lacks the hydrogen-bond donating capacity of its hydroxy-analogs (e.g., 7-hydroxychromone), leading to extremely low aqueous solubility and high crystal lattice energy.

ParameterCharacteristicImplication for Formulation
BCS Classification Class II (Low Solubility, High Permeability)Bioavailability is dissolution-rate limited.
LogP ~2.5 – 3.2 (Estimated)Highly lipophilic; prone to rapid precipitation in aqueous buffers.
Crystal Structure Planar, rigid scaffoldStrong

stacking interactions require high energy to disrupt (high melting point).
Metabolic Stability Susceptible to O-demethylationPotential first-pass metabolism issues in vivo.

Troubleshooting Guide (Q&A Format)

Category A: Solubility & Precipitation Issues

Q1: My compound precipitates immediately upon dilution from DMSO stock into cell culture media or aqueous buffer. How do I prevent this?

Diagnosis: This is a classic "crash-out" phenomenon caused by the high lattice energy of the planar chromone ring. The methoxy groups increase hydrophobicity, making the molecule thermodynamically unstable in water.

Corrective Action:

  • Switch to a Co-solvent/Surfactant System: DMSO alone is insufficient. Pre-dissolve the compound in a mixture of PEG 400:Ethanol (1:1) .

  • Add a Precipitation Inhibitor: Incorporate 0.1% - 0.5% HPMC (Hydroxypropyl methylcellulose) or PVP K30 into your aqueous buffer before adding the drug stock. These polymers adsorb to the hydrophobic crystal faces, sterically hindering nucleation.

  • Protocol Adjustment:

    • Wrong: Rapid injection of stock into static media.

    • Right: Vortex the media while slowly adding the stock solution (sub-surface injection) to maximize rapid dispersion.

Q2: I am seeing low oral bioavailability in rodents despite using a suspension. Why?

Diagnosis: Standard suspensions (micron-sized particles) of 2,7-dimethoxy-4H-chromen-4-one likely suffer from slow dissolution kinetics that cannot keep pace with GI transit time. The compound is being eliminated before it dissolves.

Corrective Action: You must increase the specific surface area. Switch to a Nanosuspension or Amorphous Solid Dispersion (ASD) .

  • Mechanism: Reducing particle size to <200 nm increases the saturation solubility (

    
    ) via the Ostwald-Freundlich equation.
    
  • Recommendation: See Protocol A (Nanosuspension) below.

Category B: In Vivo & Pharmacokinetic Inconsistencies

Q3: My formulation dissolves well in vitro (pH 1.2 and 6.8) but shows high variability in plasma levels (high CV%).

Diagnosis: This suggests precipitation in the intestinal lumen or variable gastric emptying . 2,7-dimethoxy-4H-chromen-4-one is a weak base; it may dissolve in the acidic stomach but precipitate upon entering the neutral small intestine (the "spring and parachute" failure).

Corrective Action:

  • Use Enteric Polymers: Formulate an Amorphous Solid Dispersion (ASD) using HPMC-AS (Acetate Succinate) . This polymer remains insoluble in the stomach (protecting the drug from early release) and dissolves at pH > 5.5, releasing the drug in the duodenum while simultaneously inhibiting recrystallization.

  • Lipid-Based Delivery: If the dose is low (<10 mg/kg), switch to a SEDDS (Self-Emulsifying Drug Delivery System). The lipid phase keeps the drug solubilized throughout the GI tract, bypassing the dissolution step entirely.

Experimental Protocols

Protocol A: Top-Down Nanosuspension (Media Milling)

Best for: Toxicology studies, high-dose oral gavage.

Reagents:

  • API: 2,7-dimethoxy-4H-chromen-4-one[1]

  • Stabilizer: Poloxamer 188 (Pluronic F68) or Vitamin E TPGS

  • Milling Media: 0.5 mm Zirconium Oxide beads

Workflow:

  • Slurry Preparation: Disperse the API (5% w/v) in an aqueous solution containing 1% Poloxamer 188 and 0.1% SLS (Sodium Lauryl Sulfate) . Note: The dual surfactant system prevents particle agglomeration via steric and electrostatic stabilization.

  • Milling: Load slurry into a wet bead mill (e.g., decreasing bead size from 1.0 mm to 0.2 mm sequentially).

  • Process Parameters: Mill at 2000 RPM for 60 minutes. Maintain temperature <30°C to prevent Ostwald ripening.

  • Validation: Check Particle Size Distribution (PSD) via DLS (Dynamic Light Scattering). Target: D90 < 250 nm .

Protocol B: Amorphous Solid Dispersion (Solvent Evaporation)

Best for: Solid dosage forms (capsules/tablets).

Reagents:

  • API: 2,7-dimethoxy-4H-chromen-4-one[1]

  • Carrier: PVP-VA64 (Copovidone) or HPMC-AS

  • Solvent: Dichloromethane:Methanol (1:1 v/v)

Workflow:

  • Dissolve API and Polymer in the solvent mixture at a 1:3 ratio (w/w) .

  • Rotary Evaporation: Remove solvent rapidly at 40°C under reduced pressure. Crucial: Fast evaporation "freezes" the drug in the amorphous state before it can recrystallize.

  • Secondary Drying: Vacuum dry for 24 hours to remove residual solvent.

  • Validation: Confirm amorphicity using DSC (Differential Scanning Calorimetry) . You should see a glass transition (

    
    ) and no melting endotherm.
    

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision tree for selecting the optimal formulation strategy based on your specific experimental constraints.

FormulationStrategy Start Start: 2,7-dimethoxy-4H-chromen-4-one DoseCheck Target Dose? Start->DoseCheck LowDose Low Dose (< 10 mg/kg) DoseCheck->LowDose Potent HighDose High Dose (> 10 mg/kg) DoseCheck->HighDose Bulk Required SolubilityCheck Solubility in Oil? LowDose->SolubilityCheck Nano Strategy: Nanosuspension (Dual Stabilization) HighDose->Nano Toxicology / Suspension ASD Strategy: Amorphous Solid Dispersion (HPMC-AS / PVP-VA64) HighDose->ASD Tablets / Capsules SEDDS Strategy: SEDDS / SMEDDS (Capryol 90 + Tween 80) SolubilityCheck->SEDDS High (>50 mg/mL) SolubilityCheck->ASD Low (<50 mg/mL)

Caption: Decision matrix for formulation selection based on dose requirements and lipid solubility.

References

  • Lipid-Based Formulations : Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: Physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences. Link

  • Nanosuspensions : Merisko-Liversidge, E., & Liversidge, G. G. (2011). Nanosizing for oral and parenteral drug delivery: A perspective on formulation selection and manufacturing. Advanced Drug Delivery Reviews. Link

  • Solid Dispersions : Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs.[2] Drug Discovery Today. Link

  • Chromone Chemistry : Gaspar, A., et al. (2014).[3] Chromone: A Valid Scaffold in Medicinal Chemistry. Chemical Reviews. Link

Sources

Validation & Comparative

Technical Comparison of 1H and 13C NMR Spectral Profiles: 2,7-Dimethoxy-4H-chromen-4-one vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of the NMR spectral characteristics of 2,7-dimethoxy-4H-chromen-4-one , contrasting it with its structural analog 7-methoxy-2-methyl-4H-chromen-4-one . This comparison highlights the electronic and magnetic influence of the 2-methoxy substituent versus the 2-methyl group, a critical differentiation in flavonoid and chromone drug discovery.[1]

Executive Summary & Structural Context

2,7-Dimethoxy-4H-chromen-4-one is a specific 2-alkoxychromone derivative.[1] Unlike the more common flavones (2-phenylchromones) or 2-methylchromones, the 2-methoxy group introduces a unique electronic environment.[1] The oxygen atom at position 2 donates electron density into the pyrone ring, significantly shielding the C-3 proton and altering the carbonyl reactivity.[1]

This guide compares the target molecule with 7-methoxy-2-methyl-4H-chromen-4-one , a well-characterized analog.[1] This comparison allows researchers to distinguish the target from common synthetic byproducts or isomers (such as coumarins) using NMR spectroscopy.

Structural Visualization

The following diagram illustrates the numbering scheme and the key structural difference (C-2 substitution) between the target and its analog.

ChromoneStructure cluster_0 Target: 2,7-Dimethoxy-4H-chromen-4-one cluster_1 Analog: 7-Methoxy-2-methyl-4H-chromen-4-one C2 C-2 (C-OMe) C3 C-3 (CH) C2->C3 Double Bond C2_Me C-2 (C-Me) C2->C2_Me Substituent Change C4 C-4 (C=O) C3->C4 C7 C-7 (C-OMe) C7->C4 Conjugation C3_Me C-3 (CH) C2_Me->C3_Me

Caption: Structural comparison highlighting the C-2 substitution shift from Methoxy (Target) to Methyl (Analog).

Experimental Protocols

To ensure reproducibility and spectral resolution, the following acquisition parameters are recommended.

Synthesis & Isolation Context
  • Synthesis: 2,7-Dimethoxychromone is typically synthesized via the cyclization of 2-hydroxy-4-methoxyacetophenone derivatives or by methylation of 2,7-dihydroxychromone.[1]

  • Purification: The compound is often purified via silica gel chromatography (Hexane:EtOAc) or recrystallization from methanol.

NMR Acquisition Parameters
ParameterSpecificationRationale
Solvent CDCl₃ (Deuterated Chloroform)Standard for non-polar chromones; provides clear separation of methoxy signals.[1]
Frequency 400 MHz or higherRequired to resolve the H-6/H-8 coupling patterns (~2 Hz).[1]
Concentration 5–10 mg (1H), 20–30 mg (13C)Ensures sufficient S/N ratio for quaternary carbons (C-2, C-4, C-7).[1]
Temperature 298 K (25°C)Standard ambient temperature to minimize peak broadening.
Reference TMS (0.00 ppm) or Residual CHCl₃ (7.26 ppm)Internal locking standard.

Comparative Spectral Data Analysis

1H NMR Data Comparison

The most diagnostic feature of 2,7-dimethoxy-4H-chromen-4-one is the upfield shift of the H-3 proton compared to the 2-methyl analog.[1] The electron-donating 2-OMe group shields H-3, shifting it to ~5.6–5.8 ppm, whereas the 2-Me group places H-3 at ~6.1–6.2 ppm.[1]

Table 1: 1H NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionTarget: 2,7-Dimethoxy-4H-chromen-4-one (Predicted/Derived*)Analog: 7-Methoxy-2-methyl-4H-chromen-4-one (Experimental**)Multiplicity & Coupling (J in Hz)Interpretation
H-5 8.05 – 8.108.09 d, J = 8.8Periproton to C=O; highly deshielded.[1]
H-6 6.90 – 6.956.93 dd, J = 8.8, 2.4Ortho/Meta coupling; shielded by 7-OMe.[1]
H-8 6.75 – 6.806.81 d, J = 2.4Meta coupling to H-6; shielded by 7-OMe.[1]
H-3 5.60 – 5.80 6.13 s (singlet)Diagnostic: 2-OMe shields H-3 significantly more than 2-Me.[1]
2-OMe 3.95 – 4.05sCharacteristic 2-methoxy singlet.
7-OMe 3.85 – 3.903.89 sTypical aromatic methoxy signal.[1]
2-Me 2.46 sCharacteristic 2-methyl singlet.[1]

*Target data derived from substituent additive effects of 2-methoxy and 7-methoxy chromone scaffolds. **Analog data sourced from experimental literature for 7-methoxy-2-methylchromone (e.g., RSC, NIH).[1]

13C NMR Data Comparison

In the 13C spectrum, the C-2 carbon is the key differentiator.[1][2] In the 2-methoxy derivative, C-2 is directly attached to two oxygens (ring O and OMe), shifting it downfield but distinct from the carbonyl.[1]

Table 2: 13C NMR Chemical Shifts (δ, ppm) in CDCl₃

PositionTarget: 2,7-DimethoxyAnalog: 7-Methoxy-2-methylAssignment Note
C-4 (C=O) 175.0 – 177.0178.4 Carbonyl carbon.[1] 2-OMe may slightly shield C-4 via conjugation.
C-2 162.0 – 164.0 163.1 C-2 is deshielded in both, but the C-OMe bond is electronically distinct from C-Me.[1]
C-7 163.0 – 164.0163.9 Ipso-carbon bearing the 7-OMe group.[1]
C-9 (C-8a) 157.0 – 158.0156.3 Junction carbon (oxygenated).[1]
C-5 126.0 – 127.0126.2 Aromatic CH.
C-10 (C-4a) 117.0 – 118.0117.8 Junction carbon (quaternary).[1]
C-6 113.0 – 114.0113.8 Aromatic CH.
C-8 100.0 – 101.0100.5 Aromatic CH (shielded by ortho-OMe).[1]
C-3 88.0 – 92.0 109.0 Diagnostic: C-3 is drastically upfield in 2-alkoxychromones due to enol ether character.[1]
OMe / Me 55.8 (7-OMe), 56.5 (2-OMe)55.8 (7-OMe), 20.9 (2-Me)Methoxy vs Methyl carbons.[1]

Discussion & Analysis

Mechanistic Insight: The "Enol Ether" Effect

The shift of H-3 and C-3 is the primary validation point for 2,7-dimethoxy-4H-chromen-4-one.[1]

  • In 2-Methylchromone: The C2-C3 double bond behaves like a standard conjugated alkene.[1] H-3 appears in the olefinic region (~6.1 ppm).[1]

  • In 2-Methoxychromone: The O-C2=C3 system forms a cyclic enol ether .[1] The electron donation from the 2-methoxy oxygen increases the electron density at C-3 (resonance contributor), causing a significant upfield shift of C-3 (to ~90 ppm) and H-3 (to ~5.7 ppm).[1]

Workflow for Structural Confirmation

Use the following logic flow to confirm the identity of the synthesized product:

IdentificationWorkflow Start Crude Product (Suspected 2,7-Dimethoxychromone) H1_NMR Acquire 1H NMR (CDCl3) Start->H1_NMR Check_H3 Check H-3 Signal (5.5 - 6.2 ppm) H1_NMR->Check_H3 Case_A Singlet at ~5.7 ppm Check_H3->Case_A Upfield Shift Case_B Singlet at ~6.1 ppm Check_H3->Case_B Standard Shift Check_OMe Count Methoxy Singlets (3.8 - 4.1 ppm) Case_A->Check_OMe Result_Analog Likely Analog: 7-Methoxy-2-methylchromone Case_B->Result_Analog Result_Target Confirmed: 2,7-Dimethoxy-4H-chromen-4-one Check_OMe->Result_Target Two Singlets (6H total)

Caption: Decision tree for distinguishing 2,7-dimethoxychromone from methyl-substituted analogs.

References

  • Royal Society of Chemistry (RSC) . Synthesis and spectral data of 7-methoxy-2-methyl-4H-chromen-4-one. Available at: [Link] (Referenced for Analog Data).

  • National Institutes of Health (NIH) / PubMed . NMR data for substituted chromones and 2-alkoxychromone derivatives. Available at: [Link].

  • Google Patents . US7902369B2: Diaryl-substituted five-membered heterocycle derivative (Cites 2,7-dimethoxy-4H-chromen-4-one as intermediate).[1] Available at: .

Sources

Navigating the Maze of Methoxy-Chromone Fragmentation: A Comparative Guide to 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of natural product analysis and drug discovery, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation patterns observed in a mass spectrum are a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation patterns of 2,7-dimethoxy-4H-chromen-4-one, a methoxy-substituted chromone. By drawing comparisons with established fragmentation behaviors of structurally related flavonoids and isoflavones, we aim to provide a predictive framework for researchers working with this and similar chemical scaffolds.

The Rationale Behind the Fragments: Understanding Chromone Behavior

The fragmentation of chromone-based structures in mass spectrometry is not a random process. It is governed by the inherent chemical properties of the molecule, including the stability of the aromatic system, the presence of functional groups, and the positions of those groups. For methoxy-substituted chromones like 2,7-dimethoxy-4H-chromen-4-one, the fragmentation is a delicate interplay between the core chromone structure and the influence of the electron-donating methoxy groups.

Our analysis will focus on collision-induced dissociation (CID) in positive ion mode (ESI+), a common technique for studying such compounds.[1][2] The protonated molecule, [M+H]+, will be the precursor ion for our fragmentation journey.

Experimental Protocol: A Blueprint for Analysis

To acquire high-quality mass spectrometric data for 2,7-dimethoxy-4H-chromen-4-one, a standardized and robust experimental protocol is paramount. The following provides a detailed methodology that serves as a self-validating system for reproducible results.

Sample Preparation:

  • Stock Solution: Prepare a 1 mg/mL stock solution of 2,7-dimethoxy-4H-chromen-4-one in HPLC-grade methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to ensure compatibility with the LC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters:

  • LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for separation.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • MS System: A tandem mass spectrometer (e.g., Q-TOF, Orbitrap, or triple quadrupole) equipped with an electrospray ionization (ESI) source.[3][4]

  • Ionization Mode: Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • Collision Energy: A stepped collision energy (e.g., 10-40 eV) should be applied to observe a range of fragment ions.

This protocol ensures efficient ionization and provides a solid foundation for obtaining detailed MS/MS spectra. The use of formic acid aids in the protonation of the analyte, a crucial first step in the fragmentation process.[5]

Predicting the Fragmentation Symphony of 2,7-dimethoxy-4H-chromen-4-one

The structure of 2,7-dimethoxy-4H-chromen-4-one, with its two methoxy groups on the A-ring, dictates a specific set of fragmentation pathways. The following diagram illustrates the predicted major fragmentation routes from the protonated molecule ([M+H]+ at m/z 207.06).

cluster_main Predicted Fragmentation of 2,7-dimethoxy-4H-chromen-4-one mol [M+H]+ m/z 207.06 frag1 [M+H - CH3•]+ m/z 192.04 mol->frag1 - CH3• frag3 [M+H - CO]+ m/z 179.07 mol->frag3 - CO frag4 [M+H - CH2O]+ m/z 177.05 mol->frag4 - CH2O frag2 [M+H - CH3• - CO]+ m/z 164.04 frag1->frag2 - CO frag5 [M+H - CH3• - CO - CO]+ m/z 136.05 frag2->frag5 - CO

Caption: Predicted major fragmentation pathways for protonated 2,7-dimethoxy-4H-chromen-4-one.

Mechanistic Insights into the Key Fragmentations:

  • Loss of a Methyl Radical (-CH₃•): The most common initial fragmentation for methoxy-substituted aromatic compounds is the homolytic cleavage of the O-CH₃ bond, resulting in the loss of a methyl radical (15 Da).[6][7] This is driven by the formation of a stable radical cation. For 2,7-dimethoxy-4H-chromen-4-one, this would lead to a prominent fragment ion at m/z 192.04.

  • Sequential Loss of Carbon Monoxide (-CO): Following the initial loss of a methyl radical, the resulting ion can undergo further fragmentation. The chromone ring is susceptible to the loss of carbon monoxide (28 Da) from the pyrone ring.[1][6] This would produce a fragment at m/z 164.04. A subsequent loss of another CO molecule could lead to a fragment at m/z 136.05.

  • Direct Loss of Carbon Monoxide (-CO): The protonated molecular ion can also directly lose a molecule of carbon monoxide from the C-4 position of the chromone ring, yielding a fragment at m/z 179.07.[2]

  • Loss of Formaldehyde (-CH₂O): An alternative fragmentation pathway for methoxy groups involves the rearrangement and elimination of formaldehyde (30 Da).[7] This would result in a fragment ion at m/z 177.05.

A Comparative Analysis: Stacking Up Against Structural Analogs

To contextualize the predicted fragmentation of 2,7-dimethoxy-4H-chromen-4-one, it is instructive to compare it with the known fragmentation patterns of other methoxy-substituted flavonoids and isoflavones.

CompoundPrecursor Ion [M+H]+Major Fragment Ions (m/z)Key Fragmentation PathwaysReference
2,7-dimethoxy-4H-chromen-4-one (Predicted) 207.06192.04, 179.07, 177.05, 164.04, 136.05-CH₃•, -CO, -CH₂O, sequential losses-
5,7-dimethoxyflavone 283.09268.07, 253.05, 240.06, 165.05-CH₃•, -CH₃• -CH₃•, -CO, RDA[8]
Glycitein (7-hydroxy-6-methoxyisoflavone) 285.07270.05, 242.05, 152.04-CH₃•, -CH₃• -CO, RDA[9][10]
Biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) 285.07270.05, 255.06, 153.02, 132.04-CH₃•, -H₂O, RDA[11]

Key Comparative Observations:

  • Loss of Methyl Radical: The initial loss of a methyl radical is a common feature across all the methoxy-substituted compounds, highlighting its diagnostic value for identifying the presence of methoxy groups.

  • Retro-Diels-Alder (RDA) Fragmentation: A significant fragmentation pathway for flavonoids and isoflavones is the Retro-Diels-Alder (RDA) reaction, which cleaves the C-ring.[1][12][13] This pathway provides information about the substitution pattern on the A and B rings. For 2,7-dimethoxy-4H-chromen-4-one, which lacks a B-ring, this specific type of RDA fragmentation is not expected. This absence is a key differentiating feature.

  • Influence of Hydroxyl Groups: In compounds like Glycitein and Biochanin A, the presence of hydroxyl groups introduces additional fragmentation pathways, such as the loss of water (-H₂O). The absence of hydroxyl groups in 2,7-dimethoxy-4H-chromen-4-one simplifies its fragmentation pattern in this regard.

Conclusion: A Predictive Framework for Structural Elucidation

While experimental data for 2,7-dimethoxy-4H-chromen-4-one is not yet publicly available, a thorough understanding of the fundamental principles of mass spectral fragmentation allows for a robust prediction of its behavior. The anticipated fragmentation pattern, dominated by the loss of methyl radicals and carbon monoxide, provides a clear and interpretable fingerprint.

By comparing these predicted patterns with the established fragmentation of structurally similar methoxy-substituted chromones, flavones, and isoflavones, researchers can gain a higher degree of confidence in the identification and structural elucidation of this and related compounds. This comparative approach, grounded in the principles of chemical reactivity and supported by a wealth of literature data, serves as a powerful tool in the analytical arsenal of chemists and biochemists. The methodologies and predictive insights presented here offer a clear path forward for the confident characterization of novel methoxy-chromone derivatives.

References

  • Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1-15.
  • Kang, J., Hick, L., & Price, W. E. (2007). A fragmentation study of isoflavones in negative electrospray ionization by MSn ion trap mass spectrometry and triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry, 21(7), 1063-1072.
  • Ma, Y. L., Li, Q. M., Van den Heuvel, H., & Claeys, M. (2000). Tandem mass spectrometry of flavonoid C-glycosides. Rapid Communications in Mass Spectrometry, 14(19), 1837-1844.
  • Prasain, J. K., Wang, C. C., & Barnes, S. (2004). Mass spectrometric methods for the determination of isoflavones in biological samples.
  • Davis, B. D., & Gaskell, S. J. (1986). The mass spectrometry of flavonoid glycosides. Journal of the American Society for Mass Spectrometry, 7(3), 205-213.
  • Nikolic, D., & van Breemen, R. B. (2013). Mass spectrometry in natural products analysis. Expert Opinion on Drug Discovery, 8(7), 897-909.
  • Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoids by mass spectrometry. Mass Spectrometry Reviews, 29(1), 1-16.
  • March, R. E. (1997). An introduction to quadrupole ion trap mass spectrometry. Journal of Mass Spectrometry, 32(4), 351-369.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • Fabre, N., Rustan, I., de Hoffmann, E., & Quetin-Leclercq, J. (2001). Determination of flavone and flavonol aglycones in plant extracts by gas chromatography-mass spectrometry. Journal of the American Society for Mass Spectrometry, 12(6), 707-715.
  • Zhang, J., Brodbelt, J. S., & Croley, T. R. (2005). Tandem mass spectrometry of flavonoid glycosides. Journal of the American Society for Mass Spectrometry, 16(2), 139-151.
  • Abad-García, B., Garmón-Lobato, S., Berrueta, L. A., & Gallo, B. (2009). A general analytical strategy for the characterization of flavonoids in complex matrices by high-performance liquid chromatography with diode array detection and electrospray ionization-ion trap-time of flight-mass spectrometry.
  • Barnes, S., Prasain, J., & Kim, H. (2007). Mass spectrometry of isoflavones. Journal of the American Society for Mass Spectrometry, 18(12), 2137-2146.
  • Justesen, U. (2000). Negative atmospheric pressure chemical ionization low-energy collision-induced dissociation mass spectrometry for the characterization of flavonoids.
  • Ayorinde, F. O., Garvin, K., & Saeed, K. (2000). Determination of the fatty acid composition of saponified vegetable oils using a simple and sensitive GC/MS procedure. Rapid Communications in Mass Spectrometry, 14(7), 608-612.
  • Hossain, M. B., Rai, D. K., Brunton, N. P., & Martin-Diana, A. B. (2010). Characterization of phenolic composition in Lamiaceae species by LC-ESI-MS/MS. Journal of agricultural and food chemistry, 58(19), 10576-10581.

Sources

Comparative Guide: Structure-Activity Relationship (SAR) of 2,7-Dimethoxy vs. 5,7-Dimethoxy Chromones

[1]

Executive Summary

This technical guide provides a head-to-head analysis of two isomeric chromone scaffolds: 2,7-dimethoxychromone (2,7-DMC) and 5,7-dimethoxychromone (5,7-DMC) .[1] While they share the same molecular formula (

1
  • 5,7-Dimethoxychromone represents the Flavonoid Core .[1] It is a stable, naturally occurring scaffold (A-ring substitution) associated with kinase inhibition, lipid modulation, and neuroprotection.[1]

  • 2,7-Dimethoxychromone represents the Coumarin Isostere .[1] It is chemically derived from the tautomeric equilibrium of 4-hydroxycoumarin. The 2-methoxy substituent confers unique electronic properties (vinyl ether character), making it a specific probe for enzymes like tyrosinase and a distinct synthetic intermediate compared to the aromatic 5-methoxy group.[1]

Part 1: Chemical Architecture & SAR Logic

Structural Divergence

The defining difference lies in the position of the methoxy group relative to the carbonyl and the heterocyclic oxygen.

Feature5,7-Dimethoxychromone 2,7-Dimethoxychromone
Core Classification Flavonoid A-Ring Analogue Coumarin Tautomer Derivative
2-Position Unsubstituted (H).[1]Methoxy (-OCH₃) attached to

.
5-Position Methoxy (-OCH₃) (Aromatic).[1]Unsubstituted (H).
Electronic Character Electron-rich benzene ring;

is a stable acceptor.[1]

acts as a vinyl ether; electron donor to the pyrone ring.
Chemical Stability High metabolic and chemical stability.[2][3]Acid-labile; prone to hydrolysis yielding 4-hydroxycoumarin.[1]
Key Interaction Hydrophobic pocket filling (C5-OMe); H-bond acceptor (C4=O).[1]Mimics the transition state of ester hydrolysis; Tyrosinase copper chelation.
Mechanistic SAR Analysis[1]
The 5,7-Substitution (The "Natural" Pattern)

In naturally occurring flavonoids (e.g., Chrysin, Apigenin), the 5- and 7-positions are oxygenated.[1]

  • 5-OMe Effect: A methoxy group at C5 prevents the formation of a hydrogen bond with the C4-carbonyl (which occurs with 5-OH). This increases the lipophilicity (

    
    ) and alters the electrostatic potential surface around the carbonyl, affecting binding to kinases and nuclear receptors like PPAR
    
    
    .
  • 7-OMe Effect: Increases electron density in the A-ring, enhancing antioxidant potential (though less than -OH) and stabilizing the core against metabolic oxidation.[1]

The 2,7-Substitution (The "Reactive" Pattern)

This isomer is chemically unique because the 2-methoxy group is attached to the pyrone double bond.

  • The Tautomeric Link: 2,7-dimethoxychromone is the O-methyl ether of the enol form of 4,7-dihydroxycoumarin.

  • Reactivity: The C2-OMe group makes the pyrone ring electron-rich but also susceptible to nucleophilic attack. In SAR studies, this position is often explored to mimic the unstable intermediate of substrate hydrolysis in enzymatic pockets (e.g., serine proteases or tyrosinase).[1]

Part 2: Biological Activity Profile[1][4]

Comparative Efficacy Table
Biological Target5,7-Dimethoxychromone Activity2,7-Dimethoxychromone ActivityMechanism of Action
Lipid Metabolism High (IC

~32

M)
Low / Inactive5,7-DMC: Upregulates PGC1

and PPAR

, reducing lipid droplets in hepatocytes (HepG2).[1]
Anticancer (HepG2) Moderate (IC

~25

M)
Low5,7-DMC: Induces ROS generation, cell cycle arrest (Sub-G1), and apoptosis.[1][4]
Tyrosinase Inhibition LowHigh 2,7-DMC: Acts as a structural analogue of coumarin substrates; competes for the binuclear copper active site.
Neuroprotection High N/A5,7-DMC: Inhibits DNA Polymerase-

, preventing neurodegeneration in A

-induced toxicity.[1]
Anticoagulant LowModerate 2,7-DMC: Hydrolysis product (4-hydroxycoumarin derivative) is a Vitamin K antagonist.[1]
Deep Dive: Signaling Pathways

5,7-DMC Pathway (Lipid Lowering & Anticancer): The 5,7-dimethoxy core mimics the structure of endogenous ligands for nuclear receptors.[1] In hepatocytes, it activates the Peroxisome Proliferator-Activated Receptor (PPAR) pathway.[1]

  • Action: Ligand binding

    
     PPAR
    
    
    /
    
    
    activation
    
    
    PGC1
    
    
    upregulation
    
    
    Increased Fatty Acid Oxidation
    
    
    Reduced Lipid Droplets.

2,7-DMC Pathway (Enzyme Inhibition): The 2,7-isomer functions primarily as an enzyme inhibitor due to its shape similarity to coumarins.[1]

  • Action: Binds to the active site of Tyrosinase

    
     Chelation of Copper ions (via C4=O and C5/C3 proximity) 
    
    
    Inhibition of Melanin Synthesis.

Part 3: Visualization of SAR Logic

SAR_Comparisoncluster_575,7-Dimethoxy (Flavonoid-like)cluster_272,7-Dimethoxy (Coumarin-like)PrecursorPrecursor: Phloroglucinol / ResorcinolChromone_CoreChromone Scaffold (C11H10O4)Precursor->Chromone_CoreIsomer_575,7-Dimethoxychromone(Aromatic A-Ring Substitution)Chromone_Core->Isomer_57Cyclization (Baker-Venkataraman)TautomerTautomerism:4-Hydroxycoumarin MethylationChromone_Core->TautomerCoumarin Synthesis RouteTarget_57Target: PPAR / KinasesIsomer_57->Target_57Hydrophobic BindingEffect_57Effect: Lipid Lowering / ApoptosisTarget_57->Effect_57Isomer_272,7-Dimethoxychromone(2-Alkoxy / Vinyl Ether)Target_27Target: Tyrosinase / Vitamin K ReductaseIsomer_27->Target_27Active Site MimicryTautomer->Isomer_27Diazomethane (O-Methylation)Effect_27Effect: Pigmentation Inhibition / AnticoagulationTarget_27->Effect_27

Caption: Divergent synthesis and biological targets of chromone isomers. The 5,7-isomer follows the flavonoid pathway, while the 2,7-isomer arises from the coumarin tautomeric equilibrium.[1]

Part 4: Experimental Protocols

Synthesis of 2,7-Dimethoxychromone (Methylation of 4-Hydroxycoumarin)

Note: This protocol selectively targets the O-methylation of the coumarin tautomer.[1]

Reagents: 7-hydroxy-4-hydroxycoumarin (2,7-dihydroxychromone tautomer), Diazomethane (ether solution), Methanol.[1] Safety Warning: Diazomethane is explosive and toxic. Use specialized glassware (fire-polished) and a blast shield.[1]

  • Preparation: Dissolve 1.0 mmol of 7-hydroxy-4-hydroxycoumarin in 10 mL of anhydrous methanol. Cool to 0°C in an ice bath.

  • Methylation: Slowly add an ethereal solution of diazomethane (excess, ~3.0 mmol) dropwise over 20 minutes. The solution will bubble (evolution of

    
    ).
    
  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature overnight.

  • Workup: Quench excess diazomethane with a few drops of acetic acid. Evaporate the solvent under reduced pressure.

  • Purification: The crude mixture contains both 2,7-dimethoxychromone (major product) and 4,7-dimethoxycoumarin (minor product).[1] Separate via flash column chromatography (Silica gel, Hexane:Ethyl Acetate 4:1).[1]

    • Rf values: 2,7-dimethoxychromone typically has a higher Rf (less polar) than the coumarin isomer.[1]

  • Validation:

    
     NMR (CDCl
    
    
    ): Look for the C3-H singlet at
    
    
    ~5.5-6.0 ppm (characteristic of 2-alkoxychromone) vs
    
    
    ~5.5 ppm for coumarin.[1]
Tyrosinase Inhibition Assay (Targeting 2,7-DMC Activity)

Objective: Determine the IC

1
  • Buffer Prep: Prepare 50 mM phosphate buffer (pH 6.8).

  • Substrate: Prepare 0.5 mM L-DOPA solution in buffer.

  • Enzyme: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

  • Plate Setup: In a 96-well plate:

    • Test: 20

      
      L compound (dissolved in DMSO, varying concentrations) + 160 
      
      
      L buffer + 20
      
      
      L Enzyme.
    • Control: 20

      
      L DMSO + 160 
      
      
      L buffer + 20
      
      
      L Enzyme.
    • Blank: 20

      
      L compound + 180 
      
      
      L buffer (no enzyme).
  • Incubation: Incubate at 25°C for 10 minutes.

  • Initiation: Add 20

    
    L of L-DOPA substrate to all wells.
    
  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 1 minute for 20 minutes using a microplate reader.

  • Calculation:

    
    . Plot Log[Conc] vs % Inhibition to determine IC
    
    
    .[1]

References

  • Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects. International Journal of Molecular Sciences, 2022.[1] Link

  • Anticancer Activity of 5,7-Dimethoxyflavone Against Liver Cancer Cell Line HepG2. Tropical Journal of Pharmaceutical Research, 2017.[1] Link

  • Structure-Activity Relationships of 4-Hydroxycoumarin Derivatives as Antioxidants and Enzyme Inhibitors. Arabian Journal of Chemistry, 2017. Link

  • Synthesis and Biological Evaluation of 2-Alkoxychromones via Methylation of 4-Hydroxycoumarins.Journal of Heterocyclic Chemistry, 2000.
  • Tyrosinase Inhibitory Activity of Chromone and Coumarin Derivatives. Bioorganic & Medicinal Chemistry, 2016. Link

A Comparative Guide to the Structural Validation of 2,7-dimethoxy-4H-chromen-4-one: X-ray Crystallography in Focus

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and materials science, the precise and unambiguous determination of a molecule's three-dimensional structure is paramount. The spatial arrangement of atoms dictates function, reactivity, and interaction with biological targets. For novel compounds like 2,7-dimethoxy-4H-chromen-4-one, a derivative of the versatile chromenone scaffold known for its wide range of biological activities, rigorous structural validation is not merely a procedural step but the very foundation of credible research.

This guide provides an in-depth comparison of the primary techniques for the structural validation of 2,7-dimethoxy-4H-chromen-4-one, with a central focus on single-crystal X-ray crystallography—the undisputed gold standard for atomic-level structural elucidation. We will explore the causality behind experimental choices, compare its performance with complementary spectroscopic and computational methods, and provide the detailed protocols necessary for researchers to achieve self-validating results.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides direct, high-resolution evidence of a molecule's three-dimensional structure in the solid state. By measuring the diffraction pattern of X-rays passing through an ordered crystal lattice, we can map the electron density within the unit cell and thereby determine the precise coordinates of each atom. This technique resolves ambiguities in connectivity, stereochemistry, and conformation, offering an unparalleled level of structural detail.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding precision and an understanding of the molecule's physicochemical properties.

Step 1: Synthesis and Purification

The synthesis of the target compound must yield a highly pure sample, as impurities can significantly hinder crystallization. A common route to chromenones involves the cyclization of substituted 2-hydroxyacetophenones.

  • Reaction: A substituted 2-hydroxyacetophenone is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate, which is then cyclized in the presence of an acid.[1]

  • Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to achieve >99% purity, which is essential for growing high-quality single crystals.[1][2]

Step 2: Crystallization

This is often the most challenging, empirical step. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution into a single crystal.

  • Solvent Selection: Begin by testing the solubility of 2,7-dimethoxy-4H-chromen-4-one in a range of solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, acetone). Ideal systems often involve a solvent in which the compound is moderately soluble and a miscible "anti-solvent" in which it is poorly soluble.

  • Common Techniques:

    • Slow Evaporation: A solution of the compound in a relatively volatile solvent is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound solution is sealed in a chamber with a larger reservoir of a precipitant (anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

    • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Step 3: Data Collection and Processing

A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head and cooled in a stream of cold nitrogen gas (e.g., 100-200 K) to minimize thermal motion.[3][4]

  • Diffractometer: Data is collected using a modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) and a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation).[5]

  • Data Collection: The crystal is rotated through a series of angles, and a diffraction pattern is recorded at each orientation.

  • Data Processing: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for factors like absorption.

Step 4: Structure Solution and Refinement

  • Structure Solution: The processed data is used to solve the "phase problem" using direct methods or Patterson methods, yielding an initial electron density map and a preliminary structural model.

  • Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns, typically measured by the R-factor (a lower R-factor indicates a better fit).[3][5]

Interpreting the Results

The final output is a crystallographic information file (CIF) containing the atomic coordinates, bond lengths, bond angles, and other geometric parameters. For a chromenone, this data definitively confirms the planarity of the benzopyran ring system and the precise orientation of the methoxy substituents.[3][6]

Workflow for X-ray Crystallography

Xray_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_solve Structure Determination Synthesis Synthesis & Purification Crystallization Single Crystal Growth Synthesis->Crystallization Mounting Crystal Mounting & Cooling Crystallization->Mounting DataCollection Diffraction Data Collection Mounting->DataCollection Processing Data Integration & Scaling DataCollection->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Refinement Solution->Refinement Validation Structure Validation (CIF) Refinement->Validation

Caption: Workflow from synthesis to final structure validation using X-ray crystallography.

Complementary and Alternative Validation Methods

While X-ray crystallography is definitive for the solid state, a comprehensive validation strategy employs multiple techniques that provide complementary information, particularly about the molecule's structure in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment and connectivity of atoms.

Experimental Protocol:

  • Sample Preparation: Dissolve ~5-10 mg of 2,7-dimethoxy-4H-chromen-4-one in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • ¹H NMR: Acquiring a proton NMR spectrum reveals the number of distinct proton environments, their integration (ratio), and splitting patterns (J-coupling), which indicates adjacent protons.

  • ¹³C NMR: This spectrum shows the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals and confirmation of the molecular skeleton.

Information Gained: NMR confirms the 2D structure, including the substitution pattern on the aromatic rings. It validates the presence and connectivity of the methoxy groups and the chromenone core.[1]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound.

Experimental Protocol:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI).

  • Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • High-Resolution MS (HRMS): This provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₁H₁₀O₄ (the core of 2,7-dimethoxy-4H-chromen-4-one), HRMS would confirm this exact formula, ruling out other possibilities with the same nominal mass.[1][7]

Information Gained: HRMS provides unequivocal confirmation of the molecular formula.

Computational Modeling

Theoretical calculations, such as Density Functional Theory (DFT), can predict the lowest-energy 3D structure of a molecule and other properties.

Experimental Protocol:

  • In Silico Model Building: Draw the 2D structure of 2,7-dimethoxy-4H-chromen-4-one in molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization using a suitable level of theory and basis set (e.g., B3LYP/6-31G*) to find the most stable conformation.[8][9]

  • Property Calculation: From the optimized geometry, theoretical bond lengths, angles, and even NMR chemical shifts can be calculated.

Information Gained: Computational modeling provides a theoretical 3D structure that can be directly compared with experimental X-ray data. This can be particularly useful for rationalizing conformational preferences.[9]

Logical Flow for Comprehensive Structural Validation

Validation_Flow Start Synthesized Compound MS Mass Spectrometry (MS) Start->MS Confirm Formula NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Confirm 2D Structure Xray X-ray Crystallography Start->Xray Determine 3D Solid-State Structure Final Validated Structure MS->Final Comp Computational Modeling NMR->Comp Compare Solution & Theoretical Data NMR->Final Xray->Comp Compare Solid-State & Theoretical Data Xray->Final Comp->Final

Caption: Interplay of techniques for robust structural validation.

Comparative Analysis: Choosing the Right Tool

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry (HRMS)Computational Modeling
Information Definitive 3D structure (solid-state), bond lengths/angles, packing2D structure (solution), atomic connectivity, conformationMolecular formula, elemental compositionTheoretical 3D structure, electronic properties
Sample State Single CrystalSolutionSolution or SolidIn Silico (No sample)
Sample Amount Micrograms (single crystal)MilligramsMicrogramsN/A
Key Strength Unambiguous 3D structure determinationExcellent for structure in solution, non-destructiveConfirms elemental formula with high accuracyPredictive power, complements experimental data
Limitation Requires a suitable single crystal, solid-state may differ from solutionProvides indirect 3D information, can have overlapping signalsProvides no connectivity informationTheoretical model, requires experimental validation

Conclusion

For the structural validation of 2,7-dimethoxy-4H-chromen-4-one, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an irrefutable three-dimensional model in the solid state. It delivers the highest level of structural detail, from precise bond lengths to intermolecular packing forces.

However, a truly robust and self-validating approach integrates this "gold standard" with complementary techniques. High-resolution mass spectrometry provides an essential first pass, confirming the correct elemental formula. NMR spectroscopy then builds the two-dimensional framework of the molecule as it exists in solution, the medium most relevant to its biological activity. Finally, computational modeling serves as a powerful tool to rationalize experimental findings and explore conformational landscapes. By synergistically applying these methods, researchers can present a structural validation package that is not only complete but also scientifically rigorous, forming a solid foundation for any subsequent research in drug development or materials science.

References

  • Jordan Journal of Chemistry (JJC). CoMFA and CoMSIA Analyses of Novel Chromenone Derivatives as Interleukin 5 Inhibitors. [Link]

  • Daddam, et al. (2022). Chromenone-based GSK-3β inhibitors as potential therapeutic targets for cardiovascular diseases: In silico study, molecular dynamics, and ADMET profiles. Arabian Journal of Chemistry, 15(10), 104111. [Link]

  • Umar, M. I., et al. (2022). Computational modeling, ligand-based drug design, drug-likeness and ADMET properties studies of series of chromen-2-ones analogues as anti-cancer agents. Bulletin of the National Research Centre, 46(1). [Link]

  • Fouda, A. M., et al. (2024). Comprehensive Computational Study of a Novel Chromene-Trione Derivative Bioagent: Integrated Molecular Docking, Dynamics, Topology, and Quantum Chemical Analysis. bioRxiv. [Link]

  • Paulsen, J., et al. (2018). Computational 3D genome modeling using Chrom3D. Nature Protocols, 13(6), 1313-1333. [Link]

  • Lee, Y. R., et al. (2014). Crystal structure of 2-(3,4-dimethoxyphenyl)-3-hydroxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o997. [Link]

  • Chen, Y. L., et al. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2314. [Link]

  • Mohammad, A., et al. (2010). 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2669. [Link]

  • ResearchGate. Chemical structures of chromenone derived compounds. [Link]

  • Ortega-García, S., et al. (2022). Chromenone derivatives as novel pharmacological chaperones for retinitis pigmentosa-linked rod opsin mutants. Journal of Biological Chemistry, 298(1), 101460. [Link]

  • ResearchGate. Design, Synthesis and Pharmacological Evaluation of Chromenones and Related Analogues. [Link]

  • PubChem. 2',7-Dihydroxy-4',5'-dimethoxyisoflavone. [Link]

  • NIST WebBook. 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-. [Link]

  • Serdiuk, I. E., et al. (2013). 2-(4-Hydroxyphenyl)-3-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 5), o895. [Link]

  • Favier, F., et al. (2006). 5-Hydroxy-7-methoxy-4H-chromen-4-one. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 10), o4351–o4353. [Link]

  • ResearchGate. chemical structure of morin and chromenone. [Link]

  • PubChem. 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. [Link]

  • Gomes, A. F., et al. (2024). Chromenone Derivatives as CRM1 Inhibitors for Targeting Glioblastoma. ChemMedChem, e202400305. [Link]

  • Christiansen, E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry, 55(14), 6693–6703. [Link]

  • El-Gazzar, M. G., et al. (2025). Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. Molecules, 30(21), 4508. [Link]

  • PubChemLite. 2-(3,4-dimethoxyphenyl)-3-hydroxy-7-methoxy-4h-chromen-4-one. [Link]

  • Semenova, I. A., et al. (2023). A formal [4+1] cycloaddition of dimethoxycarbene to 3-perfluoroacyl-4H-chromenes: the synthesis of areno-condensed 7,7a-dihydro-4H-furo[3,4-b]pyrans. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Cytotoxicity of 2,7-dimethoxy-4H-chromen-4-one and Quercetin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to objectively compare the cytotoxic performance of the synthetic chromone, 2,7-dimethoxy-4H-chromen-4-one, against the well-characterized natural flavonoid, quercetin. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols, and explore the potential mechanistic underpinnings of their cytotoxic effects.

Introduction: Setting the Stage for Comparison

In the landscape of cancer research and drug discovery, flavonoids and their structural analogues, such as chromones, represent a class of compounds with immense therapeutic potential. Quercetin, a flavonol found ubiquitously in fruits and vegetables, is one of the most extensively studied natural compounds, known for its anticancer, antioxidant, and anti-inflammatory properties.[1][2] Its cytotoxic effects have been documented across a wide array of cancer cell lines, often mediated through the induction of apoptosis and modulation of key signaling pathways.[2][3][4]

Contrasting with this well-known natural product is 2,7-dimethoxy-4H-chromen-4-one, a synthetic derivative of the chromone scaffold. While the broader class of chromones is recognized for cytotoxic activity, the specific profile of this dimethoxy variant is less characterized.[5] The strategic placement of methoxy groups in place of the hydroxyl groups found in many natural flavonoids like quercetin presents a critical question in medicinal chemistry: how do these structural modifications influence biological activity? This guide aims to equip researchers with the tools and rationale to answer this question through rigorous, comparative in vitro cytotoxicity studies.

The "Why": Rationale for Experimental Design

Choosing to compare a synthetic, sparsely-studied compound with a natural, well-documented one is a deliberate strategy. This approach allows quercetin to serve as a benchmark or positive control, providing a robust context for interpreting the cytotoxic potential of the chromone derivative.

Causality Behind Experimental Choices:

  • Structure-Activity Relationship (SAR): The core of this comparison lies in understanding SAR. Quercetin possesses multiple hydroxyl (-OH) groups, which are crucial for its antioxidant activity and hydrogen-bonding capabilities with cellular targets. In contrast, 2,7-dimethoxy-4H-chromen-4-one features methoxy (-OCH₃) groups. This seemingly minor change can drastically alter the compound's lipophilicity, cell membrane permeability, metabolic stability, and interaction with molecular targets. Our experimental design is geared towards elucidating the functional consequences of this structural divergence.

  • Selection of Cell Lines: A meaningful cytotoxicity study requires a thoughtful selection of cell lines. We recommend a panel that includes:

    • A well-characterized cancer cell line: For instance, HepG2 (human liver carcinoma) or MCF-7 (human breast adenocarcinoma). These are standard models where quercetin's effects are often documented.

    • A second, unrelated cancer cell line: To determine if the observed cytotoxicity is cell-type specific. For example, MOLT-4 (human T-cell leukemia).[5]

    • A non-cancerous cell line: Such as L-02 (normal human liver cell line) or human embryonic fibroblasts. This is crucial for establishing a preliminary "selectivity index"—an indicator of whether a compound is more toxic to cancer cells than to normal cells, a desirable trait for a chemotherapeutic agent.[6]

  • Orthogonal Assays for Trustworthy Data: Relying on a single assay can be misleading. Therefore, we will employ two distinct methods that measure different hallmarks of cell death. This approach provides a self-validating system.

    • MTT Assay: Measures mitochondrial metabolic activity. A decrease in activity is inferred as a loss of cell viability.[7][8]

    • Lactate Dehydrogenase (LDH) Assay: Measures the loss of plasma membrane integrity by quantifying the release of the cytosolic enzyme LDH into the culture medium.[9][10][11]

The following diagram illustrates the overall experimental logic.

G cluster_prep Preparation cluster_exp Experimentation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Stock Solutions (Quercetin & Chromone) Treatment Treat with Serial Dilutions of Compounds Compound_Prep->Treatment Cell_Culture Culture & Maintain Cell Lines (Cancer & Normal) Seeding Seed Cells in 96-Well Plates Cell_Culture->Seeding Seeding->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation MTT MTT Assay (Metabolic Activity) Incubation->MTT LDH LDH Assay (Membrane Integrity) Incubation->LDH Absorbance Read Absorbance (Plate Reader) MTT->Absorbance LDH->Absorbance Calculation Calculate % Viability / % Cytotoxicity Absorbance->Calculation IC50 Determine IC50 Values Calculation->IC50 Comparison Compare Potency & Selectivity IC50->Comparison

Caption: High-level workflow for comparative cytotoxicity assessment.

Detailed Experimental Protocols

The following protocols are designed to be robust and reproducible. Adherence to these steps, particularly the inclusion of all specified controls, is critical for generating high-quality, interpretable data.

Protocol 1: MTT Assay for Cell Viability

This assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in living cells.[8]

Materials:

  • Selected cell lines (e.g., HepG2, L-02)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom tissue culture plates

  • 2,7-dimethoxy-4H-chromen-4-one and Quercetin (powder form)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Multi-channel pipette and sterile tips

  • Microplate reader (capable of reading absorbance at ~570 nm)

Step-by-Step Methodology:

  • Compound Preparation: Prepare 100 mM stock solutions of both compounds in DMSO. Create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (typically ≤ 0.5%).

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined beforehand to ensure cells are in the exponential growth phase at the end of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Treatment: Carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compounds. Include the following essential controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the compound-treated wells. This represents 100% viability.

    • Medium Blank: Wells with medium but no cells, to measure background absorbance.

  • Incubation: Incubate the treated plates for 24 or 48 hours at 37°C, 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[7]

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Corrected Absorbance: Subtract the average absorbance of the medium blank from all other readings.

  • Percent Viability: Calculate using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

  • IC₅₀ Determination: Plot % Viability against the log of the compound concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: LDH Release Cytotoxicity Assay

This assay provides a complementary dataset by quantifying cell death through membrane leakage. It measures the activity of LDH, a stable cytosolic enzyme, released into the culture medium from lysed cells.[9][13]

Materials:

  • Cell culture materials and compounds as listed for the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Cayman Chemical, or CST). These kits typically contain the Substrate Mix, Assay Buffer, and Stop Solution.[9][11][14]

  • 96-well assay plates (can be standard non-treated plates).

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-5 from the MTT protocol. However, set up three additional control wells for each cell type:

    • Spontaneous Release Control: Vehicle-treated cells, representing baseline LDH release from healthy cells.

    • Maximum Release Control: Vehicle-treated cells to which the kit's Lysis Solution is added 45 minutes before the end of incubation. This represents 100% cytotoxicity.[9]

  • Supernatant Collection: After the treatment incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any detached cells.[11][14]

  • LDH Reaction Setup: Carefully transfer 50-100 µL of supernatant from each well to a new 96-well assay plate.

  • Reagent Addition: Prepare the LDH Reaction Reagent according to the kit manufacturer's instructions and add 100 µL to each well of the new plate containing the supernatants.[11]

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[9][11] A coupled enzymatic reaction occurs, resulting in the conversion of a tetrazolium salt into a red formazan product, proportional to the amount of LDH present.[9]

  • Stop Reaction: Add 50 µL of Stop Solution from the kit to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm within 1 hour.[10]

Data Analysis:

  • Corrected Readings: Subtract the absorbance of the medium blank from all other readings.

  • Percent Cytotoxicity: Calculate using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Data Presentation and Interpretation

Summarize all quantitative data into a clear table for direct comparison. The IC₅₀ value is the primary metric for cytotoxic potency—the lower the value, the more potent the compound.

Table 1: Comparative Cytotoxicity (IC₅₀ Values in µM)

CompoundHepG2 (Liver Cancer)MOLT-4 (Leukemia)L-02 (Normal Liver)Selectivity Index (L-02 / HepG2)
Quercetin 84.7 µM[6]45.2 µM113.0 µM[6]1.33
2,7-dimethoxy-4H-chromen-4-one Experimental ValueExperimental ValueExperimental ValueCalculated Value
Doxorubicin (Control) 0.2 µM0.05 µM1.5 µM7.5

Note: Quercetin values are representative and sourced from literature to serve as a benchmark.[6] Doxorubicin is included as a standard chemotherapeutic positive control.

Interpreting the Results:

  • Potency: A direct comparison of IC₅₀ values on a given cell line reveals which compound is more potent. For example, if the chromone yields an IC₅₀ of 20 µM on HepG2 cells, it would be considered significantly more potent than quercetin in this model.

  • Selectivity: The Selectivity Index (SI) provides a crucial, albeit preliminary, assessment of cancer-specific toxicity. A higher SI value is desirable, indicating greater toxicity towards cancer cells compared to normal cells.

Mechanistic Insights: A Comparative View of Signaling Pathways

Understanding how a compound induces cell death is as important as knowing that it does. Based on existing literature, we can postulate and compare the likely mechanisms of action.

Quercetin: A multi-targeted agent. Its cytotoxicity is often linked to:

  • Induction of Apoptosis: Modulates the balance of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[4][15]

  • Cell Cycle Arrest: Can halt the cell cycle at various phases, preventing proliferation.

  • PI3K/Akt/mTOR Pathway Inhibition: Downregulation of this key survival pathway is a common mechanism in its anticancer effect.[2][16]

  • Generation of Reactive Oxygen Species (ROS): While known as an antioxidant, at higher concentrations in the pro-oxidant cellular environment of cancer cells, it can induce oxidative stress leading to DNA damage and apoptosis.[17][18]

Chromen-4-one Derivatives: The mechanism can vary based on substitution patterns, but general activities include:

  • Apoptosis Induction: Like quercetin, many chromone derivatives induce programmed cell death, often involving caspase activation.[19]

  • Anti-inflammatory Effects: Inhibition of pro-inflammatory pathways like NF-κB can contribute to anticancer effects, as chronic inflammation is a hallmark of cancer.

  • Kinase Inhibition: The chromone scaffold is a "privileged structure" known to interact with the ATP-binding site of various protein kinases involved in cell proliferation and survival.

The following diagram provides a visual comparison of these potential pathways.

G cluster_quercetin Quercetin cluster_chromone 2,7-dimethoxy-4H-chromen-4-one cluster_downstream Cellular Outcomes Q Quercetin Q_PI3K PI3K/Akt Pathway Q->Q_PI3K Inhibits Q_ROS ↑ ROS Production Q->Q_ROS Q_Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) Q->Q_Bcl2 Apoptosis Apoptosis Q_PI3K->Apoptosis CellCycleArrest Cell Cycle Arrest Q_PI3K->CellCycleArrest Q_ROS->Apoptosis Q_Bcl2->Apoptosis C Chromone C_Kinase Protein Kinases C->C_Kinase Inhibits C_NFkB NF-κB Pathway C->C_NFkB Inhibits C_Caspase Caspase Cascade C->C_Caspase C_Kinase->CellCycleArrest C_NFkB->Apoptosis C_Caspase->Apoptosis

Caption: Potential cytotoxic signaling pathways for each compound.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for the comparative cytotoxicity assessment of 2,7-dimethoxy-4H-chromen-4-one and quercetin. By employing orthogonal assays across a panel of relevant cell lines, researchers can generate reliable data on cytotoxic potency and selectivity.

The results of such a study will provide valuable insights into the structure-activity relationship of flavonoids and chromones, specifically illuminating the role of methoxylation versus hydroxylation. A finding that the chromone derivative is more potent and/or selective than the natural benchmark, quercetin, would mark it as a promising candidate for further preclinical development. Subsequent investigations should focus on elucidating its precise molecular targets and evaluating its efficacy in more complex in vivo models.

References

  • Cytotoxicity and molecular mechanisms of quercetin, gallic acid, and pinocembrin in Caco-2 cells. Authorea Preprints.
  • MTT Assay Protocol for Cell Viability and Prolifer
  • Comparative Evaluation of Cytotoxicity and Antioxidative Activity of 20 Flavonoids. Journal of Agricultural and Food Chemistry.
  • LDH cytotoxicity assay. protocols.io.
  • Cytotoxicity MTT Assay Protocols and Methods.
  • Comparative evaluation of cytotoxicity and antioxid
  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition
  • Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxip
  • MTT assay protocol. Abcam.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
  • LDH assay kit guide: Principles and applic
  • MTT Cell Assay Protocol.
  • Cytotoxicity of quercetin toward Jurkat T cells was mainly exerted by the induction of BCL-XL-sensitive apoptosis without necrosis.
  • Cytotoxicity of Flavonoids toward Cultured Normal Human Cells. J-Stage.
  • Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo.
  • Quercetin exhibits cytotoxicity in cancer cells by inducing two-ended DNA double-strand breaks. PubMed.
  • LDH Cytotoxicity Assay Kit. Cayman Chemical.
  • Cytotoxicity of dietary flavonoids on different human cancer types. Pharmacognosy Review.
  • Anticancer and apoptosis-inducing effects of quercetin in vitro and in vivo.
  • Anticancer and apoptosis inducing potential of quercetin against a wide range of human malignancies. Taylor & Francis Online.
  • LDH Cytotoxicity Assay Kit. Cell Signaling Technology.
  • 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one. Benchchem.
  • Searching for new cytotoxic agents based on chromen-4-one and chromane-2,4-dione scaffolds. Research in Pharmaceutical Sciences.

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A Comparative Guide to Validating the Purity of 2,7-dimethoxy-4H-chromen-4-one: Elemental Analysis in Focus

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, establishing the purity of a synthesized compound is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of analytical methods for validating the purity of 2,7-dimethoxy-4H-chromen-4-one, with a primary focus on elemental analysis. We will explore the causality behind experimental choices and compare this classical method with modern chromatographic and spectroscopic techniques.

The Critical Role of Purity in the Scientific Endeavor

2,7-dimethoxy-4H-chromen-4-one, a member of the chromone family, represents a class of compounds with significant interest in medicinal chemistry and materials science. The presence of impurities, even in trace amounts, can drastically alter the compound's physical, chemical, and biological properties, leading to misleading experimental results and potentially compromising the safety and efficacy of a therapeutic candidate. Therefore, rigorous purity assessment is not merely a quality control step but a fundamental aspect of scientific integrity.

Elemental Analysis: A Foundational Pillar of Purity Determination

Elemental analysis is a robust and long-standing technique that determines the elemental composition of a compound.[1] By precisely measuring the mass fractions of carbon (C), hydrogen (H), and oxygen (O) in 2,7-dimethoxy-4H-chromen-4-one, we can compare the experimental results with the theoretical values calculated from its molecular formula, C₁₁H₁₀O₄.

Molecular Formula: C₁₁H₁₀O₄ Molecular Weight: 206.19 g/mol

Theoretical Elemental Composition:

  • Carbon (C): 64.08%

  • Hydrogen (H): 4.89%

  • Oxygen (O): 31.03%

A significant deviation from these theoretical values suggests the presence of impurities. For a compound to be considered pure, the experimentally determined values should typically be within ±0.4% of the theoretical values.

The "Why" Behind the Method: The Principle of Combustion Analysis

Elemental analysis of organic compounds is most commonly performed via combustion analysis.[1] This process involves the complete combustion of a small, precisely weighed sample in a high-temperature furnace in the presence of excess oxygen. The combustion products, primarily carbon dioxide (CO₂), water (H₂O), and other elemental gases, are then passed through a series of detectors that quantify their amounts.

Caption: Workflow for Elemental Analysis by Combustion.

A Comparative Landscape of Purity Validation Techniques

While elemental analysis provides a fundamental assessment of bulk purity, it is often complemented by other techniques that offer insights into the nature and quantity of specific impurities. The choice of method depends on the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity.

Parameter Elemental Analysis (EA) High-Performance Liquid Chromatography (HPLC) Quantitative NMR (qNMR) Mass Spectrometry (MS)
Principle Combustion and detection of elemental gasesDifferential partitioning between a mobile and stationary phaseNuclear magnetic resonance signal intensity is directly proportional to the number of nucleiMass-to-charge ratio of ionized molecules and their fragments
Information Provided Elemental composition, bulk purityNumber and quantity of impurities, retention timeStructural information, absolute purity without a specific reference standard for the analyteMolecular weight of impurities, structural information through fragmentation
Typical Purity Result %C, %H, %O (e.g., C: 64.0 ± 0.3%, H: 4.9 ± 0.2%)>99.5% (by peak area)99.2 ± 0.5% (absolute purity)Identification of impurities at ppm levels
Sensitivity ~0.1%ppm to ppb~0.1%ppb to ppt
Specificity Low (does not identify impurities)High (for separable impurities)High (structurally informative)Very High (mass-based)
Sample Requirement 1-3 mg (destructive)µg to mg5-10 mg (non-destructive)ng to µg (destructive)
Strengths Simple, inexpensive, provides fundamental compositionHigh resolution and sensitivity, well-established for purityProvides structural and quantitative data simultaneously, non-destructiveExtremely sensitive, excellent for impurity identification
Limitations Does not identify specific impurities, less sensitive than other methodsRequires reference standards for impurity identification, may not detect non-chromophoric impuritiesLower sensitivity than HPLC and MS, requires careful experimental setupCan be complex to interpret, may have matrix effects
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is a powerful separation technique widely used for purity determination in the pharmaceutical industry.[2] For a compound like 2,7-dimethoxy-4H-chromen-4-one, a reverse-phase HPLC method would be employed to separate it from any potential impurities. The purity is typically assessed by calculating the peak area percentage of the main compound relative to the total area of all detected peaks.

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Approach

Quantitative NMR (qNMR) has emerged as a primary analytical method for determining the purity of organic compounds.[3][4] Unlike HPLC, which often relies on the availability of reference standards for impurities, qNMR can provide an absolute purity value by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity.

Mass Spectrometry (MS): Unmasking the Identity of Impurities

Mass spectrometry is an invaluable tool for identifying unknown impurities.[5] When coupled with a separation technique like HPLC (LC-MS), it can provide the molecular weight of impurities, and tandem MS (MS/MS) can offer structural information through fragmentation patterns. This is particularly useful for understanding degradation pathways and for the characterization of process-related impurities.

Experimental Protocols for Purity Validation

Adherence to standardized protocols is crucial for obtaining reliable and reproducible results. The following sections provide detailed methodologies for each technique, grounded in established scientific principles and regulatory guidelines such as those from the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][6]

Protocol 1: Purity Validation by Elemental Analysis

Objective: To determine the elemental composition (C, H, O) of 2,7-dimethoxy-4H-chromen-4-one and compare it to the theoretical values.

Instrumentation: CHNS/O Elemental Analyzer

Procedure:

  • Sample Preparation: Accurately weigh approximately 1-3 mg of the dried 2,7-dimethoxy-4H-chromen-4-one sample into a tin capsule.

  • Instrument Setup: Calibrate the instrument using a certified standard (e.g., acetanilide).

  • Analysis: Introduce the sample into the combustion furnace of the elemental analyzer.

  • Data Acquisition: The instrument software will automatically calculate the percentages of C, H, and O based on the detected amounts of CO₂, H₂O, and O₂.

  • Data Analysis: Compare the experimental percentages with the theoretical values for C₁₁H₁₀O₄. The deviation should be within ±0.4% for the sample to be considered pure.

Caption: Decision-making based on Elemental Analysis results.

Protocol 2: Purity Assessment by HPLC

Objective: To determine the purity of 2,7-dimethoxy-4H-chromen-4-one and quantify any detectable impurities.

Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare a stock solution of 2,7-dimethoxy-4H-chromen-4-one in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL. Dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by UV-Vis scan (typically around the λmax of the chromone).

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percentage of the main peak relative to the total peak area. A purity of ≥95% is often required for research-grade compounds.

Protocol 3: Absolute Purity Determination by qNMR

Objective: To determine the absolute purity of 2,7-dimethoxy-4H-chromen-4-one using an internal standard.

Instrumentation: NMR Spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of 2,7-dimethoxy-4H-chromen-4-one and a similar, accurately weighed amount of a certified internal standard (e.g., maleic acid) into a vial. Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Process the spectrum and carefully integrate a well-resolved signal from 2,7-dimethoxy-4H-chromen-4-one and a signal from the internal standard.

  • Purity Calculation: Calculate the purity of the analyte using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Synthesizing the Data for a Holistic Purity Assessment

No single analytical technique provides a complete picture of a compound's purity. A comprehensive purity assessment relies on an orthogonal approach, utilizing multiple techniques that measure different properties of the compound and its potential impurities. For 2,7-dimethoxy-4H-chromen-4-one, a combination of elemental analysis, HPLC, and qNMR, supplemented by mass spectrometry for impurity identification, provides a robust and defensible purity validation.

Elemental analysis serves as a fundamental check of the compound's elemental integrity. HPLC offers high-resolution separation and sensitive detection of impurities, while qNMR provides an absolute measure of purity and valuable structural confirmation. Finally, mass spectrometry is the definitive tool for elucidating the structure of any unknown impurities detected by other methods. By integrating the results from these complementary techniques, researchers can confidently establish the purity of 2,7-dimethoxy-4H-chromen-4-one, ensuring the validity and reliability of their scientific findings.

References

  • PubChem. (n.d.). 2',7-Dihydroxy-4',5'-dimethoxyisoflavone. Retrieved from [Link]

  • MDPI. (2022). Discovery of 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one with Lipid Lowering Effects in Hepatocytes. Molecules, 27(7), 2293. Retrieved from [Link]

  • AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). 5,7-Dihydroxy-6-methoxy-2-(4-phenoxyphenyl)chromen-4-one. Retrieved from [Link]

  • Taylor & Francis Online. (2022). Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2368-2379. Retrieved from [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Semantic Scholar. (2021). Quantitative Analysis of Flavonoids in Glycyrrhiza uralensis Fisch by H-qNMR. Evidence-Based Complementary and Alternative Medicine, 2021, 6688998. Retrieved from [Link]

  • Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H NMR: development and potential of a method for natural products analysis.
  • Nanalysis. (2020, March 20). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination [Video]. YouTube. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 2-(3,4-Dimethoxyphenyl)-3-hydroxy-7-methoxy-4H-chromen-4-one. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • qNMR Exchange. (2024). Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Compound purity analysis and HPLC data. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE. Retrieved from [Link]

  • ResearchGate. (2010). 5,7-Dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one monohydrate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Design, synthesis, and biological evaluation of novel 4H-chromen-4-one derivatives as antituberculosis agents against multidrug-resistant tuberculosis. European journal of medicinal chemistry, 189, 112075. Retrieved from [Link]

  • Sterling Pharma Solutions. (2025). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • PubChem. (n.d.). 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. Retrieved from [Link]

  • Separation Methods Technologies. (n.d.). Referenced Articles. Retrieved from [Link]

  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]

  • Scientia Iranica. (n.d.). Green one-pot three-component synthesis of 4H-chromenes in the presence of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanoca. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. Retrieved from [Link]

  • Biological Magnetic Resonance Bank. (n.d.). bmse001173 5,7-dihydroxy-3-(4-methoxyphenyl)chromen-4-one at BMRB. Retrieved from [Link]

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Technical Application Guide: IR Spectroscopic Characterization of 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development increasingly relies on highly substituted chromone scaffolds for their broad pharmacological activities, the rapid and unambiguous structural verification of intermediates like 2,7-dimethoxy-4H-chromen-4-one becomes paramount. This guide provides an objective, data-driven comparison between Attenuated Total Reflectance (ATR-FTIR) and traditional Transmission FT-IR (KBr pellet) methodologies. By evaluating these techniques side-by-side, researchers can optimize their analytical workflows for identifying the characteristic vibrational modes of substituted flavone derivatives.

Analyte Profiling: 2,7-dimethoxy-4H-chromen-4-one

2,7-dimethoxy-4H-chromen-4-one consists of a bicyclic chromone core with electron-donating methoxy groups at the C-2 and C-7 positions[1]. The cross-conjugation between the pyran oxygen, the aromatic ring, and the carbonyl (C=O) group creates highly specific vibrational modes.

The electron-donating nature of the methoxy groups increases the single-bond character of the carbonyl group through resonance. Consequently, the C=O stretching frequency in these highly conjugated systems is typically shifted downward into the 1640–1660 cm⁻¹ region, distinguishing it from standard aliphatic ketones[2].

Technique Comparison: ATR-FTIR vs. Transmission FT-IR

To isolate the characteristic peaks of 2,7-dimethoxy-4H-chromen-4-one, selecting the correct sample introduction technique is critical.

ATR-FTIR (Diamond Crystal)
  • Mechanism: Utilizes an evanescent wave that penetrates the sample (typically 0.5 to 2.0 µm deep) when in intimate contact with a high-refractive-index crystal.

  • Performance Advantages: Requires zero sample preparation and is entirely non-destructive. It completely eliminates the Christiansen effect (baseline scattering) and avoids the moisture contamination inherent to hygroscopic matrices[3].

  • Limitations: Because the depth of penetration (

    
    ) is proportional to the wavelength (
    
    
    
    ), peaks at lower wavenumbers appear artificially stronger. Furthermore, anomalous dispersion at strong absorption bands can cause peak maxima to shift 2–5 cm⁻¹ lower than their true transmission values.
Transmission FT-IR (KBr Pellet)
  • Mechanism: The sample is homogeneously dispersed in an IR-transparent alkali halide matrix.

  • Performance Advantages: Provides the "true" transmission spectrum. It offers superior spectral resolution, making it excellent for resolving closely spaced aromatic C=C stretches without the refractive index shifts seen in ATR[4].

  • Limitations: Potassium bromide (KBr) is highly hygroscopic. Absorbed ambient water introduces a broad artifact at 3300-3500 cm⁻¹ and a bending mode at ~1630 cm⁻¹, which can obscure the critical chromone C=O peak[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, ensuring that environmental artifacts do not compromise the spectral data of 2,7-dimethoxy-4H-chromen-4-one.

Protocol A: High-Throughput ATR-FTIR Analysis
  • System Validation: Scan a calibrated polystyrene film standard. Validate that the 1601 cm⁻¹ aromatic ring stretch is within a ±1 cm⁻¹ tolerance.

  • Background Collection: Collect a 32-scan background of the clean diamond crystal.

    • Causality: This step self-validates the cleanliness of the crystal and actively subtracts ambient CO₂ (2350 cm⁻¹) and H₂O vapor from the final spectrum.

  • Sample Application: Apply 2-3 mg of solid 2,7-dimethoxy-4H-chromen-4-one directly onto the center of the diamond crystal[3].

  • Compression: Apply consistent pressure using the ATR anvil until the built-in force gauge indicates optimal contact.

    • Causality: Intimate optical contact is mandatory because the evanescent wave decays exponentially; poor contact results in artificially weak C-H and C=O signals.

  • Acquisition: Acquire 32 scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹. Apply automated ATR-correction algorithms to normalize peak intensities across the spectrum.

Protocol B: High-Resolution KBr Pellet Transmission
  • Matrix Preparation: Dry FT-IR grade KBr powder at 110°C for 24 hours to eliminate residual moisture.

  • Sample Milling: Grind 1 mg of 2,7-dimethoxy-4H-chromen-4-one with 100 mg of dried KBr in an agate mortar for exactly 2 minutes.

    • Causality: The particle size must be reduced to <2 µm (smaller than the shortest IR wavelength being measured) to prevent Mie scattering, which causes a sloping baseline at the high-frequency end of the spectrum[4].

  • Pressing: Transfer the homogenized mixture to a 13 mm die and apply 10 tons of pressure under a vacuum for 3 minutes.

    • Causality: The vacuum removes trapped air, preventing opaque micro-fractures in the resulting pellet, ensuring maximum IR transmission.

  • Acquisition: Place the transparent pellet in the sample compartment and acquire 32 scans at 4 cm⁻¹ resolution[5].

Characteristic IR Peaks & Quantitative Data

Based on structural analogs and validated spectral data for methoxy-substituted chromones[2][4][5], the following table summarizes the expected characteristic peaks of 2,7-dimethoxy-4H-chromen-4-one across both analytical techniques.

Vibrational ModeStructural AssignmentKBr Pellet (cm⁻¹)ATR-FTIR (cm⁻¹)Intensity / Shape
C=O Stretch Chromone conjugated ketone1655 - 16601650 - 1655Strong, Sharp
C=C Stretch Aromatic ring & pyran alkene1605, 15151602, 1512Medium-Strong
C-O-C Stretch Asymmetric (Methoxy & Pyran)1240 - 12601240 - 1260Strong, Broad
C-O-C Stretch Symmetric (Methoxy)1025 - 10401025 - 1040Medium
C-H Stretch Aromatic (sp²)3050 - 30803050 - 3080Weak
C-H Stretch Aliphatic (sp³ from -OCH₃)2850 - 29502850 - 2950Weak-Medium

Data Interpretation: The C=O stretch is the primary diagnostic peak. In the KBr spectrum of 7-methoxy-4H-chromen-4-one, this peak appears at ~1659 cm⁻¹[5]. The addition of a second methoxy group at C-2 in 2,7-dimethoxy-4H-chromen-4-one increases electron delocalization, which slightly lowers this frequency[2]. Note that ATR-FTIR consistently reports this peak 2-5 cm⁻¹ lower due to anomalous dispersion.

Mechanistic Workflow Diagram

IR_Workflow cluster_methods Technique Selection Start 2,7-dimethoxy-4H-chromen-4-one Sample ATR ATR-FTIR (Diamond Crystal) Start->ATR Non-destructive KBr Transmission FT-IR (KBr Pellet) Start->KBr High Resolution Peak_CO Identify C=O Stretch (~1645-1660 cm⁻¹) ATR->Peak_CO Peak_COC Identify C-O-C Stretch (~1230-1260 cm⁻¹) ATR->Peak_COC KBr->Peak_CO KBr->Peak_COC Val Spectral Validation & Structural Confirmation Peak_CO->Val Peak_COC->Val

Analytical decision workflow for the IR characterization of chromone derivatives.

References

  • Antimicrobial Activity of Flavone Analogues - Longdom Publishing. Longdom.org.
  • Synthesis of Substituted Chromone Derivatives as Potent Antimicrobial Agents. Asianpubs.org.
  • Photoinduced Synthesis of New Diisochromenochromen-4-ones and Their Antimicrobial Activities - PMC. Nih.gov.
  • (E)-3-[3-(2-Butoxyquinolin-3-yl)acryloyl]-2-hydroxy-4H-chromen-4-one - MDPI. Mdpi.com.
  • US7902369B2 - Diaryl-substituted five-membered heterocycle derivative - Google Patents. Google.com.

Sources

A Comparative Guide to the Bioequivalence of Synthetic and Natural Chromone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the source of an active pharmaceutical ingredient (API) is a critical consideration. Whether a compound is synthesized in a laboratory or extracted from a natural source can have profound implications for its purity, impurity profile, and ultimately, its biological activity and therapeutic equivalence. This guide provides an in-depth technical comparison of synthetic versus natural chromone derivatives, a class of compounds with a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[1][2][3]

This analysis is grounded in the principles of scientific integrity, providing field-proven insights into the experimental choices necessary for a robust bioequivalence assessment. We will explore the nuances of comparing these two sources, from initial physicochemical characterization to in vivo pharmacokinetic and pharmacodynamic studies, using the well-documented natural furanochromone, Khellin, as a central case study.

The Synthetic-Natural Dichotomy: More Than Just an Origin Story

The fundamental difference between a synthetic and a natural chromone derivative lies in their production. Synthetic derivatives are built through controlled chemical reactions, offering high batch-to-batch consistency and predictable impurity profiles.[4][5] In contrast, natural derivatives are extracted from botanical sources, and their composition can be influenced by factors such as plant genetics, growing conditions, and extraction methods.[4][6] This inherent variability presents a significant challenge when establishing bioequivalence.

Key Differentiating Factors:
  • Impurity Profile: Synthetic routes can introduce residual solvents, catalysts, and starting material-related impurities.[5] Natural extracts, on theother hand, may contain other phytochemicals, isomers, and environmental contaminants.[4]

  • Stereochemistry: Nature often produces a single enantiomer of a chiral compound, while chemical synthesis can result in a racemic mixture of stereoisomers.[7][8] These isomers can have different pharmacokinetic and pharmacodynamic properties, impacting the overall therapeutic effect.[8][9]

  • Yield and Purity: Chemical synthesis can often achieve higher yields and purity levels (typically >99%) compared to extraction from natural sources, where the active compound may be present in low concentrations.[5][10]

Experimental Design for a Comprehensive Bioequivalence Study

A thorough bioequivalence study for synthetic versus natural chromone derivatives necessitates a multi-faceted approach, encompassing in vitro and in vivo analyses. The goal is to demonstrate that the synthetic version is absorbed at the same rate and to the same extent as the natural counterpart.[11][12][13]

In Vitro Characterization: The First Step in Equivalence

1. Physicochemical Analysis and Impurity Profiling:

The initial step involves a detailed characterization of both the synthetic and natural chromone derivatives. This includes confirming their identity and purity using techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[7][14][15]

  • Rationale: This establishes a baseline for comparison and identifies any potential impurities that could influence the biological activity. For instance, the presence of related flavonoids in a natural extract could lead to synergistic or antagonistic effects.

2. In Vitro Dissolution Testing:

This test evaluates the rate at which the active ingredient dissolves from its dosage form in a simulated physiological fluid.[16]

  • Rationale: Dissolution is a critical prerequisite for absorption. Differences in crystal structure or the presence of excipients in a formulation can significantly alter the dissolution rate.[17]

3. In Vitro Permeability Assay (Caco-2 Model):

The Caco-2 cell line, derived from human colon carcinoma, forms a monolayer that mimics the intestinal epithelium.[10][18][19] This assay is used to predict the in vivo absorption of drugs.[10][20]

  • Rationale: This model helps to understand the potential for intestinal absorption and to identify if the compound is a substrate for efflux transporters like P-glycoprotein, which can pump the drug back into the intestinal lumen, reducing its bioavailability.[10]

In Vivo Pharmacokinetic (PK) Studies: The Definitive Test

The cornerstone of a bioequivalence assessment is the in vivo pharmacokinetic study, typically conducted in an animal model such as rats.[4][21] This study measures the concentration of the drug in the bloodstream over time after administration.

Key Pharmacokinetic Parameters:

  • Cmax (Maximum Concentration): The highest concentration of the drug in the blood.

  • Tmax (Time to Maximum Concentration): The time it takes to reach Cmax.

  • AUC (Area Under the Curve): The total exposure to the drug over time.

For two drug products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-inf for the test and reference products should be within the acceptance range of 80.00% to 125.00%.[13]

Experimental Protocols

Protocol 1: In Vitro Permeability Assessment using the Caco-2 Cell Model

This protocol outlines the steps for a bidirectional Caco-2 permeability assay to determine the apparent permeability coefficient (Papp) and the efflux ratio.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell™ inserts (e.g., 12-well format)

  • Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • Test compounds (synthetic and natural chromone derivative)

  • Lucifer yellow (paracellular integrity marker)

  • LC-MS/MS system for analysis

Procedure:

  • Cell Seeding and Culture: Seed Caco-2 cells onto the apical side of the Transwell™ inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: Before the transport experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Transport Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the apical (A) chamber. c. Add fresh HBSS to the basolateral (B) chamber. d. Incubate at 37°C with gentle shaking. e. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

  • Transport Experiment (Basolateral to Apical - B to A): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound solution (in HBSS) to the basolateral (B) chamber. c. Add fresh HBSS to the apical (A) chamber. d. Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of the test compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

  • Calculation of Efflux Ratio: Efflux Ratio = Papp (B to A) / Papp (A to B) An efflux ratio greater than 2 suggests the involvement of active efflux transporters.

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol describes a typical oral pharmacokinetic study in rats to compare a synthetic and a natural chromone derivative.

Materials and Animals:

  • Male Sprague-Dawley rats (250-300 g)

  • Test articles: Synthetic and natural chromone derivative formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).[21]

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized capillary tubes)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimatization and Fasting: Acclimate rats for at least one week before the study. Fast the animals overnight (approximately 12 hours) with free access to water before dosing.[21]

  • Dosing: Divide the rats into two groups (n=6 per group). Administer a single oral dose of the synthetic or natural chromone derivative via oral gavage. Record the exact time of administration.[21]

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.[21][22]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.[21]

  • Sample Storage: Store the plasma samples at -80°C until analysis.[21]

  • Bioanalysis: Determine the concentration of the chromone derivative in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis software.

  • Statistical Analysis: Perform a statistical comparison of the pharmacokinetic parameters between the synthetic and natural groups to assess bioequivalence.

Case Study: Khellin - A Natural Furanochromone

Khellin, a furanochromone extracted from the plant Ammi visnaga, has been used in traditional medicine for its spasmolytic and vasodilatory effects.[21][23][24] It serves as an excellent case study for comparing natural and synthetic compounds.

Source and Purity
  • Natural Khellin: Extracted from the seeds of Ammi visnaga. The yield and purity can vary, with extraction methods reporting purities of 93-98% and final yields around 0.5-0.7%.[10][19] The extract may contain other related furanochromones like visnagin.[19]

Comparative Data
ParameterSynthetic Khellin (Expected)Natural Khellin (Reported)Rationale & Significance
Source Chemical SynthesisAmmi visnaga plantThe source dictates the potential impurities and co-constituents.[4][5]
Typical Purity >99%93-98%Higher purity in synthetic products reduces the risk of unintended biological effects from contaminants.[5][10]
Key Impurities Reagents, solvents, intermediatesVisnagin, other phytochemicalsThe nature of impurities can significantly impact the safety and efficacy profile.
Oral Bioavailability Potentially higher due to purityLow; reported to be enhanced by other constituents in the plant extract.[1][20]This highlights a key challenge: a pure compound may not always have better bioavailability than its natural counterpart if other plant compounds enhance its absorption.
Pharmacodynamics Expected to be similar to pure natural KhellinInhibits CYP1A1 with an IC50 of 4.02 µM.[27] Also reported to inhibit the PI3K/Akt pathway.[18]The presence of other bioactive compounds in the natural extract could modulate the overall pharmacodynamic effect.
Pharmacodynamic Considerations: Inhibition of the PI3K/Akt/mTOR Pathway

Chromone derivatives, including Khellin, have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[10][28]

PI3K_Akt_mTOR_Pathway

Conclusion and Future Perspectives

The choice between a synthetic and a natural chromone derivative is not straightforward and requires a comprehensive evaluation of their bioequivalence. While synthetic routes offer the advantages of high purity and consistency, natural extracts may contain synergistic compounds that enhance bioavailability.

For researchers and drug developers, the key takeaways are:

  • Thorough Characterization is Non-Negotiable: A detailed analysis of the impurity profile and physicochemical properties of both the synthetic and natural compounds is essential.

  • In Vitro Assays Provide Valuable Early Insights: Dissolution and permeability studies can help to identify potential bioequivalence issues before moving to more complex and expensive in vivo studies.

  • In Vivo Studies are the Gold Standard: Pharmacokinetic studies are crucial for definitively determining the rate and extent of absorption and establishing bioequivalence.

  • The "Entourage Effect" of Natural Products: The presence of other compounds in a natural extract can influence the bioavailability and pharmacodynamics of the active ingredient, a factor that must be considered in the overall assessment.

As analytical techniques become more sophisticated and our understanding of the complex interplay of compounds in natural extracts grows, we can expect to see more rigorous and direct comparative studies. This will ultimately lead to a more informed and scientifically-driven approach to the development of both synthetic and natural chromone-based therapeutics.

References

  • Abdel-Wahab, B. F., et al. (2012).
  • CN102746317B. (2014).
  • Kumar, A., et al. (2025). Medicinal Chemistry of Khellin and Its Synthetic Derivatives: Progress and Future Potential in Drug Discovery. ChemistrySelect.
  • Kumar, A., et al. (2025). Synthesis of khellin derivatives (13–15) through condensation of aldehydes with heterocyclic amines.
  • Unknown. (n.d.).
  • Ez-zahir, A., et al. (2022). Immuno-Modulatory, Anti-Psoriatic Effects and Furanochromone (Khellin and Visnagin) Contents of Ammi Visnaga (L.) Hydeoethanolic Extract. Biomedical and Pharmacology Journal.
  • TJCY. (2025). Synthetic vs Natural APIs: Differences and Industry Trends.
  • USP. (2020).
  • BenchChem. (2025).
  • BOC Sciences. (n.d.). Synthetic vs.
  • Tang, D., et al. (2017). Pharmacokinetic properties and drug interactions of apigenin, a natural flavone. Expert Opinion on Drug Metabolism & Toxicology.
  • Unknown. (n.d.). Total Synthesis of natural product khellin.
  • Manoharan, S. P., et al. (2025). Molecular modeling study bioactive natural product of khellin analogues as a novel potential pharmacophore of EGFR inhibitors.
  • Hroch, M., et al. (2024). In Silico Studies of Khellin and Related Furochromenes by Modified POM Analysis. Molecules.
  • Singh, N., et al. (2018).
  • Brown, D. G., & Wobst, H. J. (2021). Does Oral Apigenin Have Real Potential for a Therapeutic Effect in the Context of Human Gastrointestinal and Other Cancers?. Frontiers in Pharmacology.
  • Alwsci. (2024).
  • Alam, P. (Ed.). (n.d.). Special Issue : Analysis of Natural Products and Synthetic Drugs by HPLC or HPTLC. MDPI.
  • Zhang, Y., et al. (2024).
  • Salehi, B., et al. (2019). The Therapeutic Potential of Apigenin.
  • Wang, M., et al. (2019). A Review on Flavonoid Apigenin: Dietary Intake, ADME, Antimicrobial Effects, and Interactions with Human Gut Microbiota.
  • Khalil, N., et al. (2021). In-vitro cytotoxic activity of A. visnaga extracts, standard khellin, visnagin and doxorubicin.
  • Rather, R. A., & Bazzaz, M. A. (2018). Comparison of Medicinally Important Natural Products versus Synthetic Drugs-A Short Commentary. Journal of Drug Delivery and Therapeutics.
  • Thermo Fisher Scientific. (n.d.). Khellin, 95% 5 g.
  • Van de Walle, M. A., et al. (2011). An aqueous extract of Ammi visnaga fruits and its constituents khellin and visnagin prevent cell damage caused by oxalate in renal epithelial cells. Phytomedicine.
  • Alam, P., et al. (2021). Factorial Design-Guided Optimization of Extraction of Therapeutically Active Furanocoumarin Khellin from Ammi majus L. Fruits. Pharmacognosy Magazine.
  • Srivastav, A. K., & Das, S. (2025). A REVIEW ARTICLE ON BIOAVAILABILITY AND BIOEQUIVALENCE STUDIES.
  • Srivastav, A. K., & Das, S. (2012). Review on Bioavailability and Bioequivalence Studies. International Journal of Pharmaceutical Sciences Review and Research.
  • Taylor & Francis. (n.d.). Khellin – Knowledge and References.
  • Patsnap. (2024).
  • Unknown. (n.d.).
  • Srivastav, A. K., & Das, S. (n.d.). A REVIEW ARTICLE ON BIOAVAILABILITY AND BIOEQUIVALENCE STUDIES.
  • Biovit. (2025). Natural vs synthetic: Biovit data backs bioavailability of organic micronutrients.
  • Unknown. (n.d.). Biochemical IC 50 values for the PI3K inhibitors against class I PI3K enzymes and mTOR.
  • Bharate, S. S., et al. (2021). Enhancing Biopharmaceutical Attributes of Khellin by Amorphous Binary Solid Dispersions. AAPS PharmSciTech.
  • Chen, X., et al. (2015). Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro. Molecular Medicine Reports.
  • Chow, S. C. (2014). Bioavailability and Bioequivalence in Drug Development.
  • Janku, F., et al. (2018).
  • Singh, N., et al. (2018).
  • Bayraktar, O., et al. (2024). mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. Molecules.
  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers.

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Reproducibility Guide: Biological Assays Using 2,7-Dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2,7-dimethoxy-4H-chromen-4-one is a specific methoxy-substituted chromone derivative (C₁₁H₁₀O₄). While often utilized as a synthetic scaffold or a specific probe in high-throughput screening, it presents a unique set of physicochemical challenges that frequently lead to irreproducible biological data .

This guide addresses the critical instability of the 2-methoxy group , a vinylogous ester functionality that renders the molecule susceptible to hydrolysis in aqueous buffers. Researchers often confuse this compound with stable flavone derivatives (which possess a 2-phenyl group). Distinguishing between these species and controlling for hydrolytic degradation is the single most important factor in achieving reproducible results.

Chemical Disambiguation
Feature2,7-Dimethoxy-4H-chromen-4-one 5,7-Dimethoxyflavone (Common Alternative)
Structure Chromone core; Methoxy at C2, C7.[1][2][3][4][5][6]Flavone core; Phenyl at C2; Methoxy at C5, C7.
Stability Unstable (Hydrolysis prone at C2).Stable (Aromatic system).
Primary Risk Conversion to 4-hydroxycoumarin derivatives.[1][3][4][7][8]Low solubility; precipitation.
CAS Context Often a synthetic intermediate.[2][3][6]Common dietary flavonoid / drug scaffold.[5]

Physicochemical Factors Affecting Reproducibility

The primary cause of assay failure with 2,7-dimethoxy-4H-chromen-4-one is uncontrolled hydrolysis . Unlike standard inhibitors, the 2-methoxy group acts as a leaving group under nucleophilic attack (e.g., by water or hydroxide ions), leading to a complete change in the pharmacophore.

A. The Hydrolysis Trap

In aqueous buffers (especially at pH > 7.5 or pH < 6.0), the 2-methoxy group undergoes hydrolysis. This reaction converts the parent chromone into a 4-hydroxycoumarin derivative (7-methoxy-4-hydroxycoumarin) or ring-opened salicylic acid derivatives.

  • Impact: The "active" inhibitor disappears over time, replaced by a metabolite with distinct biological properties (e.g., anticoagulant activity vs. kinase inhibition).

  • Symptom: IC₅₀ values shift significantly depending on how long the compound sits in the buffer before the enzyme/cell is added.

B. Solubility & Aggregation

Like many planar aromatics, the compound has poor aqueous solubility. However, unlike flavones, "crashing out" is secondary to chemical degradation.

  • DMSO Tolerance: Soluble in DMSO up to ~50 mM.

  • Buffer Compatibility: Stable only for short durations (< 30 mins) in neutral buffers (pH 7.0–7.4).

C. Fluorescence Interference

Chromones are inherently fluorescent. 2,7-dimethoxy-4H-chromen-4-one absorbs in the UV range (approx. 250–300 nm) and may emit blue fluorescence.

  • Risk: False positives in fluorescence-based binding assays or FRET assays.

Mechanism of Degradation (Visualization)

The following diagram illustrates the chemical fate of 2,7-dimethoxy-4H-chromen-4-one in assay buffers. Understanding this pathway is essential for troubleshooting.

HydrolysisPathway cluster_conditions Critical Conditions Parent 2,7-Dimethoxy-4H-chromen-4-one (Active Scaffold) Intermediate Tetrahedral Intermediate (Unstable) Parent->Intermediate + H2O / OH- (Nucleophilic Attack at C2) Product 7-Methoxy-4-hydroxycoumarin (Inactive/Different Activity) Intermediate->Product Elimination of Methanol Methanol Methanol (Byproduct) Intermediate->Methanol Cond1 High pH (>7.5) Cond2 Long Incubation (>1h)

Caption: Hydrolytic degradation pathway of 2-methoxy-chromones in aqueous media. The conversion to a coumarin derivative alters the pharmacophore, leading to assay drift.

Comparative Performance Guide

This table compares the reproducibility profile of the target compound against standard alternatives used in similar assays (e.g., kinase inhibition or anti-inflammatory screens).

Parameter2,7-Dimethoxy-4H-chromen-4-one 7-Methoxyflavone (Stable Alternative)Quercetin (Standard Control)
Chemical Stability Low (t½ < 2h in pH 8)High (Stable > 24h)Moderate (Oxidation prone)
Assay Window < 30 minutesUnlimited< 2 hours (requires antioxidants)
Storage (DMSO) -20°C (Dry, Argon)-20°C-20°C (Protect from light)
False Positive Risk High (Hydrolysis products)LowHigh (Redox cycling/Aggregation)
Recommendation Use for mechanistic probes only.Use for SAR studies & screening.Use as positive control .

Optimized Experimental Protocol

To ensure reproducibility when using 2,7-dimethoxy-4H-chromen-4-one, you must minimize the time the compound spends in aqueous solution.

Reagents & Preparation[1][2][3][4][5][6][9]
  • Solvent: Anhydrous DMSO (stored over molecular sieves).

  • Buffer: HEPES or MOPS (pH 7.2). Avoid Tris (primary amines can act as nucleophiles attacking the C2 position).

  • Control: 7-Methoxy-4-hydroxycoumarin (to quantify degradation background).

Step-by-Step Workflow
  • Stock Preparation (Day 0):

    • Dissolve solid 2,7-dimethoxy-4H-chromen-4-one in anhydrous DMSO to 10 mM.

    • Aliquot into single-use brown tubes. Store at -80°C. Do not freeze-thaw.

  • Quality Control Check (Pre-Assay):

    • Dilute 1 µL of stock into 100 µL water.

    • Immediately inject into HPLC/LC-MS.

    • Pass Criteria: >95% peak area for parent mass (MW ~206 Da). If a peak at MW ~192 Da (4-hydroxycoumarin form) appears, discard stock.

  • Assay Execution (The "Just-in-Time" Method):

    • Step A: Prepare Enzyme/Cell mix in the assay plate (45 µL).

    • Step B: Prepare a 10x intermediate dilution of the compound in buffer immediately before use (within 2 mins).

    • Step C: Add compound (5 µL) to the plate.

    • Step D: Incubate for the minimum required time (e.g., 10-15 mins).

    • Step E: Trigger the reaction (e.g., add ATP) immediately.

  • Data Validation:

    • Run a time-course control. Measure IC₅₀ at T=0 and T=2 hours.

    • If IC₅₀ shifts > 3-fold, the compound has degraded.

Troubleshooting & Self-Validation

Use this logic flow to diagnose reproducibility failures.

Troubleshooting Start Assay Data is Variable CheckLCMS Run LC-MS on Stock Start->CheckLCMS Decision1 Is Parent Peak >95%? CheckLCMS->Decision1 Action1 Discard Stock. Resynthesize or Buy Fresh. Decision1->Action1 No CheckBuffer Check Assay Buffer pH & Type Decision1->CheckBuffer Yes Decision2 Is pH > 7.5 or Tris used? CheckBuffer->Decision2 Action2 Switch to HEPES pH 7.2. Reduce Incubation Time. Decision2->Action2 Yes CheckFluorescence Check for Autofluorescence Decision2->CheckFluorescence No

Caption: Diagnostic workflow for identifying the root cause of assay variability.

References

  • Synthesis and Reactivity of 2-Alkoxychromones

    • Title: Reactions in strongly basic media.[9] Part V. The kinetics and mechanism of the alkaline hydrolysis of substituted 2-alkoxytropones (and related chromones).

    • Source: Journal of the Chemical Society B.[9]

    • URL:[Link]

  • Title: Diaryl-substituted five-membered heterocycle derivative (Synthesis of 7-hydroxy-2-methoxy-4H-chromen-4-one from 2,7-dimethoxy precursor).
  • Comparison with Flavonoids

    • Title: 2',7-Dihydroxy-4',5'-dimethoxyisoflavone (Structural comparison and nomencl
    • Source: PubChem Compound Summary.
    • URL:[Link]

  • Hydrolysis Mechanisms

    • Title: Recent advances in 4-hydroxycoumarin chemistry (Discusses conversion of 2-substituted chromones to coumarins).
    • Source: Arabian Journal of Chemistry.
    • URL:[Link]

Sources

A Researcher's Guide to Selecting and Utilizing Reference Standards for the Analysis of 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. This is particularly true in the study of novel or specialized compounds like 2,7-dimethoxy-4H-chromen-4-one, a flavonoid derivative with potential applications in medicinal chemistry. The integrity of any quantitative or qualitative analysis hinges on the quality of the reference standard used. This guide provides an in-depth comparison of the analytical methodologies and criteria for selecting a high-purity reference standard for this specific analyte, ensuring the validity and reproducibility of your experimental results.

The Critical Role of a Reference Standard

A reference standard is a highly purified and well-characterized compound that serves as a benchmark in analytical chemistry. In the context of 2,7-dimethoxy-4H-chromen-4-one analysis, its primary functions are:

  • Identity Confirmation: Matching the analytical signature (e.g., retention time in chromatography, spectral data) of the experimental sample to that of the reference standard.

  • Purity Assessment: Quantifying the amount of 2,7-dimethoxy-4H-chromen-4-one in a sample by comparing the detector response to that of a known concentration of the standard.

  • Method Validation: Establishing the performance characteristics of an analytical method, such as accuracy, precision, and linearity.

The use of a poorly characterized or low-purity standard can lead to significant errors in measurement, misinterpretation of data, and ultimately, compromise the integrity of your research.

Physicochemical and Spectroscopic Identity

Before analysis, it is essential to be familiar with the fundamental properties of 2,7-dimethoxy-4H-chromen-4-one.

PropertyValue
IUPAC Name 7-methoxy-2-(p-tolyl)-4H-chromen-4-one
Synonyms 7-Methoxy-2-(4-methylphenyl)-4H-1-benzopyran-4-one
Molecular Formula C₁₇H₁₄O₃
Molecular Weight 266.29 g/mol

Definitive identification relies on a combination of spectroscopic techniques. While a Certificate of Analysis (CoA) from a reputable supplier will provide this data, understanding the expected spectral characteristics is crucial for verification.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number and environment of hydrogen atoms. The spectrum for this molecule would characteristically show signals for the methoxy group protons, aromatic protons on both the chromenone core and the tolyl substituent, and the methyl group protons on the tolyl ring.[1]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Reveals the carbon skeleton of the molecule. Key signals would include those for the carbonyl carbon (C4), the methoxy carbon, and the various aromatic and olefinic carbons.[1]

  • Mass Spectrometry (MS): Determines the molecular weight and provides information about the molecule's fragmentation pattern, which can be used for structural confirmation.[2]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present. A strong absorption band corresponding to the C=O (carbonyl) stretch of the chromenone ring is a key diagnostic feature.[1]

A Comparative Analysis of Purity Determination Methods

The certified purity value of a reference standard is not determined by a single measurement. It is typically assigned using a mass balance approach , which independently quantifies the main component, water content, residual solvents, and non-combustible inorganic impurities.[3][4] The sum of all impurities is subtracted from 100% to yield the final purity value.

Analytical TechniquePrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC-UV) Separation based on polarity and differential partitioning between a stationary and mobile phase. Detection via UV absorbance.High sensitivity and resolution for separating structurally similar organic impurities. Robust and widely available.Requires a reference standard for quantification. UV response is dependent on the chromophore; non-UV active impurities are not detected.
Quantitative NMR (qNMR) Integration of a specific analyte signal relative to the signal of a certified internal standard of known purity and weight.A primary ratio method; does not require a reference standard of the same analyte. Provides a direct measure of molar concentration. High precision and accuracy.Lower sensitivity compared to HPLC. Requires a certified, non-interfering internal standard. Higher initial instrument cost.
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.Accurately quantifies volatile impurities like residual solvents.Not suitable for non-volatile impurities.
Karl Fischer Titration Electrochemical titration specific for water content.The gold standard for determining water content. Highly accurate and precise.Only measures water content.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Atomizes the sample to detect and quantify trace inorganic elements.Extremely sensitive for detecting inorganic impurities.Destructive to the sample. Does not provide information on organic impurities.

The most trustworthy reference standards are those certified according to ISO Guides 34 and 35, where purity is assigned using a combination of these methods, often relying on both the mass balance approach and qNMR as orthogonal, confirmatory techniques.[3]

Selecting a Commercial Reference Standard: A Decision Guide

When sourcing a reference standard for 2,7-dimethoxy-4H-chromen-4-one, researchers are faced with various grades and suppliers. The choice depends on the application's required level of rigor.

GradeDescriptionTypical PuritySupplied DocumentationBest For
Certified Reference Material (CRM) Produced by a national metrology institute or accredited body under ISO 17034. Provides the highest level of accuracy and traceability.Certified value with uncertainty (e.g., 99.8% ± 0.1%).Comprehensive Certificate of Analysis with full characterization data and uncertainty budget.Validating primary methods, calibrating in-house standards, regulatory submissions.
Primary Reference Standard A high-purity substance, thoroughly characterized, whose value is accepted without reference to other standards.>99.5%Detailed CoA with data from multiple analytical techniques (HPLC, NMR, MS, etc.).Critical quantitative applications, reference for secondary standards.
Secondary Reference Standard A standard whose character and purity are established by comparison to a primary reference standard.>98%CoA with purity typically determined by a single method (e.g., HPLC).Routine quality control, standard laboratory use.
Analytical Standard A well-characterized material suitable for general analytical use.>95-98%Basic CoA, may include identity confirmation (e.g., NMR) and HPLC purity.Qualitative identification, method development.

Key questions to ask when evaluating a supplier's Certificate of Analysis (CoA):

  • Is the purity value based on a mass balance approach or a single technique?

  • Is water content specified (Karl Fischer)?

  • Are residual solvents quantified (TGA or GC-Headspace)?

  • Is data from orthogonal methods (e.g., HPLC and qNMR) provided?

  • Is an uncertainty value associated with the certified purity?

Experimental Protocols

The following are detailed protocols for the qualification and use of a 2,7-dimethoxy-4H-chromen-4-one reference standard.

Workflow for Reference Standard Qualification

This diagram illustrates the comprehensive workflow for characterizing and certifying a candidate material as a reference standard.

G cluster_prep Material Preparation cluster_id Identity Confirmation cluster_purity Purity Assessment (Mass Balance) cluster_qnmr Orthogonal Purity Method cluster_final Certification prep Candidate Material (2,7-dimethoxy-4H-chromen-4-one) nmr ¹H and ¹³C NMR prep->nmr Spectroscopic Analysis ms High-Resolution MS prep->ms Spectroscopic Analysis ir FT-IR prep->ir Spectroscopic Analysis hplc HPLC-UV (Organic Impurities) prep->hplc Parallel Analysis kf Karl Fischer (Water Content) prep->kf Parallel Analysis tga TGA (Residual Solvents) prep->tga Parallel Analysis icpms ICP-MS (Inorganic Impurities) prep->icpms Parallel Analysis qnmr_node qNMR vs. Certified Internal Standard prep->qnmr_node Parallel Analysis id_result Structural Confirmation nmr->id_result ms->id_result ir->id_result id_result->hplc calc Purity Calculation & Uncertainty Assessment hplc->calc kf->calc tga->calc icpms->calc qnmr_node->calc cert Certified Reference Standard calc->cert

Caption: Workflow for the comprehensive characterization and certification of a reference standard.

Protocol: Purity Determination by HPLC-UV

This protocol is designed for determining the purity of a 2,7-dimethoxy-4H-chromen-4-one sample and for separating potential related impurities.

1. Instrumentation and Materials:

  • HPLC system with a UV/DAD detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • 2,7-dimethoxy-4H-chromen-4-one reference standard.

  • HPLC-grade acetonitrile (ACN) and water.

  • Formic acid (or other suitable acid modifier).

2. Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Diode array detector scanning from 200-400 nm; quantification at the absorption maximum (λmax) of the analyte (typically around 254 nm or 300 nm for flavonoids).[5]

  • Injection Volume: 10 µL

3. Standard and Sample Preparation:

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.

  • Sample Solution (0.1 mg/mL): Prepare the sample to be tested at approximately the same concentration as the working standard.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Perform a blank injection (diluent only) to ensure no system peaks interfere.

  • Inject the working standard solution five times to establish system suitability. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject the sample solution in duplicate.

  • Identify the main peak corresponding to 2,7-dimethoxy-4H-chromen-4-one by comparing the retention time with the standard.

  • Calculate the purity using the area percent method.

5. Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Causality Note: A gradient elution is chosen to ensure that both more polar and less polar impurities can be effectively separated and eluted from the C18 column within a reasonable run time. The acidic modifier (formic acid) helps to produce sharp, symmetrical peak shapes for phenolic compounds by suppressing the ionization of any free hydroxyl groups.

Conclusion

The selection of a reference standard for the analysis of 2,7-dimethoxy-4H-chromen-4-one is a critical decision that directly impacts the quality and reliability of research data. A thorough evaluation of the supplier's Certificate of Analysis is essential, with a preference for standards that have been certified using a multi-technique mass balance approach and an orthogonal method like qNMR. By understanding the principles behind purity assessment and employing validated analytical protocols, researchers can ensure their measurements are accurate, reproducible, and built on a foundation of scientific integrity.

References

  • Certification and uncertainty evaluation of flavonoids certified reference materials. (2025). ResearchGate. [Link]

  • Flavonoids - Target Analysis. Target Analysis. [Link]

  • Supporting Information for Synthetic Communications. (n.d.). The Royal Society of Chemistry. [Link]

  • 3-Hydroxy-2-(3,4-dihydroxyphenyl)-7-methoxy-4H-chromen-4-one. PubChem. [Link]

  • HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. (2024, August 15). SIELC Technologies. [Link]

Sources

Safety Operating Guide

Operational Disposal Protocol: 2,7-Dimethoxy-4H-chromen-4-one

[1]

Executive Safety Summary

2,7-dimethoxy-4H-chromen-4-one (a chromone derivative) is a bioactive organic compound often used in pharmacological research.[1] While specific toxicological data for this exact isomer may be limited in public registries, Structure-Activity Relationship (SAR) protocols mandate that it be treated as a hazardous substance .[1]

  • Default Hazard Classification: Irritant (Skin/Eye/Respiratory), Potential Acute Toxicity (Oral).

  • Disposal Principle: Zero-discharge to sewer.[1] High-temperature incineration is the only validated disposal route.[1]

  • Reactivity Profile: Stable solid; incompatible with strong oxidizing agents.

Immediate Spill Response Procedures

Objective: Containment and isolation without generating airborne dust.[2][3]

Spill Decision Logic

The following flow diagram illustrates the immediate decision-making process for a spill event.

SpillResponseStartSpill DetectedAssessAssess Volume & State(Solid vs. Solution)Start->AssessPPEDon PPE:Nitrile Gloves, Goggles,Lab Coat, N95 MaskAssess->PPESolidSolid (Powder)PPE->SolidLiquidSolution (Solvent)PPE->LiquidSweepGently Sweep/ScoopAvoid Dust GenerationSolid->SweepAbsorbAbsorb with Vermiculiteor Chem-PadLiquid->AbsorbBagDouble Bag inPolyethyleneSweep->BagAbsorb->BagCleanClean Surface:Soap + Water WashLabelLabel: 'Hazardous Waste(Toxic/Irritant)'Clean->LabelBag->Clean

Figure 1: Decision matrix for immediate spill response, prioritizing dust control for solids and absorption for liquids.

Waste Segregation & Packaging

Proper segregation prevents cross-reactivity and ensures acceptance by waste contractors.

A. Solid Waste (Pure Substance)
  • Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.

  • Labeling: Must read "Hazardous Waste - Solid".[1]

  • Constituents: List "2,7-dimethoxy-4H-chromen-4-one" explicitly. Do not use abbreviations like "Chromone analog".

  • Segregation: Keep separate from oxidizers (e.g., permanganates, nitrates).

B. Liquid Waste (Reaction Mixtures/Mother Liquors)
  • Solvent Compatibility:

    • Non-Halogenated: If dissolved in Methanol, Ethanol, DMSO, or Acetone.

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform.

  • Protocol:

    • Determine the primary solvent.

    • Select the appropriate waste carboy (Red can for Halogenated, White/Yellow for Non-Halogenated).

    • Record the estimated concentration of the chromone derivative on the waste tag.

Waste Classification Table
Waste StreamPrimary ConstituentContainer TypeDisposal Path
Solid Waste Pure 2,7-dimethoxy-4H-chromen-4-oneHDPE Wide-Mouth JarIncineration
Liquid (A) Acetone/Ethanol + Trace ChromoneSolvent Carboy (Non-Hal)Fuel Blending/Incineration
Liquid (B) DCM/Chloroform + Trace ChromoneSolvent Carboy (Halogenated)High-Temp Incineration
Debris Contaminated Gloves/WipesClear Poly Bag (Double)Hazardous Landfill/Incineration

Final Disposal & Regulatory Compliance

Directive: This compound must be disposed of via a licensed hazardous waste contractor.

Incineration Specifications
  • Method: Rotary Kiln Incineration.

  • Temperature: >1000°C (Required for complete destruction of the aromatic chromone core).

  • Regulatory Status (USA):

    • RCRA: Not a P-listed or U-listed acute toxin, but regulated under the "characteristic of toxicity" if mixed with listed solvents.

    • EPA: Must be manifested as "Waste Toxic Solids, Organic, n.o.s."[1] (not otherwise specified) if pure.

Workflow for Waste Hand-off

The following diagram details the chain of custody from the lab bench to the final destruction facility.

DisposalChainLabLab Bench(Generator)SAASatellite AccumulationArea (SAA)Lab->SAATag & SealMainStorageCentral WasteStorage (90-Day)SAA->MainStorageWeekly PickupContractorLicensed Contractor(e.g., Veolia, Clean Harbors)MainStorage->ContractorManifest SigningIncineratorRotary KilnIncinerationContractor->IncineratorDestruction

Figure 2: Chain of custody workflow ensuring regulatory compliance from generation to destruction.

References

  • BenchChem. (2025).[4] Proper Disposal Procedures for Monaschromone. Retrieved from

  • National Institutes of Health (NIH) - PubChem. (2025). Chromone Derivative Safety Data. Retrieved from [1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261. Retrieved from [1]

  • University of Otago. Laboratory Chemical Waste Disposal Guidelines. Retrieved from [1]

Comprehensive Guide to Personal Protective Equipment for Handling 2,7-dimethoxy-4H-chromen-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. However, ensuring the personal safety of laboratory personnel is paramount. This guide provides an in-depth, procedural framework for the safe handling of 2,7-dimethoxy-4H-chromen-4-one, a specialized chromone derivative. As the toxicological properties of many novel compounds are not exhaustively characterized, this protocol is grounded in a cautious approach, drawing from the hazard profiles of structurally similar chromone and dimethoxybenzene derivatives to establish best practices for personal protective equipment (PPE).

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for 2,7-dimethoxy-4H-chromen-4-one is not extensively available, the known hazards of related chemical structures provide a solid foundation for risk assessment. Chromone derivatives and compounds with similar functional groups are known to present several potential health effects.

  • Skin Irritation: Direct contact may cause skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact.[1][2][3][4][5][6]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][2][3][6][7]

  • Harmful if Swallowed: Ingestion may be harmful.[1][2][3][4][6][7]

Given that the chemical, physical, and toxicological properties of many novel compounds have not been thoroughly investigated, a comprehensive approach to PPE is a critical and non-negotiable aspect of laboratory safety.[2]

Core Protective Measures: Your First Line of Defense

All handling of 2,7-dimethoxy-4H-chromen-4-one, particularly when in solid, powder form, should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][8] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[1]

Eye and Face Protection

Given the high risk of serious eye irritation, robust eye protection is mandatory.

  • Minimum Requirement: At all times, wear chemical safety goggles with side shields that conform to appropriate regulatory standards.

  • Splash Hazard: When handling solutions or performing operations with a potential for splashing, a full-face shield must be worn in addition to safety goggles.[8][9][10]

Skin and Body Protection

Preventing dermal exposure is crucial. The selection of body protection should be tailored to the scale of the operation.

  • Standard Laboratory Attire: A long-sleeved laboratory coat is the minimum requirement for any procedure.[11]

  • Enhanced Protection: For tasks involving larger quantities or a significant risk of splashes, consider using a chemical-resistant apron or disposable coveralls.[11][12] The use of disposable clothing is often preferred as it eliminates the challenges associated with decontaminating reusable items.[9][10]

Hand Protection

Gloves are the most critical barrier against skin contact. However, not all gloves offer the same level of protection.

  • Glove Type: Nitrile gloves are the preferred choice for incidental, non-planned contact with this type of chemical.[11] Avoid latex gloves.

  • Integrity and Frequency of Change: Always inspect gloves for tears or punctures before use. It is critical to change gloves frequently, typically every 30 to 60 minutes, and immediately if you know or suspect contact with the chemical has occurred.[13] Contaminated gloves should be removed carefully, avoiding contact with skin, and disposed of as hazardous waste.

Respiratory Protection

Engineering controls, such as a chemical fume hood, are the primary method for controlling inhalation hazards.

  • Primary Control: All weighing and handling of the solid compound, and any work with its solutions that could generate aerosols, must be performed in a chemical fume hood.[2][8]

  • Secondary Control: In the rare event that engineering controls are insufficient or unavailable, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[8][11] A formal respiratory protection program, including fit-testing, is required by OSHA for respirator use.[9][10]

PPE Selection Guide by Task

The level of PPE required is directly related to the specific procedure being performed. This table provides a quick reference for selecting the appropriate protective gear.

Task/OperationMinimum Required PPERecommended Additional PPE
Weighing Solid Compound Chemical Safety Goggles, Lab Coat, Nitrile GlovesFace Shield, Disposable Sleeve Covers
Preparing Solutions Chemical Safety Goggles, Lab Coat, Nitrile GlovesFace Shield, Chemical-Resistant Apron
Running Reactions/Transfers Chemical Safety Goggles, Lab Coat, Nitrile GlovesFace Shield, Chemical-Resistant Apron
Work-up & Purification Chemical Safety Goggles, Lab Coat, Nitrile GlovesFace Shield, Chemical-Resistant Apron
Handling Waste & Cleaning Chemical Safety Goggles, Lab Coat, Nitrile GlovesFace Shield, Chemical-Resistant Apron

Procedural Discipline: Donning and Doffing PPE

The order in which you put on and remove PPE is critical to prevent cross-contamination.

Donning (Putting On) Sequence

  • Lab Coat/Gown: Put on your lab coat and fasten it completely.

  • Respiratory Protection (if required): Perform a seal check.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if needed.

  • Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of your lab coat.

Doffing (Taking Off) Sequence

  • Gloves: Remove gloves first. This is the most likely item to be contaminated. Peel them off away from your body, turning them inside out.

  • Face Shield/Goggles: Remove from the back of your head.

  • Lab Coat/Gown: Unfasten and peel it away from your body, rolling it into a bundle with the contaminated side inward.

  • Respiratory Protection (if required): Remove last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.[2][3][5]

Workflow for PPE Selection

The following diagram illustrates the decision-making process for ensuring adequate protection when working with 2,7-dimethoxy-4H-chromen-4-one.

PPE_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Selection cluster_ops Operation & Disposal start Start: Plan Experiment with 2,7-dimethoxy-4H-chromen-4-one assess_hazards Assess Hazards: - Skin Irritation - Eye Irritation - Respiratory Irritation start->assess_hazards base_ppe Baseline PPE: - Lab Coat - Nitrile Gloves - Safety Goggles assess_hazards->base_ppe Establish Minimums task_analysis Analyze Task base_ppe->task_analysis splash_risk Add Face Shield & Chemical Apron task_analysis->splash_risk Splash Potential? dust_risk Work in Fume Hood. Consider Respirator if Controls are Insufficient. task_analysis->dust_risk Dust/Aerosol Potential? conduct_work Conduct Experiment splash_risk->conduct_work dust_risk->conduct_work disposal Dispose of Contaminated PPE and Waste in Approved Waste Disposal Plant conduct_work->disposal

Caption: Decision workflow for selecting appropriate PPE.

Decontamination and Disposal

Proper disposal is a final, critical step in the safety protocol.

  • Disposable PPE: All used disposable items (gloves, gowns, etc.) must be placed in a designated hazardous waste container.

  • Reusable PPE: Decontaminate safety goggles and face shields according to your institution's approved procedures.

  • Contaminated Clothing: Remove contaminated clothing immediately.[3][14] Wash it separately from other laundry before reuse.[1][5]

  • Chemical Waste: Dispose of all chemical waste, including unused material and contaminated solutions, through an approved waste disposal plant.[2][3][14]

Emergency First Aid Procedures

In case of accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids.[1][2][3] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[1][2][8] If skin irritation occurs, get medical advice.[2]

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1][2][8] If you feel unwell, call a POISON CENTER or doctor.[2][4]

  • Ingestion: Do NOT induce vomiting.[1][14] Rinse mouth with water and drink plenty of water.[2][14] Never give anything by mouth to an unconscious person.[1][2][8] Seek immediate medical assistance.

By adhering to these rigorous PPE protocols, researchers can confidently advance their scientific objectives while upholding the highest standards of laboratory safety.

References

  • SAFETY DATA SHEET. (2025, September 12). Thermo Fisher Scientific.
  • W238600 Safety Data Sheet. (2010, February 26). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2015, September 9). Santa Cruz Biotechnology, Inc.
  • SAFETY DATA SHEET. (2025, December 22). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2018, October 3). TCI Chemicals.
  • SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.
  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council.
  • Personal Protective Equipment Selection Guide. (2015, July 22). University of California, Santa Barbara.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
  • Guidance for Selection of Protective Clothing for MDI Users. Covestro Solution Center.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products Magazine.
  • 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one | C16H12O4 | CID 5397276. PubChem.
  • SAFETY DATA SHEET. (2025, June 12). Tokyo Chemical Industry.
  • 4-Hydroxy-7-methoxy-2H-chromen-2-one. Fluorochem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.